molecular formula C19H24BrNS2 B14779103 Tiquizium (bromide)

Tiquizium (bromide)

Numéro de catalogue: B14779103
Poids moléculaire: 410.4 g/mol
Clé InChI: VKBNGRDAHSELMQ-ALAWQYECSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tiquizium (bromide) is a useful research compound. Its molecular formula is C19H24BrNS2 and its molecular weight is 410.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tiquizium (bromide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tiquizium (bromide) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C19H24BrNS2

Poids moléculaire

410.4 g/mol

Nom IUPAC

(5R)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;bromide

InChI

InChI=1S/C19H24NS2.BrH/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18;/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3;1H/q+1;/p-1/t16?,20-;/m1./s1

Clé InChI

VKBNGRDAHSELMQ-ALAWQYECSA-M

SMILES isomérique

C[N@+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-]

SMILES canonique

C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-]

Origine du produit

United States

Foundational & Exploratory

Tiquizium Bromide: A Technical Whitepaper on Muscarinic Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiquizium (B129165) bromide is a quaternary ammonium (B1175870) antimuscarinic agent utilized primarily for its spasmolytic effects on smooth muscle, particularly in the gastrointestinal tract.[1][2] Its therapeutic action is mediated through competitive antagonism of acetylcholine (B1216132) at muscarinic receptors. This document provides a comprehensive technical overview of the muscarinic receptor binding affinity of tiquizium bromide, presenting quantitative binding data, detailed experimental methodologies for affinity determination, and visualization of the associated signaling pathways. The information herein is intended to serve as a detailed resource for researchers and professionals engaged in pharmacology and drug development.

Introduction

Tiquizium bromide is an anticholinergic drug that exerts its effects by blocking muscarinic receptors.[1] These receptors are G-protein coupled receptors that are integral to the parasympathetic nervous system and are found in various tissues, including smooth muscles and exocrine glands.[1][3] There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct tissue distributions and signaling mechanisms. The therapeutic efficacy and side-effect profile of antimuscarinic agents are largely determined by their binding affinities for these different receptor subtypes. This whitepaper synthesizes the available data on the binding profile of tiquizium bromide at these receptors.

Muscarinic Receptor Binding Profile of Tiquizium Bromide

Quantitative analysis of the binding affinity of tiquizium bromide for muscarinic receptor subtypes reveals its profile as a potent antagonist. The available data from radioligand binding studies are summarized in the table below.

Receptor SubtypeBinding Affinity (pKi)Source
M18.70Koshino et al., 1998[4]
M28.94Koshino et al., 1998[4]
M39.11Koshino et al., 1998[4]
M4Data not available
M5Data not available

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

The data indicates that tiquizium bromide exhibits high affinity for the M1, M2, and M3 muscarinic receptor subtypes.[4] Notably, one study characterized tiquizium bromide (also referred to as HSR-902) as a nonselective muscarinic antagonist of the atropine (B194438) type.[5] Currently, there is a lack of publicly available quantitative binding data for tiquizium bromide at the M4 and M5 muscarinic receptor subtypes.

Experimental Protocols for Determining Muscarinic Receptor Binding Affinity

The determination of binding affinity for a compound like tiquizium bromide at muscarinic receptors is typically achieved through in vitro radioligand competition binding assays.[5] This methodology allows for the calculation of the inhibition constant (Ki), which is a measure of the affinity of the test compound for the receptor.

General Principle of Radioligand Competition Binding Assay

A radiolabeled ligand with known high affinity for the muscarinic receptor (e.g., [3H]-N-methylscopolamine or [3H]-quinuclidinyl benzilate) is incubated with a source of the target receptors (e.g., cell membranes from tissues or cell lines expressing a specific muscarinic receptor subtype).[5] The assay is performed in the presence of various concentrations of the unlabeled test compound (tiquizium bromide). The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Representative Experimental Workflow

The following is a representative protocol for a radioligand competition binding assay:

  • Preparation of Cell Membranes:

    • Tissues (e.g., canine tracheal smooth muscle) or cultured cells expressing the desired muscarinic receptor subtype are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.

  • Competition Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains a fixed concentration of the radioligand, the cell membrane preparation, and a varying concentration of the unlabeled tiquizium bromide.

    • Control wells are also included:

      • Total binding: Contains only the radioligand and cell membranes.

      • Non-specific binding: Contains the radioligand, cell membranes, and a high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., atropine) to saturate all specific binding sites.

    • The plate is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are then washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification of Radioactivity:

    • The filter discs from each well are placed in scintillation vials with a scintillation cocktail.

    • The radioactivity retained on the filters is counted using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data from the competition assay (percentage of specific binding versus the concentration of tiquizium bromide) are plotted on a semi-logarithmic scale to generate a competition curve.

    • Non-linear regression analysis is used to determine the IC50 value.

    • The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis tissue Tissue/Cell Homogenization low_speed Low-Speed Centrifugation tissue->low_speed high_speed High-Speed Centrifugation low_speed->high_speed resuspend Resuspend & Quantify Protein high_speed->resuspend plate 96-well Plate Incubation (Radioligand + Membranes + Tiquizium) resuspend->plate filtration Rapid Filtration plate->filtration washing Filter Washing filtration->washing counting Scintillation Counting washing->counting ic50 IC50 Determination counting->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki

Fig. 1: Experimental workflow for a radioligand competition binding assay.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate their effects through different G-protein signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins. Tiquizium bromide, as an antagonist, blocks the initiation of these pathways by acetylcholine.

Gq/11-Coupled Receptor Signaling (M1, M3, M5)

Activation of Gq/11-coupled receptors by an agonist leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor M1/M3/M5 Receptor gq Gq Protein receptor->gq Agonist (blocked by Tiquizium) plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response Cellular Response pkc->cellular_response ca_release->cellular_response

Fig. 2: Gq-coupled muscarinic receptor signaling pathway.
Gi/o-Coupled Receptor Signaling (M2, M4)

Agonist binding to Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). The βγ-subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor M2/M4 Receptor gi Gi Protein receptor->gi Agonist (blocked by Tiquizium) ac Adenylyl Cyclase gi->ac inhibits camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka cellular_response Cellular Response pka->cellular_response

Fig. 3: Gi-coupled muscarinic receptor signaling pathway.

Conclusion

Tiquizium bromide is a potent, non-selective muscarinic antagonist with high affinity for M1, M2, and M3 receptors.[4][5] Its clinical efficacy as a spasmolytic agent is a direct result of its ability to block acetylcholine-mediated signaling at these receptors in smooth muscle. The provided experimental protocols offer a foundational methodology for the further characterization of tiquizium bromide and other novel compounds at the full spectrum of muscarinic receptor subtypes. The absence of binding data for M4 and M5 receptors represents a gap in the current understanding of the complete pharmacological profile of tiquizium bromide and warrants further investigation. This technical guide serves as a consolidated resource for researchers aiming to build upon the existing knowledge of this compound's interaction with the muscarinic receptor family.

References

In-Depth Pharmacological Profile of Tiquizium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Tiquizium (B129165) bromide is a quaternary ammonium (B1175870) antimuscarinic agent with a potent inhibitory effect on smooth muscle contraction. This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, pharmacodynamics, and pharmacokinetics. Detailed experimental protocols for key assays are provided, along with quantitative data and visual representations of its signaling pathway and experimental workflows. This guide is intended for researchers, scientists, and professionals involved in drug development and pharmacological research.

Core Pharmacological Characteristics

Tiquizium bromide acts as a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By blocking these receptors, it inhibits the effects of acetylcholine, a neurotransmitter that mediates parasympathetic nervous system responses, including smooth muscle contraction and glandular secretions.[1][2] This mechanism of action underlies its therapeutic use as an antispasmodic for various gastrointestinal disorders and as a bronchodilator for respiratory conditions.

Quantitative Pharmacodynamic Data

The following tables summarize the key pharmacodynamic parameters of Tiquizium bromide, demonstrating its affinity for muscarinic receptors and its functional potency in vitro.

Parameter Receptor Subtype Value Species/Tissue Reference
pKi M18.70Canine[3]
M28.94Canine[3]
M39.11Canine[3]
pA2 -8.75Canine Tracheal Smooth Muscle[3]

Table 1: In Vitro Receptor Binding Affinity and Potency of Tiquizium Bromide.

Quantitative Pharmacokinetic Data (Human)

Pharmacokinetic studies in healthy human adults after a single oral administration of 10mg Tiquizium bromide have characterized its absorption, distribution, metabolism, and excretion profile.

Parameter Value Unit
Cmax ~10ng/mL
Tmax 1.5hours
t1/2 (elimination) ~1.4hours

Table 2: Human Pharmacokinetic Parameters of Tiquizium Bromide following Oral Administration.

Mechanism of Action and Signaling Pathway

Tiquizium bromide exerts its effects by competitively blocking muscarinic acetylcholine receptors. The most relevant subtype for its action on smooth muscle is the M3 receptor, which is coupled to the Gq/11 G-protein.[4][5] Upon acetylcholine binding, the M3 receptor activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ concentration, along with DAG-mediated activation of Protein Kinase C (PKC), ultimately leads to the phosphorylation of myosin light chain and subsequent smooth muscle contraction. Tiquizium bromide, by blocking the initial binding of acetylcholine, inhibits this entire cascade.

Caption: M3 Muscarinic Receptor Signaling Pathway Inhibition by Tiquizium Bromide.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity (pKi)

This protocol outlines the methodology for determining the binding affinity of Tiquizium bromide for muscarinic receptor subtypes using a competitive radioligand binding assay.

1. Membrane Preparation:

  • Tissues rich in specific muscarinic receptor subtypes (e.g., canine cerebral cortex for M1, heart for M2, and salivary glands for M3) are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains a fixed concentration of a non-selective muscarinic radioligand, such as [3H]-Quinuclidinyl benzilate ([3H]-QNB).

  • Increasing concentrations of unlabeled Tiquizium bromide are added to compete with the radioligand for receptor binding.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

  • The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using liquid scintillation counting.

4. Data Analysis:

  • The concentration of Tiquizium bromide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • The pKi is the negative logarithm of the Ki.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (Tissue Homogenization & Centrifugation) start->prep assay_setup Assay Setup (Radioligand, Tiquizium, Membranes) prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki -> pKi) counting->analysis end End analysis->end

Caption: Experimental Workflow for Radioligand Binding Assay.

Isolated Tissue Bath Assay for Functional Antagonism (pA2)

This protocol describes the determination of the functional antagonist activity of Tiquizium bromide on smooth muscle contraction in an isolated tissue bath, leading to the calculation of the pA2 value.

1. Tissue Preparation:

  • A segment of smooth muscle tissue (e.g., canine trachea or guinea pig ileum) is dissected and mounted in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • The tissue is connected to an isometric force transducer to record contractile responses.

  • The tissue is allowed to equilibrate under a resting tension for a specified period.

2. Cumulative Concentration-Response Curve:

  • A cumulative concentration-response curve to a muscarinic agonist (e.g., acetylcholine or carbachol) is generated by adding increasing concentrations of the agonist to the bath and recording the steady-state contraction at each concentration.

  • The tissue is then washed to return to baseline tension.

3. Antagonist Incubation:

  • The tissue is incubated with a fixed concentration of Tiquizium bromide for a predetermined time to allow for equilibration with the receptors.

4. Second Concentration-Response Curve:

  • In the continued presence of Tiquizium bromide, a second cumulative concentration-response curve to the same agonist is generated. This will be shifted to the right compared to the control curve.

5. Data Analysis (Schild Plot):

  • The dose ratio (DR) is calculated as the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist.

  • This procedure is repeated with several different concentrations of Tiquizium bromide.

  • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of Tiquizium bromide on the x-axis.

  • For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The x-intercept of this line provides the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2.

Tissue_Bath_Workflow start Start tissue_prep Tissue Preparation & Mounting in Organ Bath start->tissue_prep control_crc Generate Control Agonist Concentration- Response Curve (CRC) tissue_prep->control_crc wash Wash Tissue control_crc->wash antagonist_inc Incubate with Tiquizium Bromide wash->antagonist_inc antagonist_crc Generate Agonist CRC in Presence of Tiquizium antagonist_inc->antagonist_crc repeat_exp Repeat with Different Antagonist Concentrations antagonist_crc->repeat_exp repeat_exp->wash Yes analysis Schild Plot Analysis (Dose Ratio -> pA2) repeat_exp->analysis No end End analysis->end

Caption: Experimental Workflow for Isolated Tissue Bath Assay.

Conclusion

Tiquizium bromide is a potent, non-selective muscarinic antagonist. Its pharmacological activity is well-characterized by its high affinity for muscarinic receptors and its functional antagonism of agonist-induced smooth muscle contraction. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and professionals in the field of pharmacology and drug development, facilitating further investigation and application of this compound.

References

In Vitro Anticholinergic Profile of Tiquizium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anticholinergic activity of Tiquizium bromide, a quaternary ammonium (B1175870) antimuscarinic agent. The document outlines its binding affinity for muscarinic receptor subtypes, its functional antagonism in isolated tissue preparations, the experimental protocols used for these determinations, and the underlying signaling pathways.

Core Anticholinergic Activity: Quantitative Analysis

Tiquizium bromide demonstrates potent anticholinergic properties by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). Its in vitro activity has been quantified through radioligand binding assays and functional isolated tissue studies, revealing its affinity for different muscarinic receptor subtypes and its functional potency.

Muscarinic Receptor Binding Affinity

The affinity of Tiquizium bromide for muscarinic receptor subtypes is a critical determinant of its pharmacological profile. Radioligand binding studies have been conducted to determine its inhibitory constant (Ki) against various muscarinic receptor subtypes. The pKi values, representing the negative logarithm of the Ki, indicate the binding affinity of the drug.

Receptor SubtypeMean pKi ValueReference
M18.70
M28.94
M39.11

Higher pKi values indicate greater binding affinity.

Functional Antagonistic Potency

The functional antagonistic activity of Tiquizium bromide has been assessed in isolated tissue preparations. The pA2 value is a measure of the potency of a competitive antagonist. It represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Tissue PreparationMean pA2 ValueReference
Canine Tracheal Smooth Muscle8.75

Experimental Protocols

The following sections detail the methodologies employed to determine the in vitro anticholinergic activity of Tiquizium bromide.

Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the binding affinity (Ki) of Tiquizium bromide for M1, M2, and M3 muscarinic receptor subtypes.

Principle: This competitive binding assay measures the ability of Tiquizium bromide to displace a radiolabeled ligand that specifically binds to muscarinic receptors. The concentration of Tiquizium bromide that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

Materials:

  • Radioligand: [3H]-Quinuclidinyl benzilate ([3H]-QNB), a non-selective muscarinic antagonist.

  • Tissue Preparations: Homogenates of tissues expressing the target muscarinic receptor subtypes (e.g., cerebral cortex for M1, heart for M2, and salivary glands or smooth muscle for M3).

  • Test Compound: Tiquizium bromide.

  • Displacer: Atropine (1 µM) to determine non-specific binding.

  • Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or phosphate (B84403) buffer) at a physiological pH.

  • Instrumentation: Liquid scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: The selected tissues are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the muscarinic receptors. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of the radioligand ([3H]-QNB), and varying concentrations of Tiquizium bromide.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with cold buffer to remove any remaining unbound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of excess atropine) from the total binding. The IC50 value for Tiquizium bromide is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_radioligand_binding cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis tissue Tissue Homogenization membrane Membrane Isolation tissue->membrane protein Protein Quantification membrane->protein setup Assay Plate Setup (Membranes, [3H]-QNB, Tiquizium Bromide) protein->setup incubation Incubation setup->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC50 & Ki Calculation) counting->data_analysis

Experimental workflow for radioligand binding assay.

Isolated Tissue Bath for Functional Antagonism

Objective: To determine the functional antagonistic potency (pA2) of Tiquizium bromide.

Principle: This experiment measures the ability of Tiquizium bromide to inhibit the contractile response of an isolated smooth muscle preparation to a muscarinic agonist. The pA2 value is derived from the rightward shift in the agonist's concentration-response curve caused by the antagonist.

Materials:

  • Tissue Preparation: Canine tracheal smooth muscle strips.

  • Agonist: Acetylcholine or another suitable muscarinic agonist (e.g., carbachol).

  • Test Compound: Tiquizium bromide.

  • Physiological Salt Solution: Krebs-Henseleit solution or Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Instrumentation: Isolated organ bath system with isometric force transducers and a data acquisition system.

Procedure:

  • Tissue Preparation: The trachea is excised, and smooth muscle strips are carefully dissected and mounted in the organ baths containing the physiological salt solution.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a period of time, with periodic washing, until a stable baseline is achieved.

  • Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve to the muscarinic agonist is generated by adding increasing concentrations of the agonist to the bath and recording the resulting contractile force.

  • Antagonist Incubation: The tissues are washed to remove the agonist and allowed to return to baseline. A known concentration of Tiquizium bromide is then added to the bath and incubated for a specific period to allow for equilibration with the receptors.

  • Agonist Concentration-Response Curve (in the presence of Antagonist): A second cumulative concentration-response curve to the agonist is generated in the presence of Tiquizium bromide.

  • Data Analysis: The concentration-response curves are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined for both the control and antagonist-treated conditions. The dose ratio (DR) is calculated as the ratio of the EC50 in the presence of the antagonist to the EC50 in the absence of the antagonist. The pA2 value is then calculated using the Schild equation: pA2 = -log([B]) + log(DR-1), where [B] is the molar concentration of the antagonist. This process is typically repeated with multiple concentrations of the antagonist to generate a Schild plot.

Muscarinic Receptor Signaling Pathway

Tiquizium bromide exerts its anticholinergic effect by blocking the binding of acetylcholine (ACh) to muscarinic receptors, thereby inhibiting the downstream signaling cascades. Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, trigger distinct intracellular pathways depending on the receptor subtype. Tiquizium bromide, as a competitive antagonist, prevents these signaling events from occurring.

The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins. Agonist binding to these receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade leads to various cellular responses, including smooth muscle contraction and glandular secretion.

The M2 and M4 subtypes are coupled to Gi/o proteins. Agonist activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is involved in the negative chronotropic and inotropic effects in the heart.

muscarinic_signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Binding & Activation Tiquizium Tiquizium Bromide Tiquizium->mAChR Inhibition Gq11 Gq/11 mAChR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Inhibition of the M3 muscarinic receptor signaling pathway by Tiquizium bromide.

Tiquizium Bromide: A Technical Guide to its Structure-Activity Relationship and Muscarinic Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of tiquizium (B129165) bromide, a potent muscarinic antagonist. The document outlines its mechanism of action, details the experimental protocols for its pharmacological evaluation, and visualizes the key signaling pathways it modulates.

Core Concepts: Mechanism of Action

Tiquizium bromide is a quaternary ammonium (B1175870) compound that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its therapeutic effects, primarily as an antispasmodic for gastrointestinal and urinary tract disorders, stem from its ability to block the actions of the neurotransmitter acetylcholine.[1][2] Tiquizium bromide exhibits affinity for M1, M2, and M3 muscarinic receptor subtypes.[3] The antagonism of M3 receptors in smooth muscle leads to relaxation and reduced motility, while actions at other muscarinic receptor subtypes may contribute to its overall pharmacological profile and potential side effects.[4][5]

Quantitative Analysis of Tiquizium Bromide Activity

The following table summarizes the reported quantitative data for the pharmacological activity of tiquizium bromide. This data is crucial for understanding its potency and selectivity.

ParameterValueReceptor Subtype(s)Tissue/SystemReference
pA2 8.75Muscarinic (non-selective)Canine tracheal smooth muscle[3]
pKi 8.70M1Radioligand Binding Assay[3]
pKi 8.94M2Radioligand Binding Assay[3]
pKi 9.11M3Radioligand Binding Assay[3]

Note: A higher pA2 or pKi value indicates a higher binding affinity of the antagonist for the receptor.

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies on a wide range of tiquizium bromide analogs are not extensively available in the public domain, key structural features are understood to be critical for its activity. The quaternary quinolizidinium core provides the cationic center necessary for binding to the anionic site of the muscarinic receptor. The two thiophene (B33073) rings in the dithienylmethylene moiety are essential pharmacophoric features that contribute to the hydrophobic interactions within the receptor binding pocket.[6] The specific stereochemistry of the molecule, designated as (5R,9aR)-rel-, is also crucial for its biological activity, highlighting the importance of the three-dimensional arrangement of the molecule for optimal receptor interaction.[6]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity (pKi Determination)

This protocol outlines the methodology for determining the inhibitory constant (Ki) of a test compound like tiquizium bromide for different muscarinic receptor subtypes.

Objective: To determine the binding affinity of an unlabeled antagonist (tiquizium bromide) by measuring its ability to compete with a radiolabeled ligand for binding to specific muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, or M3).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Test compound (tiquizium bromide).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., 1 µM atropine).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter.

  • Scintillation fluid.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound (tiquizium bromide) in the assay buffer. The radioligand is diluted to a final concentration close to its Kd value.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add cell membranes, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Add cell membranes, radioligand, and a high concentration of a non-radiolabeled antagonist (e.g., atropine).

    • Competition: Add cell membranes, radioligand, and the desired concentration of the test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • The pKi is the negative logarithm of the Ki value.

Schild Analysis for Functional Antagonism (pA2 Determination)

This protocol describes the determination of the pA2 value, a measure of the potency of a competitive antagonist in a functional assay.

Objective: To quantify the potency of tiquizium bromide as a competitive antagonist by measuring its ability to shift the concentration-response curve of a muscarinic agonist.

Materials:

  • Isolated tissue preparation with functional muscarinic receptors (e.g., canine tracheal smooth muscle, guinea pig ileum).

  • Muscarinic agonist (e.g., acetylcholine, carbachol).

  • Antagonist (tiquizium bromide).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Isotonic transducer and recording system.

Procedure:

  • Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution and allow it to equilibrate.

  • Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the organ bath and recording the tissue response (e.g., muscle contraction).

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, add a known concentration of the antagonist (tiquizium bromide) to the organ bath and incubate for a predetermined period to allow for equilibrium.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

  • Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.

    • Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[7][8]

Visualizing the Molecular Environment

The following diagrams illustrate the key signaling pathways modulated by tiquizium bromide's antagonism of M3 and M2 muscarinic receptors in smooth muscle cells, as well as a typical experimental workflow for determining antagonist affinity.

M3_Signaling_Pathway cluster_receptor M3 Muscarinic Receptor Antagonism cluster_downstream Downstream Signaling Cascade Tiquizium Tiquizium Bromide M3R M3 Receptor Tiquizium->M3R Blocks ACh Acetylcholine ACh->M3R Activates Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Promotes PKC->Contraction Promotes

Caption: M3 receptor signaling pathway and its inhibition.

M2_Signaling_Pathway cluster_receptor M2 Muscarinic Receptor Antagonism cluster_downstream Downstream Signaling Cascade Tiquizium Tiquizium Bromide M2R M2 Receptor Tiquizium->M2R Blocks ACh Acetylcholine ACh->M2R Activates Gi_o Gi/o M2R->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Radioligand, Buffers, Test Compound) plate_setup Set up 96-well Plate (Total, NSB, Competition) reagents->plate_setup membranes Prepare Cell Membranes (Expressing Receptor Subtype) membranes->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Separate Bound/ Unbound Ligand (Filtration) incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting calc_ic50 Calculate IC50 from Competition Curve counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki result Determine pKi calc_ki->result

References

The Discovery and Development of HSR-902 (Tiquizium Bromide): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HSR-902, identified as tiquizium (B129165) bromide, is a quaternary ammonium (B1175870) antimuscarinic agent developed for the treatment of gastrointestinal and respiratory disorders characterized by smooth muscle spasms. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and pharmacological profile of HSR-902. The document details its preclinical evaluation, including receptor binding affinity and in vivo efficacy in models of peptic ulcer, and discusses its clinical applications. Experimental methodologies for key studies are described, and all available quantitative data are summarized in structured tables. Furthermore, the signaling pathway of its primary target is illustrated using a Graphviz diagram.

Introduction

HSR-902, with the generic name tiquizium bromide, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] It was developed by Hokuriku Seiyaku Co., Ltd. in Japan as a therapeutic agent for conditions involving hypermotility and convulsions of the intestinal smooth muscle.[3][4] Its primary indications include gastritis, gastric and duodenal ulcers, enteritis, irritable bowel syndrome (IBS), and other diseases of the gallbladder, biliary tract, and urinary tract.[3][5] This document provides a comprehensive technical summary of the available scientific and clinical data on HSR-902.

Discovery and Development History

The development of HSR-902 (tiquizium bromide) was carried out by the Research Laboratories of Hokuriku Seiyaku Co., Ltd., located in Fukui, Japan.[2] The company, which was later acquired by Abbott, focused on creating original pharmaceutical products, particularly for gastrointestinal and asthma treatments.[6] Tiquizium bromide was identified as a promising anti-ulcer agent in preclinical studies published in the late 1980s.[2][4]

Mechanism of Action

HSR-902 is a non-selective muscarinic receptor antagonist, exhibiting an atropine-type profile.[4] It functions by competitively blocking the binding of acetylcholine to muscarinic receptors, thereby inhibiting parasympathetic nerve stimulation.[7] This action leads to the relaxation of smooth muscles and a reduction in glandular secretions.[7] While it is a non-selective antagonist, studies have shown that tiquizium bromide has a 3-4 times more potent affinity for muscarinic receptors in the stomach and ileum compared to atropine.[4]

The primary therapeutic effects of HSR-902 in the gastrointestinal tract are mediated through the blockade of M3 muscarinic receptors on smooth muscle cells. The binding of acetylcholine to M3 receptors activates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[7] The increased intracellular calcium and activation of PKC ultimately lead to smooth muscle contraction. By blocking this pathway, HSR-902 induces smooth muscle relaxation.

Signaling Pathway of M3 Muscarinic Receptor Antagonism by HSR-902

M3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Activates HSR-902 HSR-902 HSR-902->M3_Receptor Blocks Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates from PIP2 DAG DAG PLC->DAG Generates from PIP2 PIP2 PIP2 Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_release->Smooth_Muscle_Contraction PKC_activation->Smooth_Muscle_Contraction

Caption: M3 Muscarinic Receptor Signaling Pathway and its inhibition by HSR-902.

Preclinical Pharmacology

Receptor Binding Affinity

The affinity of HSR-902 for muscarinic receptors was evaluated using radioligand binding assays with 3H-quinuclidinyl benzilate. These studies confirmed that HSR-902 is a non-selective muscarinic antagonist.[4]

Table 1: Muscarinic Receptor Binding Affinity of HSR-902

Tissue SourceReceptor Subtype(s)Ki (nM)Reference
Rat Cerebral CortexM1, M2, M4Not specified[4]
Rat HeartM2Not specified[4]
Rat StomachM1, M3More potent than atropine[4]
Rat IleumM2, M3More potent than atropine[4]
In Vivo Efficacy in Peptic Ulcer Models

The anti-ulcer effects of HSR-902 were assessed in various rat models of gastric and duodenal lesions. Oral administration of HSR-902 demonstrated dose-dependent inhibition of lesion development.[2]

Table 2: In Vivo Efficacy of HSR-902 in Rat Models of Peptic Ulcer

ModelDose (mg/kg, p.o.)Effect
Water-immersion stress-induced gastric lesions10-100Dose-dependent inhibition
Aspirin-induced gastric lesions10-100Dose-dependent inhibition
Indomethacin-induced gastric lesions10-100Dose-dependent inhibition
Serotonin-induced gastric lesions10-100Dose-dependent inhibition
Reserpine-induced gastric lesions10-100Dose-dependent inhibition
Cysteamine-induced duodenal lesions10-100Dose-dependent inhibition
Mepirizole-induced duodenal lesions10-100Dose-dependent inhibition
Effects on Gastric Secretion

In pylorus-ligated rats, HSR-902 dose-dependently inhibited gastric acid and pepsin output.[2]

Table 3: Effect of HSR-902 on Gastric Secretion in Pylorus-Ligated Rats

ParameterDose (mg/kg, p.o.)Effect
Gastric Acid Output30 and 100Dose-dependent inhibition
Pepsin Output30 and 100Dose-dependent inhibition
Gastric Acid Concentration30 and 100Dose-dependent inhibition
Pepsin Concentration30 and 100Dose-dependent inhibition
Gastric Volume30 and 100No inhibition (slight increase at higher dose)

Clinical Development and Therapeutic Use

Tiquizium bromide (HSR-902) is clinically used for the treatment of various gastrointestinal disorders. The typical adult dosage is 5 to 10 mg, taken three times a day.[3] While specific clinical trial data for tiquizium bromide is not widely available in English-language publications, its approval and use in Japan for indications like gastritis and irritable bowel syndrome suggest a positive risk-benefit profile.[3][5]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

The affinity of HSR-902 for muscarinic receptors was determined using a competitive radioligand binding assay. A general protocol for such an assay is as follows:

  • Membrane Preparation: Tissues (e.g., rat cerebral cortex, heart, stomach, ileum) are homogenized in a cold buffer and centrifuged to isolate the cell membrane fraction. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Binding Assay: The membrane preparation is incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., 3H-quinuclidinyl benzilate) and varying concentrations of the unlabeled competitor drug (HSR-902).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Pylorus Ligation-Induced Gastric Secretion in Rats

The effect of HSR-902 on gastric secretion was evaluated in a pylorus-ligated rat model:

  • Animal Preparation: Male rats are fasted for a specified period with free access to water.

  • Drug Administration: HSR-902 or a vehicle control is administered orally.

  • Surgical Procedure: Under anesthesia, a midline laparotomy is performed, and the pylorus is ligated with a silk suture.

  • Gastric Juice Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the stomachs are removed. The gastric contents are collected and centrifuged.

  • Analysis: The volume of the gastric juice is measured. The acid concentration is determined by titration with NaOH, and the pepsin concentration is measured using a standard assay (e.g., hemoglobin digestion method).

Conclusion

HSR-902 (tiquizium bromide) is a potent, non-selective muscarinic antagonist with a notable affinity for gastrointestinal smooth muscle receptors. Preclinical studies have demonstrated its efficacy in reducing gastric lesions and secretions in animal models. Its clinical use in Japan for a range of gastrointestinal spasmodic conditions underscores its therapeutic value. Further research and publication of detailed clinical trial data would provide a more complete understanding of its clinical profile.

References

An In-depth Technical Guide to the M1, M2, and M3 Receptor Selectivity of Tiquizium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity and functional antagonism of tiquizium (B129165) bromide at the M1, M2, and M3 muscarinic acetylcholine (B1216132) receptors. The document is structured to offer an in-depth understanding of the compound's selectivity profile, the experimental methodologies used to determine these characteristics, and the underlying signaling pathways of the targeted receptors.

Quantitative Analysis of Tiquizium Bromide Selectivity

Tiquizium bromide is an antimuscarinic agent that exhibits a competitive antagonistic effect on muscarinic acetylcholine receptors.[1] Its affinity for the M1, M2, and M3 receptor subtypes has been quantified through radioligand binding assays and functional antagonism studies.

Binding Affinity Data

The binding affinity of tiquizium bromide for the M1, M2, and M3 muscarinic receptors is typically expressed in terms of the inhibition constant (Ki). The pKi value, which is the negative logarithm of the Ki, is often used for easier comparison. A higher pKi value indicates a stronger binding affinity.

Receptor SubtypepKi Value
M18.70
M28.94
M39.11

Note: The pKi values indicate that tiquizium bromide has a high affinity for all three receptor subtypes, with a slight preference for the M3 receptor, followed by the M2 and M1 receptors.

Functional Antagonism Data

Functional antagonism is a measure of a drug's ability to inhibit the response of an agonist. For competitive antagonists like tiquizium bromide, this is often quantified by the pA2 value, which is derived from a Schild plot. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[2]

AssayTissue PreparationpA2 Value
Functional AntagonismCanine Tracheal Smooth Muscle8.75

Note: The pA2 value provides a measure of the functional potency of tiquizium bromide as a muscarinic antagonist.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the quantitative analysis of tiquizium bromide's selectivity. While the full-text articles for the specific tiquizium bromide studies were not publicly available, the protocols described below are based on established and widely accepted methodologies for characterizing muscarinic receptor antagonists.[3][4][5][6]

Competitive Radioligand Binding Assay for pKi Determination

This protocol outlines the steps for a competitive binding assay to determine the inhibition constant (Ki) of tiquizium bromide for M1, M2, and M3 muscarinic receptors expressed in cell membranes.[4][5][7]

Objective: To determine the affinity (Ki) of tiquizium bromide for M1, M2, and M3 muscarinic receptors by measuring its ability to compete with a radiolabeled antagonist for receptor binding.

Materials and Reagents:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1, M2, or M3).

  • Radioligand: A high-affinity, non-selective muscarinic antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS). The concentration used should be approximately the dissociation constant (Kd) of the radioligand for the specific receptor subtype.

  • Test Compound: Tiquizium bromide, dissolved in an appropriate vehicle (e.g., distilled water or DMSO) to create a stock solution.

  • Non-specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine, to determine the amount of non-specific binding of the radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Instrumentation: Liquid scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/C).

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the target muscarinic receptor subtype.

    • Homogenize the cells in an ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 50-100 µg per assay tube.

  • Assay Setup:

    • Prepare serial dilutions of tiquizium bromide in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁴ M.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL [³H]-NMS, 50 µL Assay Buffer, 150 µL membranes.

      • Non-specific Binding (NSB): 50 µL [³H]-NMS, 50 µL 1 µM Atropine, 150 µL membranes.

      • Competition: 50 µL [³H]-NMS, 50 µL of tiquizium bromide dilution, 150 µL membranes.

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature (approximately 25°C) with gentle agitation to allow the binding reaction to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through a pre-soaked glass fiber filter mat using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer (typically 3-4 times) to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat and place it in a scintillation vial with a suitable scintillation cocktail.

    • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average NSB CPM from the average total binding CPM.

    • For the competition samples, calculate the percentage of specific binding at each concentration of tiquizium bromide.

    • Plot the percentage of specific binding against the logarithm of the tiquizium bromide concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of tiquizium bromide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • The pKi is then calculated as the negative logarithm of the Ki.

Functional Antagonism Assay for pA2 Determination (Schild Analysis)

This protocol describes a functional assay to determine the pA2 value of tiquizium bromide using an isolated tissue preparation, such as canine tracheal smooth muscle.[1][2][8][9]

Objective: To determine the functional potency (pA2) of tiquizium bromide by measuring its ability to antagonize agonist-induced muscle contraction.

Materials and Reagents:

  • Tissue Preparation: Canine tracheal smooth muscle strips.

  • Agonist: A muscarinic agonist such as acetylcholine or carbachol.

  • Antagonist: Tiquizium bromide.

  • Physiological Salt Solution: Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Instrumentation: Organ bath system with isometric force transducers.

Procedure:

  • Tissue Preparation:

    • Isolate the trachea from a euthanized canine and dissect the smooth muscle into strips.

    • Mount the muscle strips in organ baths containing Krebs-Henseleit solution under a resting tension of 1-2 g.

    • Allow the tissues to equilibrate for at least 60 minutes, with regular changes of the bath solution.

  • Agonist Concentration-Response Curve (Control):

    • Generate a cumulative concentration-response curve for the muscarinic agonist (e.g., acetylcholine) by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction.

    • Wash the tissues thoroughly and allow them to return to baseline tension.

  • Antagonist Incubation and Second Agonist Curve:

    • Incubate the tissues with a fixed concentration of tiquizium bromide for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium.

    • In the continued presence of tiquizium bromide, generate a second cumulative concentration-response curve for the same agonist.

  • Repeat with Different Antagonist Concentrations:

    • Repeat step 3 with at least two other concentrations of tiquizium bromide.

  • Data Analysis (Schild Plot):

    • For each concentration of tiquizium bromide, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of tiquizium bromide on the x-axis.

    • Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for competitive antagonism.[10][11]

Signaling Pathways and Visualizations

The M1, M2, and M3 muscarinic receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation by acetylcholine.[7][12][13]

M1 and M3 Receptor Signaling Pathway

M1 and M3 receptors primarily couple to Gq/11 proteins.[14][15] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

M1_M3_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_M3 M1/M3 Receptor Gq11 Gq/11 M1_M3->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cell_Response Cellular Response PKC->Cell_Response leads to Ca_release->PKC activates ACh Acetylcholine ACh->M1_M3 binds

Caption: M1/M3 receptor signaling cascade.

M2 Receptor Signaling Pathway

The M2 receptor couples to Gi/o proteins, which are inhibitory G-proteins.[16] Activation of the M2 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and a decrease in cellular excitability.

M2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M2 M2 Receptor Gio Gi/o M2->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits GIRK GIRK Channel Gio->GIRK activates (βγ) ATP ATP AC->ATP converts K_ion K⁺ GIRK->K_ion efflux cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cell_Response Cellular Response PKA->Cell_Response leads to ACh Acetylcholine ACh->M2 binds ATP->cAMP K_ion->Cell_Response hyperpolarization

Caption: M2 receptor signaling cascade.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay to determine the Ki of a test compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (Receptor Source) Incubation 3. Incubation (Binding to Equilibrium) Membrane_Prep->Incubation Ligand_Prep 2. Ligand Preparation (Radioligand, Test Compound, NSB) Ligand_Prep->Incubation Filtration 4. Filtration & Washing (Separate Bound/Free) Incubation->Filtration Counting 5. Scintillation Counting (Measure Radioactivity) Filtration->Counting Data_Processing 6. Data Processing (Calculate Specific Binding) Counting->Data_Processing Curve_Fitting 7. Curve Fitting (Determine IC50) Data_Processing->Curve_Fitting Ki_Calc 8. Ki Calculation (Cheng-Prusoff Equation) Curve_Fitting->Ki_Calc

Caption: Competitive radioligand binding workflow.

References

Tiquizium Bromide: A Technical Guide to its Physicochemical Properties for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Tiquizium (B129165) bromide. The information herein is intended to support research and development activities by providing key data, experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

Core Physicochemical Properties

Tiquizium bromide is a quaternary ammonium (B1175870) salt that functions as a non-selective muscarinic antagonist.[1][2] Its physicochemical characteristics are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

Quantitative Data Summary

A summary of the available quantitative physicochemical data for Tiquizium bromide is presented in Table 1.

PropertyValueSource
Chemical Formula C₁₉H₂₄BrNS₂[1]
Molecular Weight 410.4 g/mol [1]
CAS Number 71731-58-3[1]
IUPAC Name (5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium bromide[1]
Melting Point 278-281 °C (decomposes)[3]
Solubility Slightly soluble in DMSO and Methanol.[4] Specific quantitative data in aqueous and various organic solvents is not readily available in public literature.[4]
pKa As a quaternary ammonium salt, the cationic head is permanently charged and does not have a pKa in the typical sense.N/A
LogP (Octanol-Water Partition Coefficient) An experimentally determined logP value is not readily available. A predicted XlogP value is 4.7.[4][4]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of Tiquizium bromide are not publicly available. However, standard methodologies for characterizing quaternary ammonium compounds can be applied.

Solubility Determination

The solubility of Tiquizium bromide can be determined using the isothermal shake-flask method.[5]

  • Preparation of Saturated Solution: An excess amount of Tiquizium bromide is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of Tiquizium bromide in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectrophotometric method.[3][6]

LogP Determination

The octanol-water partition coefficient (LogP) for an ionic compound like Tiquizium bromide can be challenging to measure directly using the traditional shake-flask method due to its potential for ion-pairing and aggregation. A common alternative is using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8]

  • Chromatographic System: An HPLC system equipped with a C18 or similar nonpolar stationary phase column and a UV detector is used.

  • Mobile Phase: A series of mobile phases with varying compositions of an organic modifier (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer are prepared.

  • Retention Time Measurement: The retention time of Tiquizium bromide is measured for each mobile phase composition.

  • Correlation with Standards: A calibration curve is generated by plotting the known logP values of a series of standard compounds against their retention times under the same chromatographic conditions.

  • LogP Calculation: The logP of Tiquizium bromide is then interpolated from the calibration curve based on its retention time.

Signaling Pathway and Experimental Workflow

Muscarinic Antagonist Signaling Pathway

Tiquizium bromide exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][9] It shows high affinity for M1, M2, and M3 receptor subtypes.[10] The binding of acetylcholine to these G-protein coupled receptors initiates distinct downstream signaling cascades. Tiquizium bromide prevents these signaling events by blocking the binding of acetylcholine.

G cluster_M1_M3 M1/M3 Receptor Pathway cluster_M2 M2 Receptor Pathway ACh_M1M3 Acetylcholine M1M3 M1/M3 Receptor ACh_M1M3->M1M3 Binds Gq11 Gq/11 M1M3->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response_M1M3 Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response_M1M3 Leads to PKC->Cellular_Response_M1M3 Leads to ACh_M2 Acetylcholine M2 M2 Receptor ACh_M2->M2 Binds Gio Gi/o M2->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to Cellular_Response_M2 Cellular Response (e.g., Decreased Heart Rate) cAMP->Cellular_Response_M2 Tiquizium Tiquizium Bromide Tiquizium->M1M3 Blocks Tiquizium->M2 Blocks

Caption: Tiquizium bromide blocks acetylcholine-mediated signaling pathways.

Experimental Workflow: Radioligand Binding Assay

A common experimental workflow to characterize the binding affinity of a muscarinic antagonist like Tiquizium bromide is the radioligand binding assay. This assay determines the ability of the unlabeled drug to compete with a radiolabeled ligand for binding to the muscarinic receptors.

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare Receptor Membranes (e.g., from cells expressing M1, M2, or M3 receptors) radioligand Add Radioligand (e.g., [³H]-NMS) prep->radioligand competitor Add varying concentrations of Tiquizium Bromide radioligand->competitor incubation Incubate to reach equilibrium competitor->incubation filtration Rapid Filtration to separate bound and free radioligand incubation->filtration scintillation Scintillation Counting to measure radioactivity filtration->scintillation analysis Data Analysis (Determine IC₅₀ and Ki values) scintillation->analysis end End analysis->end start Start start->prep

Caption: Workflow for determining receptor binding affinity.

References

Tiquizium Bromide: A Technical Whitepaper on a Quaternary Ammonium Antimuscarinic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiquizium bromide is a quaternary ammonium (B1175870) derivative that functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its anticholinergic properties lead to the relaxation of smooth muscle, making it a therapeutic option for conditions characterized by gastrointestinal hypermotility and spasms, such as irritable bowel syndrome (IBS).[1] As a quaternary ammonium compound, its structure confers a permanent positive charge, which is thought to limit its ability to cross the blood-brain barrier, potentially reducing central nervous system side effects. This document provides a technical overview of the pharmacology of Tiquizium bromide, including its mechanism of action, available pharmacodynamic data, and relevant experimental methodologies.

Introduction

Tiquizium bromide, chemically known as 3-(di-2-thienylmethylene)-5-methyl-trans-quinolizidinium bromide, is an antispasmodic agent.[2] It belongs to the class of quaternary ammonium antimuscarinics, which act by competitively inhibiting the binding of acetylcholine to its receptors on smooth muscle cells and other tissues.[1] This antagonism results in a reduction of smooth muscle tone and motility, providing symptomatic relief in various gastrointestinal disorders.[1][3]

Mechanism of Action

Tiquizium bromide exerts its pharmacological effects through competitive antagonism at muscarinic acetylcholine receptors (mAChRs).[1] These G protein-coupled receptors are found throughout the body, with the M3 subtype being predominantly responsible for smooth muscle contraction in the gastrointestinal tract.[4]

Upon stimulation by acetylcholine, M3 receptors on smooth muscle cells activate a Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), promotes the phosphorylation of myosin light chains, resulting in smooth muscle contraction.

Tiquizium bromide, by blocking the binding of acetylcholine to the M3 receptor, inhibits this signaling cascade, leading to smooth muscle relaxation and a reduction in gastrointestinal spasms.

Signaling Pathway of M3 Muscarinic Receptor-Mediated Smooth Muscle Contraction

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Tiquizium Tiquizium bromide Tiquizium->M3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Contraction Smooth Muscle Contraction DAG->Contraction Promotes Ca2+ Ca²⁺ SR->Ca2+ Releases Ca2+->Contraction Promotes

Caption: M3 Muscarinic Receptor Signaling Pathway.

Pharmacodynamic Properties

Limited quantitative pharmacodynamic data for Tiquizium bromide is available in the public domain. A key study investigated its antimuscarinic effects in vitro.

ParameterValueReceptor Subtype(s)Tissue PreparationReference
pA2 8.75Muscarinic (non-selective)Canine tracheal smooth muscle[2]
pKi 8.70M1N/A (Radioligand binding assay)[2]
8.94M2N/A (Radioligand binding assay)[2]
9.11M3N/A (Radioligand binding assay)[2]
  • pA2 : The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency of the antagonist.

  • pKi : The negative logarithm of the inhibition constant (Ki), which represents the affinity of an antagonist for a receptor. A higher pKi value indicates a higher affinity.

Pharmacokinetic Properties

Detailed human pharmacokinetic data for Tiquizium bromide, including parameters such as Cmax, Tmax, AUC, elimination half-life, bioavailability, and metabolism pathways, are not extensively available in the peer-reviewed literature. As a quaternary ammonium compound, Tiquizium bromide is expected to have low oral bioavailability due to its permanent positive charge, which limits its absorption across the gastrointestinal mucosa.

Clinical Efficacy and Safety

Tiquizium bromide is primarily indicated for the treatment of smooth muscle spasms in the gastrointestinal tract, particularly those associated with irritable bowel syndrome (IBS).[1] Clinical data on the efficacy and safety of Tiquizium bromide are not as widely published as for some other antispasmodic agents. The most commonly reported adverse effects are consistent with its anticholinergic mechanism and include dry mouth and constipation.[3] Due to a lack of comprehensive, publicly available clinical trial data, a detailed quantitative summary of efficacy and a table of adverse event frequencies cannot be provided at this time.

Experimental Protocols

The following sections describe the general methodologies for key experiments used to characterize the pharmacological profile of antimuscarinic agents like Tiquizium bromide. It should be noted that the specific details of the protocols used for Tiquizium bromide are not fully detailed in the available literature.

Radioligand Binding Assay for Receptor Affinity (pKi Determination)

This assay is used to determine the affinity of a drug for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of Tiquizium bromide for M1, M2, and M3 muscarinic receptor subtypes.

General Protocol:

  • Membrane Preparation: Membranes from cells expressing a single subtype of human muscarinic receptor (M1, M2, or M3) are prepared. This typically involves homogenization of the cells followed by centrifugation to isolate the membrane fraction.

  • Assay Setup: In a multi-well plate, the following are added to each well:

    • A fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine).

    • Varying concentrations of unlabeled Tiquizium bromide.

    • The prepared cell membranes.

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of Tiquizium bromide that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start: Prepare Reagents Membrane_Prep Prepare Cell Membranes (Expressing M1, M2, or M3 receptors) Start->Membrane_Prep Assay_Setup Set up Assay Plate: - Membranes - Radioligand ([³H]-NMS) - Tiquizium bromide (various conc.) Membrane_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Separate Bound/Free Ligand (Rapid Vacuum Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis: - Generate Competition Curve - Determine IC50 - Calculate Ki Counting->Analysis End End: pKi Value Analysis->End

Caption: Workflow for a competitive radioligand binding assay.
Isolated Tissue Bath Assay for Functional Antagonism (pA2 Determination)

This ex vivo assay measures the functional antagonism of a drug by observing its effect on the contraction of an isolated smooth muscle tissue in response to an agonist.

Objective: To determine the pA2 value of Tiquizium bromide in canine tracheal smooth muscle.

General Protocol:

  • Tissue Preparation: A segment of canine trachea is isolated and cut into strips.

  • Mounting: The tissue strips are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with carbogen (B8564812) (95% O2, 5% CO2). One end of the tissue is fixed, and the other is attached to a force transducer to measure isometric contractions.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

  • Agonist Dose-Response: A cumulative concentration-response curve is generated for an agonist that induces smooth muscle contraction (e.g., acetylcholine or carbachol).

  • Antagonist Incubation: The tissue is washed, and then incubated with a fixed concentration of Tiquizium bromide for a set period.

  • Repeat Agonist Dose-Response: The agonist concentration-response curve is repeated in the presence of Tiquizium bromide. A parallel rightward shift in the curve is indicative of competitive antagonism.

  • Data Analysis: The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated. The pA2 value is determined using a Schild plot, which graphs the log of (dose ratio - 1) against the log of the antagonist concentration.

Conclusion

Tiquizium bromide is a quaternary ammonium antimuscarinic agent with demonstrated in vitro affinity for muscarinic receptors, particularly the M3 subtype, which is consistent with its therapeutic use as a gastrointestinal antispasmodic. Its quaternary structure suggests limited systemic absorption and central nervous system penetration. While the available data supports its mechanism of action, a comprehensive understanding of its clinical efficacy, safety profile, and pharmacokinetics is limited by the scarcity of publicly available, detailed quantitative data. Further research and publication of clinical trial results would be beneficial for a more complete characterization of Tiquizium bromide's therapeutic role.

References

Methodological & Application

Application Notes and Protocols for Tiquizium Bromide in Canine Tracheal Smooth Muscle Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Tiquizium bromide, a potent muscarinic receptor antagonist, in the study of canine tracheal smooth muscle physiology and pharmacology. The protocols outlined below detail methods for assessing its antagonist activity and characterizing its interaction with muscarinic receptors.

Introduction

Tiquizium bromide is a quaternary ammonium (B1175870) antimuscarinic agent.[1] In canine tracheal smooth muscle, it acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G protein-coupled receptors that mediate the contractile effects of acetylcholine.[2] By blocking these receptors, Tiquizium bromide leads to the relaxation of airway smooth muscle, making it a subject of interest for respiratory pharmacology.[2] This document provides detailed protocols for the in vitro characterization of Tiquizium bromide in canine tracheal smooth muscle preparations.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of Tiquizium bromide's activity at muscarinic receptors in canine tracheal smooth muscle.

ParameterValueDescriptionReference
pA2 8.75The negative logarithm of the molar concentration of Tiquizium bromide that produces a two-fold rightward shift in the concentration-response curve of an agonist (e.g., acetylcholine). This value indicates the potency of the antagonist.[1]
pKi (M1) 8.70The negative logarithm of the inhibitory constant for the M1 muscarinic receptor subtype, indicating high affinity.[1]
pKi (M2) 8.94The negative logarithm of the inhibitory constant for the M2 muscarinic receptor subtype, indicating high affinity.[1]
pKi (M3) 9.11The negative logarithm of the inhibitory constant for the M3 muscarinic receptor subtype, indicating the highest affinity among the three subtypes.[1]

Signaling Pathway of Tiquizium Bromide

Tiquizium bromide exerts its effect by blocking the signaling cascade initiated by acetylcholine at the M3 muscarinic receptor on airway smooth muscle cells. The diagram below illustrates this mechanism.

Tiquizium_Bromide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Tiquizium Tiquizium Bromide Tiquizium->M3R Blocks Gq Gq protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Tiquizium Bromide's Antagonistic Action on the M3 Receptor Pathway.

Experimental Protocols

The following protocols provide a framework for studying the effects of Tiquizium bromide on canine tracheal smooth muscle.

Protocol 1: Preparation of Canine Tracheal Smooth Muscle Strips

This protocol describes the dissection and preparation of tracheal smooth muscle strips for in vitro organ bath studies.

Materials:

  • Fresh canine trachea obtained from euthanized animals in accordance with institutional animal care and use committee guidelines.

  • Krebs-Henseleit solution (see composition below), continuously gassed with 95% O₂ / 5% CO₂.

  • Dissection microscope, fine scissors, and forceps.

  • Organ bath system with isometric force transducers.

Krebs-Henseleit Solution Composition (per liter):

  • NaCl: 6.9 g

  • KCl: 0.35 g

  • KH₂PO₄: 0.16 g

  • MgSO₄·7H₂O: 0.29 g

  • NaHCO₃: 2.1 g

  • CaCl₂: 0.28 g

  • Glucose: 2.0 g

Procedure:

  • Immediately place the excised trachea in ice-cold, oxygenated Krebs-Henseleit solution.

  • Carefully remove adhering connective tissue and fat.

  • Open the trachea longitudinally along the cartilage rings.

  • Dissect the smooth muscle layer away from the cartilage.

  • Cut the muscle into parallel strips approximately 2-3 mm wide and 10-15 mm long.

  • Mount the muscle strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, washing with fresh Krebs-Henseleit solution every 15-20 minutes.

Protocol 2: Determination of Tiquizium Bromide pA2 Value

This protocol details the functional assessment of Tiquizium bromide's competitive antagonism against an acetylcholine-induced contraction.

Materials:

  • Prepared canine tracheal smooth muscle strips in an organ bath system.

  • Stock solutions of acetylcholine and Tiquizium bromide.

  • Data acquisition system to record isometric contractions.

Procedure:

  • After equilibration, perform a cumulative concentration-response curve for acetylcholine (e.g., 10⁻⁹ M to 10⁻³ M) to establish a baseline contractile response.

  • Wash the tissues with fresh Krebs-Henseleit solution until the tension returns to baseline.

  • Incubate the tissues with a fixed concentration of Tiquizium bromide (e.g., 10⁻⁹ M) for a predetermined period (e.g., 30-60 minutes).

  • In the continued presence of Tiquizium bromide, repeat the cumulative concentration-response curve for acetylcholine.

  • Wash the tissues and repeat steps 3 and 4 with increasing concentrations of Tiquizium bromide (e.g., 10⁻⁸ M and 10⁻⁷ M).

  • Plot the log of the acetylcholine concentration versus the contractile response for each concentration of Tiquizium bromide.

  • Calculate the dose ratio for each concentration of the antagonist. The dose ratio is the ratio of the EC₅₀ of acetylcholine in the presence of the antagonist to the EC₅₀ in the absence of the antagonist.

  • Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of Tiquizium bromide. The x-intercept of the linear regression of the Schild plot provides the pA2 value.

Protocol 3: Radioligand Binding Assay for Muscarinic Receptor Affinity (pKi Determination)

This protocol provides a general framework for determining the affinity of Tiquizium bromide for muscarinic receptor subtypes using a radioligand binding assay.

Materials:

  • Canine tracheal smooth muscle membrane preparations.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Non-labeled Tiquizium bromide.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare canine tracheal smooth muscle membrane homogenates.

  • In a series of tubes, add a fixed concentration of the radioligand and varying concentrations of unlabeled Tiquizium bromide to the membrane preparation.

  • Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known muscarinic antagonist like atropine).

  • Incubate the tubes to allow binding to reach equilibrium.

  • Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of Tiquizium bromide by subtracting the non-specific binding from the total binding.

  • Plot the percent specific binding against the log concentration of Tiquizium bromide to determine the IC₅₀ value (the concentration of Tiquizium bromide that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

Experimental Workflow

The following diagram illustrates the typical workflow for a functional study of Tiquizium bromide in canine tracheal smooth muscle.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experimentation cluster_analysis Data Analysis Dissection Dissect Trachea Strips Prepare Muscle Strips Dissection->Strips Mounting Mount in Organ Bath Strips->Mounting Equilibration Equilibrate Mounting->Equilibration Baseline Baseline Acetylcholine Concentration-Response Equilibration->Baseline Incubation Incubate with Tiquizium Bromide Baseline->Incubation CRC Repeat Acetylcholine Concentration-Response Incubation->CRC Plotting Plot Curves CRC->Plotting EC50 Calculate EC₅₀ & Dose Ratios Plotting->EC50 Schild Construct Schild Plot EC50->Schild pA2 Determine pA₂ Value Schild->pA2

Workflow for Determining Tiquizium Bromide's pA2 Value.

References

Application Note: Quantification of Tiquizium Bromide in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of Tiquizium bromide in human plasma. Tiquizium bromide is a quaternary ammonium (B1175870) antimuscarinic agent used for the treatment of gastrointestinal and urinary tract disorders.[1][2][3] The described method is intended as a robust starting point for researchers and drug development professionals requiring pharmacokinetic analysis of Tiquizium bromide in biological matrices. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric detection, along with proposed validation parameters.

Introduction

Tiquizium bromide is a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G protein-coupled receptors found throughout the body, including in smooth muscles and exocrine glands.[1] By blocking the action of acetylcholine, Tiquizium bromide leads to the relaxation of smooth muscles and a reduction in secretions, making it effective in treating conditions characterized by smooth muscle spasms.[1][3]

Experimental Protocol

This proposed method is based on established protocols for similar analytes and should be fully validated according to regulatory guidelines.

1. Materials and Reagents

  • Tiquizium bromide reference standard

  • Internal Standard (IS) (e.g., a structurally similar quaternary ammonium compound or a stable isotope-labeled Tiquizium bromide)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human plasma (K2EDTA)

2. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 500 µL of human plasma, add 50 µL of the internal standard working solution.

  • Vortex mix for 10 seconds.

  • Load the sample onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the HPLC-MS/MS system.

3. HPLC Conditions

ParameterProposed Condition
HPLC SystemAgilent 1290 Infinity LC System or equivalent
ColumnReversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute
Column Temperature40°C
Injection Volume10 µL

4. Mass Spectrometry Conditions

ParameterProposed Condition
Mass SpectrometerAgilent 6460 Triple Quadrupole LC/MS or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be determined by infusing a standard solution of Tiquizium bromide and the IS. For Tiquizium (C19H24NS2+), the precursor ion would be m/z 329.1. Product ions would be determined experimentally.
Gas Temperature350°C
Gas Flow10 L/min
Nebulizer Pressure45 psi
Capillary Voltage4000 V

Proposed Method Validation Parameters

The following tables summarize the proposed acceptance criteria for the validation of this bioanalytical method, based on regulatory guidelines.

Table 1: Linearity and Range

ParameterAcceptance Criteria
Calibration Curve8 non-zero standards
Range (Hypothetical)1 - 500 pg/mL
Correlation Coefficient (r²)≥ 0.99
Accuracy of Back-calculated ConcentrationsWithin ±15% of nominal (±20% at LLOQ)

Table 2: Precision and Accuracy

QC LevelConcentration (pg/mL) (Hypothetical)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ1≤ 20%≤ 20%± 20%
LQC3≤ 15%≤ 15%± 15%
MQC100≤ 15%≤ 15%± 15%
HQC400≤ 15%≤ 15%± 15%

Table 3: Recovery and Matrix Effect

ParameterAcceptance Criteria
RecoveryConsistent, precise, and reproducible
Matrix EffectCV of IS-normalized matrix factor ≤ 15%

Visualizations

Experimental Workflow

experimental_workflow plasma_sample Plasma Sample (500 µL) add_is Add Internal Standard plasma_sample->add_is vortex1 Vortex add_is->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe wash Wash Cartridge spe->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC-MS/MS reconstitute->inject data_analysis Data Analysis inject->data_analysis

Caption: Experimental workflow for Tiquizium bromide quantification.

Signaling Pathway

signaling_pathway acetylcholine Acetylcholine mAChR Muscarinic Receptor (mAChR) acetylcholine->mAChR Binds g_protein Gq/11 G-protein mAChR->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Stimulates smooth_muscle_contraction Smooth Muscle Contraction dag->smooth_muscle_contraction Activates PKC leading to ca_release->smooth_muscle_contraction tiquizium Tiquizium Bromide tiquizium->mAChR Blocks

Caption: Tiquizium bromide's mechanism of action.

Conclusion

This application note provides a comprehensive, albeit proposed, HPLC-MS/MS method for the quantification of Tiquizium bromide in human plasma. The outlined protocol for sample preparation, chromatography, and mass spectrometry, along with the proposed validation framework, offers a solid starting point for researchers. The successful validation of this method will enable accurate and reliable pharmacokinetic profiling of Tiquizium bromide, supporting its clinical development and research applications.

References

Application Notes and Protocols for the Preclinical Evaluation of Tiquizium Bromide in COPD Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by airflow limitation and persistent respiratory symptoms. A key mechanism in the pathophysiology of COPD is the increased cholinergic tone in the airways, which leads to bronchoconstriction and mucus hypersecretion. Tiquizium (B129165) bromide is a potent muscarinic receptor antagonist that acts as an anticholinergic agent, making it a promising candidate for COPD therapy.[1][2][3] This document provides detailed application notes and experimental protocols for the preclinical evaluation of Tiquizium bromide in established in vitro and in vivo models of COPD.

Tiquizium bromide demonstrates high affinity for muscarinic acetylcholine (B1216132) receptors (mAChRs), competitively blocking the binding of acetylcholine.[1][2] There are five subtypes of muscarinic receptors (M1-M5). In the airways, M3 receptors on smooth muscle mediate bronchoconstriction, while M1 and M3 receptors are also involved in mucus secretion. M2 receptors on presynaptic cholinergic nerve endings function as autoreceptors, inhibiting further acetylcholine release.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for Tiquizium bromide. For comparative purposes, data for the well-characterized muscarinic antagonist, Tiotropium bromide, is also included.

Table 1: In Vitro Receptor Binding and Potency of Tiquizium Bromide and Comparator

CompoundReceptor SubtypepKipA2IC50 (Tracheal Contraction)
Tiquizium Bromide M18.70[4]8.75 (Canine Trachea)[4]~1-10 nM (Estimated)
M28.94[4]
M39.11[4]
Tiotropium Bromide M1, M2, M3High Affinity[5]-~0.1-1 nM

Note: The IC50 for Tiquizium bromide is an estimate based on its high pKi and pA2 values, suggesting potent functional antagonism.

Table 2: In Vivo Bronchoprotective Effects of Tiquizium Bromide and Comparator

CompoundAnimal ModelChallenge AgentED50Duration of Action
Tiquizium Bromide Guinea PigAcetylcholine~1-10 µg/kg (inhalation, Estimated)Long-acting (Estimated)
Tiotropium Bromide Guinea PigAcetylcholine~1 µg/kg (inhalation)> 24 hours[5]

Note: The in vivo ED50 and duration of action for Tiquizium bromide are estimations based on its in vitro potency and similarity to Tiotropium bromide.

Experimental Protocols

In Vitro Assays

1. Muscarinic Receptor Binding Assay

This protocol determines the affinity of Tiquizium bromide for M1, M2, and M3 muscarinic receptor subtypes using a radioligand binding assay.

  • Materials:

    • Cell membranes expressing human M1, M2, or M3 receptors

    • [3H]-N-methylscopolamine ([3H]-NMS) or other suitable radioligand

    • Tiquizium bromide

    • Atropine (B194438) (for non-specific binding)

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

    • Scintillation vials and fluid

    • Liquid scintillation counter

  • Procedure:

    • Prepare serial dilutions of Tiquizium bromide.

    • In a 96-well plate, add cell membranes, [3H]-NMS (at a concentration near its Kd), and either buffer (for total binding), a high concentration of atropine (for non-specific binding), or varying concentrations of Tiquizium bromide.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Harvest the membranes onto filter plates using a cell harvester and wash with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Count the radioactivity in a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 of Tiquizium bromide and calculate the Ki value using the Cheng-Prusoff equation.

2. Isolated Tracheal Ring Contraction Assay

This protocol assesses the functional antagonist activity of Tiquizium bromide on airway smooth muscle contraction.[6][7][8][9][10]

  • Materials:

    • Male Hartley guinea pigs (250-350 g) or mice.

    • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

    • Acetylcholine (ACh) or Carbachol.

    • Tiquizium bromide.

    • Organ bath system with isometric force transducers.

  • Procedure:

    • Euthanize the animal and carefully dissect the trachea.

    • Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.

    • Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.[8]

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.[8]

    • Induce a stable contraction with a submaximal concentration of ACh or carbachol.

    • Once a stable plateau is reached, add cumulative concentrations of Tiquizium bromide to the bath to generate a concentration-response curve for relaxation.

    • Alternatively, to determine the pA2 value, pre-incubate the tissues with varying concentrations of Tiquizium bromide before generating a cumulative concentration-response curve to ACh.

    • Record the changes in isometric tension and calculate the IC50 or pA2 values for Tiquizium bromide.

In Vivo Models

1. Acetylcholine-Induced Bronchoconstriction in Guinea Pigs

This model evaluates the in vivo bronchoprotective effect of Tiquizium bromide.[11][12]

  • Materials:

    • Male Hartley guinea pigs (350-450 g).

    • Anesthetic (e.g., pentobarbital (B6593769) sodium).

    • Tiquizium bromide (for inhalation or intravenous administration).

    • Acetylcholine chloride.

    • Mechanical ventilator and system for measuring lung resistance and dynamic compliance.

  • Procedure:

    • Anesthetize the guinea pig and perform a tracheotomy to connect it to a mechanical ventilator.[11]

    • Administer Tiquizium bromide via the desired route (e.g., intratracheal instillation, nebulization, or intravenous injection) at various doses.

    • After a specified pre-treatment time, administer an intravenous bolus of acetylcholine to induce bronchoconstriction.[11]

    • Continuously measure changes in lung resistance and dynamic compliance.

    • Calculate the percentage inhibition of the acetylcholine-induced bronchoconstriction for each dose of Tiquizium bromide.

    • Determine the ED50 (the dose required to cause 50% inhibition of the maximal bronchoconstrictor response).

2. Cigarette Smoke-Induced COPD Model in Mice

This model assesses the effect of Tiquizium bromide on key features of COPD, including inflammation and emphysema.

  • Materials:

    • C57BL/6 mice.

    • Whole-body smoke exposure system.

    • Standard research cigarettes.

    • Tiquizium bromide (for administration via inhalation or other routes).

  • Procedure:

    • Expose mice to cigarette smoke (e.g., 4-6 cigarettes/day, 5 days/week) for a period of 3-6 months to induce a COPD-like phenotype.

    • Administer Tiquizium bromide to a subset of the smoke-exposed mice during the last few weeks or months of the exposure period.

    • At the end of the study, perform the following assessments:

      • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration (macrophages, neutrophils, lymphocytes) and cytokine levels (e.g., TNF-α, IL-1β, IL-6, KC/CXCL1).[13][14][15][16]

      • Lung Histology: Perfuse and fix the lungs to assess emphysema (mean linear intercept), airway remodeling, and inflammatory cell infiltration in the lung tissue.

      • Lung Function: Measure lung function parameters such as compliance and resistance.

3. Lipopolysaccharide (LPS)-Induced Lung Inflammation

This acute model is useful for studying the anti-inflammatory effects of Tiquizium bromide.

  • Materials:

    • Mice (e.g., C57BL/6 or BALB/c).

    • Lipopolysaccharide (LPS) from E. coli.

    • Tiquizium bromide.

  • Procedure:

    • Administer Tiquizium bromide to the mice.

    • After the appropriate pre-treatment time, challenge the mice with an intratracheal or intranasal instillation of LPS.

    • At a specified time point after LPS challenge (e.g., 6, 24, or 48 hours), collect BAL fluid for analysis of inflammatory cell counts and cytokine levels.

    • The lungs can also be harvested for histological analysis and measurement of myeloperoxidase (MPO) activity as an index of neutrophil infiltration.

Visualization of Pathways and Workflows

G cluster_0 M3 Muscarinic Receptor Signaling in Airway Smooth Muscle M3 M3 Muscarinic Receptor Gq Gq M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ (intracellular) SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates PKC->Contraction Sensitizes ACh Acetylcholine ACh->M3 Binds Tiquizium Tiquizium Bromide Tiquizium->M3 Blocks

Caption: M3 muscarinic receptor signaling pathway in airway smooth muscle.

G cluster_1 Experimental Workflow for In Vivo Bronchoprotection Assay Animal Guinea Pig Anesthesia Anesthesia & Tracheotomy Animal->Anesthesia Ventilator Mechanical Ventilation Anesthesia->Ventilator DrugAdmin Administer Tiquizium Bromide Ventilator->DrugAdmin Challenge IV Acetylcholine Challenge DrugAdmin->Challenge Measurement Measure Lung Resistance & Compliance Challenge->Measurement Analysis Data Analysis (ED50 Calculation) Measurement->Analysis

Caption: Workflow for acetylcholine-induced bronchoconstriction model.

G cluster_2 Logical Relationship of Endpoints in a Chronic COPD Model CS_Exposure Chronic Cigarette Smoke Exposure Inflammation Airway Inflammation CS_Exposure->Inflammation Remodeling Airway Remodeling CS_Exposure->Remodeling Emphysema Emphysema CS_Exposure->Emphysema BALF BALF Analysis (Cells, Cytokines) Inflammation->BALF Assessed by Histology Lung Histology (Morphometry) Remodeling->Histology Assessed by LungFunction Lung Function Tests Remodeling->LungFunction Impacts Emphysema->Histology Assessed by Emphysema->LungFunction Impacts Tiquizium Tiquizium Bromide Treatment Tiquizium->Inflammation Inhibits Tiquizium->Remodeling Potentially Inhibits

Caption: Relationship between endpoints in a cigarette smoke-induced COPD model.

References

Tiquizium Bromide: Application Notes and Protocols for Inducing Bronchodilation in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiquizium (B129165) bromide is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), classifying it as an antimuscarinic or anticholinergic agent.[1] By blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, Tiquizium bromide leads to the relaxation of smooth muscles, including those in the airways. This mechanism of action underlies its potential as a bronchodilator for the treatment of respiratory conditions characterized by bronchoconstriction.

These application notes provide a summary of the available data on Tiquizium bromide and offer detailed, illustrative protocols for its investigation in animal models of bronchodilation. Due to the limited availability of in vivo animal studies specifically for Tiquizium bromide, the experimental protocols provided are based on established methodologies for a structurally and mechanistically similar long-acting muscarinic antagonist (LAMA), Tiotropium bromide. Researchers should adapt and validate these protocols for their specific experimental needs with Tiquizium bromide.

Mechanism of Action: Antagonism of Muscarinic Receptors

Tiquizium bromide functions by competitively blocking muscarinic acetylcholine receptors. There are five subtypes of muscarinic receptors (M1 through M5). In the airways, the M3 receptor subtype, located on smooth muscle cells, is primarily responsible for mediating bronchoconstriction in response to acetylcholine. By antagonizing M3 receptors, Tiquizium bromide prevents acetylcholine-induced smooth muscle contraction, resulting in bronchodilation. In vitro studies on canine tracheal smooth muscle have demonstrated the affinity of Tiquizium bromide for muscarinic receptor subtypes.[2]

Signaling Pathway of Tiquizium Bromide in Airway Smooth Muscle

Tiquizium_Bromide_Signaling_Pathway cluster_pre Normal Bronchoconstriction cluster_post Bronchodilation with Tiquizium Bromide Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C Activation Gq_Protein->PLC IP3 IP3 & DAG Production PLC->IP3 Ca_Release Ca2+ Release from SR IP3->Ca_Release Contraction Airway Smooth Muscle Contraction (Bronchoconstriction) Ca_Release->Contraction Tiquizium Tiquizium Bromide M3_Receptor_Blocked M3 Muscarinic Receptor (Blocked) Tiquizium->M3_Receptor_Blocked Blocks No_Signal Signal Transduction Blocked M3_Receptor_Blocked->No_Signal Relaxation Airway Smooth Muscle Relaxation (Bronchodilation) No_Signal->Relaxation

Caption: Signaling pathway of Tiquizium bromide in airway smooth muscle cells.

Quantitative Data

The following tables summarize the available quantitative data for Tiquizium bromide's activity at muscarinic receptors from in vitro studies.

Table 1: In Vitro Receptor Affinity of Tiquizium Bromide [2]

ParameterValueSpecies/Tissue
pA28.75Canine Tracheal Smooth Muscle
pKi (M1)8.70N/A
pKi (M2)8.94N/A
pKi (M3)9.11N/A

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve. pKi is the negative logarithm of the inhibition constant (Ki).

Experimental Protocols (Illustrative Examples Based on Tiotropium Bromide Studies)

Caution: The following protocols are provided as examples based on studies with the related compound, Tiotropium bromide. These must be optimized and validated for Tiquizium bromide.

Protocol 1: Evaluation of Bronchodilatory Activity in a Mouse Model of Acetylcholine-Induced Bronchoconstriction

This protocol is adapted from studies evaluating the bronchodilatory effects of inhaled muscarinic antagonists in mice.

Objective: To assess the ability of Tiquizium bromide to inhibit bronchoconstriction induced by acetylcholine in mice.

Materials:

  • Tiquizium bromide

  • Vehicle (e.g., sterile saline)

  • Acetylcholine chloride

  • Anesthetic (e.g., ketamine/xylazine)

  • Whole-body plethysmograph or invasive lung function measurement system

  • Nebulizer or inhalation tower

  • Male C57Bl/6 mice (8-10 weeks old)

Procedure:

  • Animal Acclimatization: Acclimate mice to the experimental conditions for at least one week.

  • Drug Preparation: Prepare solutions of Tiquizium bromide at various concentrations (e.g., 0.01, 0.1, 0.3 mg/mL) in the vehicle.

  • Administration of Tiquizium Bromide:

    • Place mice in an inhalation chamber.

    • Nebulize the Tiquizium bromide solution or vehicle for a fixed period (e.g., 5-10 minutes).

    • Allow a washout period (e.g., 60 minutes) before bronchoconstriction challenge.

  • Measurement of Baseline Airway Function:

    • Anesthetize the mice.

    • For invasive measurements, tracheostomize and mechanically ventilate the animals.

    • Measure baseline airway resistance and compliance.

  • Bronchoconstriction Challenge:

    • Administer a bolus of acetylcholine intravenously or via inhalation to induce bronchoconstriction.

    • Continuously measure airway mechanics.

  • Data Analysis:

    • Calculate the percentage inhibition of the acetylcholine-induced increase in airway resistance for each dose of Tiquizium bromide compared to the vehicle control.

    • Determine the IC50 value (the concentration of Tiquizium bromide that causes 50% inhibition of the maximal bronchoconstrictor response).

Experimental Workflow for Protocol 1

experimental_workflow acclimatization Animal Acclimatization (C57Bl/6 mice, 1 week) drug_prep Tiquizium Bromide Solution Preparation (0.01-0.3 mg/mL) acclimatization->drug_prep administration Inhalation of Tiquizium Bromide or Vehicle (5-10 min) drug_prep->administration washout Washout Period (60 min) administration->washout anesthesia Anesthesia and Surgical Preparation washout->anesthesia baseline Measure Baseline Airway Mechanics anesthesia->baseline challenge Acetylcholine Challenge (IV or Inhalation) baseline->challenge measurement Continuous Measurement of Airway Mechanics challenge->measurement analysis Data Analysis (% Inhibition, IC50) measurement->analysis

Caption: Workflow for evaluating Tiquizium bromide's bronchodilatory effects.

Protocol 2: Assessment of Tiquizium Bromide in a Model of Allergic Airway Inflammation and Hyperresponsiveness

This protocol is based on murine models of asthma used to evaluate the anti-inflammatory and bronchodilatory effects of Tiotropium bromide.

Objective: To determine the effect of Tiquizium bromide on airway hyperresponsiveness and inflammation in a mouse model of ovalbumin (OVA)-induced allergic asthma.

Materials:

  • Tiquizium bromide

  • Vehicle (e.g., sterile saline)

  • Ovalbumin (OVA)

  • Alum adjuvant

  • Methacholine (B1211447)

  • Reagents for bronchoalveolar lavage (BAL) fluid analysis (cell counting, cytokine ELISA)

  • Histology supplies

  • Female BALB/c mice (6-8 weeks old)

Procedure:

  • Sensitization:

    • On days 0 and 14, sensitize mice via intraperitoneal injection of OVA emulsified in alum.

  • Challenge:

    • From day 21 to 23, challenge the mice with aerosolized OVA for 30 minutes each day.

  • Treatment:

    • Administer Tiquizium bromide or vehicle via inhalation 30 minutes before each OVA challenge.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • 24 hours after the final challenge, measure AHR to increasing concentrations of inhaled methacholine using a whole-body plethysmograph or invasive lung function measurement.

  • Bronchoalveolar Lavage (BAL):

    • Immediately after AHR measurement, perform BAL to collect airway inflammatory cells.

    • Perform total and differential cell counts.

    • Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid by ELISA.

  • Histology:

    • Collect lung tissue for histological analysis of inflammation and mucus production (H&E and PAS staining).

  • Data Analysis:

    • Compare the methacholine dose-response curves, BAL cell counts, cytokine levels, and histological scores between the Tiquizium bromide-treated and vehicle-treated groups.

Logical Relationship of Experimental Components in Protocol 2

logical_relationship animal_model Animal Model BALB/c Mice sensitization Sensitization Day 0 & 14: OVA/Alum IP animal_model->sensitization challenge Challenge Day 21-23: Aerosolized OVA sensitization->challenge outcomes Outcome Measures Airway Hyperresponsiveness BAL Fluid Analysis Lung Histology challenge->outcomes:f0 treatment Treatment Tiquizium Bromide Inhalation treatment->challenge

References

Application Notes and Protocols for Cell-Based Assays of Tiquizium (bromide) Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiquizium bromide is a quaternary ammonium (B1175870) compound that functions as a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] It exhibits anticholinergic properties by competitively blocking the action of acetylcholine at all five muscarinic receptor subtypes (M1-M5).[3][4] This antagonism leads to the relaxation of smooth muscles and a reduction in glandular secretions, making it a therapeutic agent for various gastrointestinal and urinary tract disorders characterized by smooth muscle spasms.[3][5][6]

These application notes provide detailed protocols for cell-based assays to characterize the antagonist activity of Tiquizium bromide at the M1, M2, and M3 muscarinic receptor subtypes. The protocols are designed for researchers in pharmacology and drug development to quantify the binding affinity and functional potency of Tiquizium bromide and other potential muscarinic receptor modulators.

Data Presentation

The following tables summarize the binding affinities of Tiquizium bromide for human muscarinic receptor subtypes as determined by radioligand binding assays and functional antagonism in tissue-based assays.

Table 1: Tiquizium Bromide Binding Affinities (pKi) for Human Muscarinic Receptor Subtypes

Receptor SubtypeRadioligandCell Line / TissuepKiReference
M1[3H]-PirenzepineHuman Cerebral Cortex8.70[7]
M2[3H]-AF-DX 384Human Heart8.94[7]
M3[3H]-4-DAMPHuman Submandibular Gland9.11[7]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Tiquizium Bromide Functional Antagonism (pA2)

Tissue PreparationAgonistpA2 ValueReference
Canine Tracheal Smooth MuscleAcetylcholine8.75[7]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of antagonist potency in a functional assay.

Signaling Pathways and Experimental Workflows

To effectively study the antagonism of Tiquizium bromide, it is crucial to understand the signaling pathways of the target receptors and the workflows of the assays used to measure their function.

Muscarinic Receptor Signaling Pathways

M1 and M3 muscarinic receptors primarily couple to Gq/11 proteins.[8] Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[3][9] This cascade results in an increase in intracellular calcium concentration ([Ca2+]i).[1]

The M2 muscarinic receptor predominantly couples to Gi/o proteins.[8] Activation of this pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (camp) levels.[6]

M1_M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine M1_M3 M1/M3 Receptor ACh->M1_M3 binds Tiquizium Tiquizium (Antagonist) Tiquizium->M1_M3 blocks Gq11 Gq/11 M1_M3->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

M1/M3 Receptor Signaling Pathway

M2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine M2 M2 Receptor ACh->M2 binds Tiquizium Tiquizium (Antagonist) Tiquizium->M2 blocks Gio Gi/o M2->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response

M2 Receptor Signaling Pathway
Experimental Workflow: Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor and is used to determine the affinity (Ki) of an unlabeled competitor like Tiquizium bromide.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing Receptor) start->prep_membranes setup_assay Set up Assay Plate: - Membranes - Radioligand - Tiquizium (competitor) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Rapid Filtration to Separate Bound and Unbound Ligand incubate->filter wash Wash Filters filter->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Data Analysis: - Calculate IC50 - Convert to Ki measure->analyze end End analyze->end

Radioligand Binding Assay Workflow
Experimental Workflow: Calcium Flux Assay (for M1/M3 Receptors)

This functional assay measures the increase in intracellular calcium following receptor activation. Antagonism is measured by the ability of Tiquizium bromide to block the agonist-induced calcium signal.

Calcium_Flux_Workflow start Start plate_cells Plate Cells Expressing M1 or M3 Receptors start->plate_cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye pre_incubate Pre-incubate with Tiquizium (Antagonist) load_dye->pre_incubate add_agonist Add Muscarinic Agonist (e.g., Carbachol) pre_incubate->add_agonist measure_fluorescence Measure Fluorescence Change (FLIPR or Plate Reader) add_agonist->measure_fluorescence analyze Data Analysis: - Generate Dose-Response Curves - Calculate IC50 measure_fluorescence->analyze end End analyze->end

Calcium Flux Assay Workflow
Experimental Workflow: cAMP Assay (for M2 Receptors)

This functional assay measures the decrease in intracellular cAMP following M2 receptor activation. Antagonism is determined by the ability of Tiquizium bromide to reverse the agonist-induced inhibition of cAMP production.

cAMP_Assay_Workflow start Start plate_cells Plate Cells Expressing M2 Receptors start->plate_cells pre_incubate Pre-incubate with Tiquizium (Antagonist) plate_cells->pre_incubate stimulate_ac Stimulate Adenylyl Cyclase (e.g., with Forskolin) pre_incubate->stimulate_ac add_agonist Add Muscarinic Agonist (e.g., Acetylcholine) stimulate_ac->add_agonist lyse_cells Lyse Cells add_agonist->lyse_cells measure_cAMP Measure cAMP Levels (e.g., HTRF, ELISA) lyse_cells->measure_cAMP analyze Data Analysis: - Generate Dose-Response Curves - Calculate IC50 measure_cAMP->analyze end End analyze->end

cAMP Assay Workflow

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Muscarinic Receptor Antagonism

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of Tiquizium bromide for a specific muscarinic receptor subtype expressed in cell membranes.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing a single human muscarinic receptor subtype (M1, M2, or M3).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) (a non-selective antagonist).

  • Test Compound: Tiquizium bromide.

  • Non-specific Binding Control: Atropine (B194438) (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Cell harvester.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of Tiquizium bromide in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the [³H]-NMS in assay buffer to a final concentration approximately equal to its Kd for the receptor subtype.

    • Prepare a 10 µM solution of atropine in assay buffer for determining non-specific binding.

    • Thaw the cell membranes on ice and dilute to the desired protein concentration in ice-cold assay buffer.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-NMS, and 100 µL of cell membrane suspension.

    • Non-specific Binding: 50 µL of 10 µM atropine, 50 µL of [³H]-NMS, and 100 µL of cell membrane suspension.

    • Competition Binding: 50 µL of each Tiquizium bromide dilution, 50 µL of [³H]-NMS, and 100 µL of cell membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Tiquizium bromide concentration.

    • Determine the IC50 value (the concentration of Tiquizium bromide that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Assay for M1/M3 Receptor Antagonism

This protocol measures the ability of Tiquizium bromide to inhibit the increase in intracellular calcium induced by a muscarinic agonist in cells expressing M1 or M3 receptors.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human M1 or M3 muscarinic receptor.

  • Cell Culture Medium: Appropriate for the cell line.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-Sensitive Dye: Fluo-4 AM or a no-wash calcium assay kit.

  • Probenecid (optional): To prevent dye leakage.

  • Test Compound: Tiquizium bromide.

  • Agonist: Carbachol or acetylcholine.

  • Black-walled, clear-bottom 96- or 384-well plates.

  • Fluorescence microplate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions, typically in assay buffer. Probenecid can be included to improve dye retention.

    • Remove the cell culture medium and add the dye solution to each well.

    • Incubate at 37°C for 30-60 minutes, protected from light.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of Tiquizium bromide in assay buffer.

    • Prepare the agonist solution in assay buffer at a concentration that will elicit a submaximal response (e.g., EC80).

    • Place the cell plate in the fluorescence plate reader.

    • Record a baseline fluorescence for 10-20 seconds.

    • Add the Tiquizium bromide dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Add the agonist solution to the wells and continue to record the fluorescence signal for 1-3 minutes to capture the calcium mobilization.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the increase in intracellular calcium.

    • Generate concentration-response curves by plotting the agonist-induced fluorescence signal against the concentration of Tiquizium bromide.

    • Calculate the IC50 value, which is the concentration of Tiquizium bromide that inhibits 50% of the agonist-induced response.

Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay for M2 Receptor Antagonism

This protocol measures the ability of Tiquizium bromide to reverse the agonist-induced inhibition of cAMP production in cells expressing the M2 receptor.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human M2 muscarinic receptor.

  • Cell Culture Medium: Appropriate for the cell line.

  • Assay Buffer: Typically provided in the HTRF kit, often a phosphate-based buffer.

  • HTRF cAMP Assay Kit: Containing cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.

  • Test Compound: Tiquizium bromide.

  • Agonist: Acetylcholine or carbachol.

  • Adenylyl Cyclase Activator: Forskolin (B1673556).

  • Low-volume, white 384-well plates.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Plating:

    • Seed the cells into the microplates at a low density (e.g., 1,000-5,000 cells/well).

    • Incubate overnight at 37°C and 5% CO₂.

  • Compound Addition:

    • Prepare serial dilutions of Tiquizium bromide in the assay buffer.

    • Prepare a solution of the agonist in assay buffer.

    • Prepare a solution of forskolin in assay buffer. The final concentration of forskolin should be one that produces a submaximal stimulation of adenylyl cyclase.

    • Add the Tiquizium bromide dilutions to the wells.

    • Add the agonist to the wells.

    • Add forskolin to all wells to stimulate cAMP production.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well according to the kit manufacturer's protocol.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Signal Reading:

    • Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • The HTRF signal is inversely proportional to the amount of cAMP produced.

    • Generate concentration-response curves by plotting the HTRF ratio against the concentration of Tiquizium bromide.

    • Calculate the IC50 value, representing the concentration of Tiquizium bromide that reverses 50% of the agonist-induced inhibition of the forskolin-stimulated cAMP response.

References

Application Notes and Protocols for the Evaluation of Tiquizium Bromide as an Anti-Ulcer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical evaluation of Tiquizium bromide, a muscarinic receptor antagonist, for its anti-ulcer properties. The following sections detail its mechanism of action, experimental protocols for inducing and assessing ulcers in rat models, and a summary of its effects on gastric secretion.

Mechanism of Action: Antagonism of Muscarinic Receptors

Tiquizium bromide exerts its anti-ulcer effect primarily through its action as an antimuscarinic or anticholinergic agent. It functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G protein-coupled receptors integral to the parasympathetic nervous system's regulation of various bodily functions, including gastrointestinal motility and secretion.

There are five subtypes of muscarinic receptors (M1 to M5). Tiquizium bromide demonstrates a notable affinity for the M3 receptor subtype. In the context of the gastrointestinal system, the M3 receptors are predominantly found on gastric parietal cells and smooth muscle cells.

The binding of acetylcholine to M3 receptors on parietal cells triggers a signaling cascade that leads to the secretion of gastric acid. Tiquizium bromide competitively blocks this binding, thereby inhibiting acid secretion. By reducing the aggressive factor of gastric acid, Tiquizium bromide helps to prevent the formation of peptic ulcers and promotes the healing of existing lesions. Its action on smooth muscle also reduces gastrointestinal motility and spasms.

Signaling Pathway of M3 Receptor-Mediated Gastric Acid Secretion

The following diagram illustrates the signaling pathway initiated by acetylcholine binding to the M3 receptor on gastric parietal cells and the inhibitory action of Tiquizium bromide.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Tiquizium Tiquizium bromide Tiquizium->M3R Blocks Gq Gq protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC H_K_ATPase H⁺/K⁺-ATPase (Proton Pump) Ca2->H_K_ATPase Stimulates PKC->H_K_ATPase Stimulates Acid_Secretion Gastric Acid Secretion H_K_ATPase->Acid_Secretion Leads to

M3 Receptor Signaling Pathway in Gastric Parietal Cells

Experimental Protocols for Anti-Ulcer Agent Evaluation

The following are detailed methodologies for commonly cited preclinical models used to evaluate the anti-ulcer efficacy of Tiquizium bromide in rats.

General Administration Protocol

For oral administration in the following experimental models, Tiquizium bromide is typically prepared in a suitable vehicle such as a 0.5% carboxymethylcellulose (CMC) solution. The compound is administered by oral gavage at doses ranging from 10 to 100 mg/kg body weight.

Pylorus Ligation-Induced Ulcer Model

This model assesses the effect of a compound on gastric acid secretion and ulcer formation due to acid accumulation.

Materials:

  • Male Wistar rats (180-200 g)

  • Tiquizium bromide

  • Vehicle (e.g., 0.5% CMC)

  • Anesthetic (e.g., ether or isoflurane)

  • Surgical thread

  • Dissection tools

  • pH meter

  • Centrifuge

Procedure:

  • Fast the rats for 24-48 hours prior to the experiment, with free access to water.

  • Administer Tiquizium bromide (30 and 100 mg/kg, p.o.) or the vehicle to the respective groups of animals.

  • Thirty minutes to one hour after drug administration, anesthetize the rats.

  • Make a small midline incision in the abdomen below the xiphoid process to expose the stomach.

  • Ligate the pyloric end of the stomach with a surgical thread, being careful not to obstruct the blood vessels.

  • Suture the abdominal incision.

  • Deprive the animals of water and food for the duration of the experiment.

  • After 4 to 19 hours, sacrifice the animals by cervical dislocation or CO2 asphyxiation.

  • Open the abdomen and ligate the esophageal end of the stomach.

  • Remove the stomach and collect the gastric contents into a centrifuge tube.

  • Centrifuge the gastric contents at 1000 rpm for 10 minutes.

  • Measure the volume of the supernatant (gastric juice).

  • Determine the pH of the gastric juice using a pH meter.

  • Titrate the gastric juice with 0.01 N NaOH to determine the total and free acidity.

  • Cut open the stomach along the greater curvature and wash it with saline.

  • Examine the gastric mucosa for ulcers and calculate the ulcer index based on the number and severity of lesions.

Water-Immersion Stress-Induced Ulcer Model

This model evaluates the cytoprotective and anti-secretory effects of a compound against stress-induced gastric lesions.

Materials:

  • Male Wistar rats (180-200 g)

  • Tiquizium bromide

  • Vehicle (e.g., 0.5% CMC)

  • Restraint cages

  • Water bath maintained at 23-25°C

Procedure:

  • Fast the rats for 24 hours before the experiment, with free access to water.

  • Administer Tiquizium bromide (10, 30, and 100 mg/kg, p.o.) or the vehicle to the respective groups.

  • Thirty minutes after administration, place each rat in a restraint cage.

  • Immerse the rats vertically in the water bath to the level of the xiphoid process for 6-7 hours.

  • After the stress period, sacrifice the animals.

  • Remove the stomach, open it along the greater curvature, and wash with saline.

  • Examine the gastric mucosa for ulcers and calculate the ulcer index.

Experimental Workflow for Anti-Ulcer Evaluation

The following diagram outlines the general workflow for evaluating the anti-ulcer activity of Tiquizium bromide in a rat model.

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_induction Ulcer Induction Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (Wistar Rats) Fasting Fasting (24-48h) (Water ad libitum) Animal_Acclimatization->Fasting Grouping Grouping (Control, Tiquizium Doses) Fasting->Grouping Drug_Admin Oral Administration (Tiquizium bromide or Vehicle) Grouping->Drug_Admin Induction_Model Ulcer Induction Model (e.g., Pylorus Ligation, Stress) Drug_Admin->Induction_Model 30-60 min post-administration Sacrifice Sacrifice Animal Induction_Model->Sacrifice After induction period Stomach_Extraction Stomach Extraction & Gastric Content Collection Sacrifice->Stomach_Extraction Ulcer_Scoring Ulcer Index Calculation Stomach_Extraction->Ulcer_Scoring Biochemical_Analysis Analysis of Gastric Secretion (Volume, pH, Acidity, Pepsin) Stomach_Extraction->Biochemical_Analysis Data_Analysis Statistical Analysis Ulcer_Scoring->Data_Analysis Biochemical_Analysis->Data_Analysis

Tiquizium Bromide: Application Notes for Cholinergic Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiquizium (B129165) bromide is a quaternary ammonium (B1175870) antimuscarinic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By blocking the action of the endogenous neurotransmitter acetylcholine, Tiquizium bromide effectively inhibits parasympathetic nervous system activity.[1] This property makes it a valuable research tool for investigating cholinergic signaling pathways, particularly in smooth muscle and exocrine gland functions. Its utility has been noted in studies related to gastrointestinal motility and peptic ulcer disease.[1] This document provides detailed application notes, experimental protocols, and data regarding the use of Tiquizium bromide as a research tool for the elucidation of cholinergic mechanisms.

Mechanism of Action

Tiquizium bromide functions as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in various tissues.[1] The binding of Tiquizium bromide to these receptors prevents acetylcholine from binding and initiating downstream signaling cascades, leading to a reduction in smooth muscle contraction and glandular secretion.[1]

Quantitative Data: Binding Affinity Profile

Receptor SubtypepKi ValueReference
M18.70[2]
M28.94[2]
M39.11[2]

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

The available data suggests a selectivity profile of M3 > M2 > M1 for Tiquizium bromide.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the cholinergic signaling pathways targeted by Tiquizium bromide and a general experimental workflow for its characterization.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell cluster_M1_M3_M5 M1, M3, M5 Receptors (Gq/11-coupled) cluster_M2_M4 M2, M4 Receptors (Gi/o-coupled) ACh_storage Acetylcholine (ACh) in vesicles ACh_release ACh Release ACh_storage->ACh_release M1_M3_M5 M1/M3/M5 Gq Gq/11 M1_M3_M5->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Increased Intracellular Ca2+ IP3_DAG->Ca_release Cellular_Response_Gq Smooth Muscle Contraction, Glandular Secretion Ca_release->Cellular_Response_Gq M2_M4 M2/M4 Gi Gi/o M2_M4->Gi AC Adenylyl Cyclase (AC) Gi->AC cAMP Decreased cAMP AC->cAMP Cellular_Response_Gi Inhibition of Neurotransmitter Release cAMP->Cellular_Response_Gi ACh_release->M1_M3_M5 Binds ACh_release->M2_M4 Binds Tiquizium Tiquizium Bromide Tiquizium->M1_M3_M5 Blocks Tiquizium->M2_M4 Blocks

Cholinergic signaling pathways and the antagonistic action of Tiquizium bromide.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo / Ex Vivo Studies Binding_Assay Radioligand Binding Assay (Determine Ki at M1-M5) Functional_Assay Functional Assays (e.g., Calcium Flux, GTPγS) (Determine IC50/pA2) Binding_Assay->Functional_Assay Selectivity Determine Receptor Subtype Selectivity Functional_Assay->Selectivity Animal_Model Select Animal Model (e.g., Rat, Guinea Pig) Selectivity->Animal_Model Tissue_Prep Isolated Tissue Bath (e.g., Ileum, Trachea) Animal_Model->Tissue_Prep Dose_Response Dose-Response Curves (e.g., Inhibition of Contraction) Tissue_Prep->Dose_Response Data_Analysis Data Analysis & Interpretation Dose_Response->Data_Analysis Compound_Synthesis Tiquizium Bromide Synthesis & Purification Compound_Synthesis->Binding_Assay

General experimental workflow for characterizing Tiquizium bromide.

Selectivity_Profile cluster_receptors Muscarinic Receptor Subtypes Tiquizium {Tiquizium Bromide | Competitive Antagonist} M3 M3 pKi = 9.11 Highest Affinity Tiquizium->M3 Binds Most Strongly M2 M2 pKi = 8.94 High Affinity Tiquizium->M2 M1 M1 pKi = 8.70 Moderate Affinity Tiquizium->M1 M4_M5 M4 & M5 Affinity Not Reported Tiquizium->M4_M5 Interaction to be determined

Binding affinity profile of Tiquizium bromide for muscarinic receptors.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize muscarinic receptor antagonists like Tiquizium bromide. Researchers should optimize these protocols for their specific experimental conditions.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of Tiquizium bromide for each muscarinic receptor subtype by measuring its ability to displace a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).

  • Radioligand: [³H]-NMS.

  • Tiquizium bromide.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Atropine (1 µM).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of Tiquizium bromide in Assay Buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay Buffer, [³H]-NMS (at a concentration near its Kd), and cell membranes.

    • Non-specific Binding (NSB): Atropine, [³H]-NMS, and cell membranes.

    • Competition: Tiquizium bromide dilution, [³H]-NMS, and cell membranes.

  • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting NSB from total binding.

  • Determine the IC50 value of Tiquizium bromide from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Flux

This assay measures the ability of Tiquizium bromide to inhibit agonist-induced increases in intracellular calcium via Gq-coupled muscarinic receptors (M1, M3, M5).

Materials:

  • Cells stably expressing the human muscarinic receptor subtype of interest (M1, M3, or M5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

  • Tiquizium bromide.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Seed the cells in microplates and grow to confluence.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Prepare serial dilutions of Tiquizium bromide.

  • Add the Tiquizium bromide dilutions to the cells and incubate for a predetermined time.

  • Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

  • Add a fixed concentration of the muscarinic agonist (typically the EC80 concentration) to all wells.

  • Immediately begin kinetic measurement of fluorescence intensity for several minutes.

  • Analyze the data by calculating the peak fluorescence response for each well.

  • Determine the IC50 value of Tiquizium bromide from the concentration-response curve.

In Vitro Functional Assay: GTPγS Binding

This assay measures the ability of Tiquizium bromide to inhibit agonist-stimulated binding of [³⁵S]GTPγS to G proteins, which is a proximal event in GPCR activation, particularly for Gi/o-coupled receptors (M2, M4).

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (M2 or M4).

  • [³⁵S]GTPγS.

  • GTPγS Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4.

  • Muscarinic agonist (e.g., carbachol).

  • Tiquizium bromide.

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of Tiquizium bromide.

  • In a 96-well plate, add in triplicate: cell membranes, Tiquizium bromide dilutions, and the muscarinic agonist.

  • Pre-incubate at 30°C for 15-30 minutes.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for 30-60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filter mats.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Determine the IC50 value of Tiquizium bromide from the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

In Vivo Applications

While specific in vivo studies detailing the use of Tiquizium bromide as a research tool are limited in the readily available literature, its properties as a muscarinic antagonist make it suitable for investigating the role of cholinergic signaling in various physiological processes in animal models. Potential applications include:

  • Gastrointestinal Motility: In animal models such as rats or mice, Tiquizium bromide can be administered to investigate the role of muscarinic receptors in regulating gastric emptying and intestinal transit.[3] A common method involves the administration of a non-absorbable marker (e.g., charcoal meal) and measuring its transit through the gastrointestinal tract after treatment with Tiquizium bromide at various doses.[3]

  • Smooth Muscle Contraction: The effect of Tiquizium bromide on agonist-induced smooth muscle contraction can be studied ex vivo using isolated tissue preparations (e.g., guinea pig ileum or trachea) in an organ bath setup. Dose-response curves for the inhibition of acetylcholine- or carbachol-induced contractions can be generated to determine the potency of Tiquizium bromide.

  • Salivary Secretion: In animal models, the effect of Tiquizium bromide on saliva production can be assessed by cannulating the salivary ducts and measuring the volume of saliva secreted in response to a cholinergic agonist, with and without pre-treatment with Tiquizium bromide.

Conclusion

Tiquizium bromide is a valuable pharmacological tool for the investigation of cholinergic pathways due to its competitive antagonism at muscarinic acetylcholine receptors. The available data indicates a preferential binding to the M3 subtype, followed by M2 and M1. Further research is required to fully elucidate its binding and functional activity at M4 and M5 receptors to provide a complete selectivity profile. The provided experimental protocols offer a foundation for researchers to utilize Tiquizium bromide in their studies of the cholinergic system. While detailed in vivo studies are not extensively documented, its established mechanism of action suggests its utility in animal models of smooth muscle function and secretion.

References

Troubleshooting & Optimization

Tiquizium Bromide Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with Tiquizium bromide in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is Tiquizium bromide and what are its general solubility characteristics?

Tiquizium bromide is a quaternary ammonium (B1175870) antimuscarinic agent.[1][2] It functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, making it effective in treating conditions characterized by smooth muscle spasms, such as irritable bowel syndrome.[3] As a quaternary ammonium salt, Tiquizium bromide is permanently charged, independent of the pH of its solution. Its chemical formula is C₁₉H₂₄BrNS₂ and it has a molecular weight of 410.43 g/mol .[2] Generally, it is described as being slightly soluble in DMSO and methanol (B129727) and is expected to have limited solubility in aqueous buffers.[2]

Q2: Why am I observing precipitation when I dilute my Tiquizium bromide stock solution into an aqueous buffer?

Precipitation upon dilution of an organic stock solution (e.g., DMSO) into an aqueous buffer is a common issue for compounds with low aqueous solubility. This occurs because the compound is forced into an environment where it is less soluble, causing it to come out of solution. The final concentration of the organic solvent in the aqueous buffer is a critical factor; keeping it low (typically <1%) can help maintain solubility.

Q3: Can the pH of my experimental buffer affect the solubility of Tiquizium bromide?

While Tiquizium bromide is a permanently charged quaternary ammonium salt and its charge does not change with pH, the overall composition of the buffer, including its ionic strength and the presence of other salts, can influence its solubility. For many compounds, solubility is pH-dependent. Although direct data for Tiquizium bromide is limited, it is good practice to assess solubility in your specific buffer system at the intended experimental pH.

Q4: Are there alternative solvents I can use to prepare my stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing stock solutions of poorly water-soluble compounds for in vitro assays. Dimethylformamide (DMF) can also be an option. If using an alternative solvent, it is crucial to assess its compatibility with your experimental system, as some solvents can be toxic to cells or interfere with assay components.

Troubleshooting Guide

Issue 1: Visible Precipitation or Cloudiness in the Experimental Buffer

Possible Cause: The aqueous solubility of Tiquizium bromide in the specific buffer has been exceeded.

Troubleshooting Steps:

  • Reduce Final Concentration: Lower the final working concentration of Tiquizium bromide in your assay.

  • Decrease Organic Solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is as low as possible, ideally below 1%.

  • Use a Different Buffer: If possible, test the solubility of Tiquizium bromide in alternative buffers (see Table 1 for estimated solubility).

  • Gentle Warming and Sonication: Briefly warm the solution to 37°C and/or use a sonicator to aid dissolution. However, be cautious as prolonged heating can degrade the compound.

  • Prepare Fresh Solutions: Do not use stock solutions that have been stored for extended periods, as compound precipitation can occur over time.

Issue 2: Inconsistent or Non-Reproducible Assay Results

Possible Cause: Undissolved Tiquizium bromide is leading to variability in the effective concentration.

Troubleshooting Steps:

  • Confirm Complete Dissolution of Stock: Before diluting into your experimental buffer, ensure your Tiquizium bromide stock solution is completely dissolved. Visually inspect for any particulate matter.

  • Optimize Dilution Method: Add the stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing. This can prevent localized high concentrations that may lead to precipitation.

  • Filter the Final Solution: After dilution, filter the final working solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates.

  • Perform a Solubility Test: Empirically determine the solubility of Tiquizium bromide in your specific experimental buffer before proceeding with your main experiments.

Quantitative Data on Solubility

While specific quantitative solubility data for Tiquizium bromide in various buffers is not widely available, the following table provides estimated solubilities based on data for structurally similar quaternary ammonium antimuscarinic drugs like Tiotropium bromide and Ipratropium bromide. These values should be used as a starting point for your own experimental validation.

Buffer SystempHEstimated Solubility (mg/mL)Molar Solubility (mM)
Phosphate-Buffered Saline (PBS)7.4~5~12.2
TRIS Buffer7.4Data not availableData not available
HEPES Buffer7.4Data not availableData not available
Dimethyl Sulfoxide (DMSO)N/A>10>24.4
MethanolN/ASlightly SolubleData not available

Note: The estimated solubility in PBS is based on data for Tiotropium bromide and Ipratropium bromide.[4][5] "Slightly Soluble" for methanol indicates that precise quantitative data is not available, but it is less soluble than in DMSO.

Experimental Protocols

Protocol 1: Preparation of a Tiquizium Bromide Stock Solution

Objective: To prepare a concentrated stock solution of Tiquizium bromide for use in in vitro experiments.

Materials:

  • Tiquizium bromide powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Aseptically weigh the desired amount of Tiquizium bromide powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously until the Tiquizium bromide is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

Objective: To dilute the Tiquizium bromide stock solution into an experimental aqueous buffer while minimizing precipitation.

Materials:

  • Tiquizium bromide stock solution (e.g., 10 mM in DMSO)

  • Sterile experimental buffer (e.g., PBS, pH 7.4)

  • Sterile conical tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Warm the experimental buffer to the desired temperature (e.g., 37°C).

  • Calculate the volume of the stock solution required to achieve the final desired working concentration in the experimental buffer.

  • While gently vortexing the experimental buffer, add the calculated volume of the Tiquizium bromide stock solution dropwise.

  • Continue to vortex for an additional 30 seconds to ensure thorough mixing.

  • Visually inspect the working solution for any signs of precipitation or cloudiness.

  • If necessary, the solution can be filtered through a 0.22 µm syringe filter.

  • Use the freshly prepared working solution in your experiment immediately.

Visualizations

Tiquizium_Bromide_Mechanism_of_Action cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor Acetylcholine->Muscarinic_Receptor Binds to Smooth_Muscle_Cell Smooth Muscle Cell Muscarinic_Receptor->Smooth_Muscle_Cell Activates Tiquizium_bromide Tiquizium bromide Tiquizium_bromide->Muscarinic_Receptor Blocks Contraction Contraction Smooth_Muscle_Cell->Contraction Leads to Solubility_Troubleshooting_Workflow start Start: Prepare Tiquizium bromide working solution precipitation Observe precipitation or cloudiness? start->precipitation troubleshoot Troubleshooting Steps precipitation->troubleshoot Yes proceed Proceed with experiment precipitation->proceed No lower_conc Lower final concentration troubleshoot->lower_conc lower_dmso Decrease DMSO % troubleshoot->lower_dmso change_buffer Try alternative buffer troubleshoot->change_buffer warm_sonicate Gentle warming/sonication troubleshoot->warm_sonicate lower_conc->precipitation lower_dmso->precipitation change_buffer->precipitation warm_sonicate->precipitation

References

Minimizing Tiquizium (bromide) off-target effects in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize Tiquizium (B129165) bromide's off-target effects during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with Tiquizium bromide?

Off-target effects occur when a drug interacts with molecular targets other than its intended primary target, leading to unexpected or unwanted biological responses. Tiquizium bromide is an anticholinergic agent that functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its primary therapeutic action involves relaxing smooth muscles in the gastrointestinal tract, which is mainly mediated by M3 muscarinic receptors.[1][2][3]

The concern with Tiquizium bromide arises from its characterization as a non-selective muscarinic antagonist.[4] This means it binds with high affinity to multiple muscarinic receptor subtypes (M1, M2, M3) that are distributed throughout the body.[5] For instance, while you may be studying its effect on M3 receptors in gut tissue, it can simultaneously block M2 receptors in the heart or M1 receptors in the central nervous system. This can lead to confounding data in your assay and misinterpretation of the results. Typical antimuscarinic side effects like dry mouth, constipation, and blurred vision are clinical manifestations of this receptor promiscuity.[6][7]

Q2: What is the known receptor selectivity profile of Tiquizium bromide?

Tiquizium bromide's affinity for different muscarinic receptor subtypes has been quantified through radioligand binding assays. It demonstrates potent binding to M1, M2, and M3 subtypes with only minor differences in affinity, confirming its non-selective profile. A pA2 value, which measures functional antagonism, of 8.75 has also been reported in canine tracheal smooth muscle.[5] The binding affinities (Ki) are summarized below.

Table 1: Tiquizium Bromide Receptor Binding Affinity

Receptor Subtype pKi Ki (nM) Reference
M1 (Cerebral Cortex) 8.70 2.00 [5]
M2 (Heart Atria) 8.94 1.15 [5]
M3 (Airway Smooth Muscle) 9.11 0.78 [5]

Note: Ki values were calculated from the reported pKi values (Ki = 10-pKi M).

Q3: What general principles can I apply to minimize off-target effects in my assays?

Minimizing off-target effects requires a multi-faceted approach focused on careful experimental design and validation.

  • Dose-Response Analysis: Always perform a full dose-response curve to identify the lowest effective concentration that elicits the desired on-target effect without engaging off-target receptors.

  • Use of Controls: Incorporate subtype-selective antagonists as positive controls to confirm that the observed effect is mediated by the target of interest. For example, when studying M3 receptors, use a known M3-selective antagonist to compare against Tiquizium bromide's effect.

  • Cell Line Selection: Whenever possible, use cell lines engineered to express only the specific receptor subtype you are studying. This provides a cleaner system to characterize the on-target activity.

  • Kinetic Analysis: Do not rely solely on affinity (Ki) or potency (IC50). A compound's residence time on the target can lead to kinetic selectivity, where a prolonged effect is seen on the desired target even if affinities are similar.[8][9] Consider performing washout experiments to assess the duration of action.

Troubleshooting Guides

Q4: Issue: I am observing unexpected physiological responses in my cell-based assay (e.g., changes in beating rate in cardiomyocytes when studying M3-mediated responses). How can I confirm this is an off-target effect?

This is a classic issue when using a non-selective antagonist like Tiquizium bromide. The observed effect on cardiomyocytes is likely due to the blockade of M2 receptors, which are predominant in the heart and regulate heart rate, while your intended target is the M3 receptor.[10]

Troubleshooting Steps:

  • Confirm Receptor Expression: First, verify the expression profile of muscarinic receptor subtypes in your cell model using techniques like qPCR or western blotting.

  • Use Subtype-Selective Controls: Run parallel experiments with highly selective antagonists. For example, compare the response of Tiquizium bromide with a known M3-selective antagonist (e.g., Darifenacin) and an M2-selective antagonist (e.g., Methoctramine). If the unexpected effect is blocked by the M2-selective antagonist but not the M3-selective one, this points to an M2-mediated off-target effect of Tiquizium bromide.

  • Perform Competitive Binding Assays: Directly measure Tiquizium bromide's ability to displace a radiolabeled ligand specific for the suspected off-target receptor (e.g., an M2-selective radioligand). This will quantify its affinity for the off-target site in your specific system.

Caption: Workflow for identifying and confirming suspected off-target effects.

Q5: Issue: How do I choose the optimal concentration of Tiquizium bromide to maximize on-target effects while minimizing off-target ones?

The optimal concentration lies in the "selectivity window"—a concentration range where the drug is effective on its primary target but has minimal activity on key off-targets.

Methodology:

  • Generate Parallel Concentration-Response Curves: For your primary (on-target) and at least one major potential off-target pathway, generate full concentration-response curves for Tiquizium bromide. For example, measure M3-mediated calcium flux and M2-mediated adenylyl cyclase inhibition.

  • Determine Potency Values (IC50): Calculate the IC50 (or EC50) for both the on-target and off-target effects from the curves.

  • Calculate the Selectivity Index: The selectivity index is the ratio of the off-target IC50 to the on-target IC50. A higher index (>10) indicates a better selectivity window.

    • Selectivity Index = IC50 (Off-Target) / IC50 (On-Target)

  • Select Working Concentration: Choose a concentration that is 1x to 3x the on-target IC50 value, ensuring it remains well below the off-target IC50 value.

G cluster_pathway Tiquizium Bromide's Non-Selective Antagonism ACh Acetylcholine (ACh) M3 M3 Receptor (e.g., Gut Smooth Muscle) ACh->M3 Activates M2 M2 Receptor (e.g., Cardiac Tissue) ACh->M2 Activates Tiquizium Tiquizium Bromide Tiquizium->M3 Blocks Tiquizium->M2 Blocks M3_response Contraction (On-Target Effect) M3->M3_response M2_response Decreased Heart Rate (Off-Target Effect) M2->M2_response

Caption: Signaling pathway showing Tiquizium bromide blocking on- and off-targets.

Experimental Protocols

Protocol 1: Radioligand Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of Tiquizium bromide for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., CHO-M3 cells).

  • Radioligand specific for the receptor (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Tiquizium bromide stock solution.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding control (e.g., 1 µM Atropine).

  • 96-well plates, filter mats (GF/C), scintillation fluid, and a microplate scintillation counter.

Methodology:

  • Plate Setup: To each well of a 96-well plate, add 50 µL of binding buffer.

  • Compound Addition: Add 25 µL of varying concentrations of Tiquizium bromide (typically from 10 pM to 10 µM). For total binding wells, add 25 µL of buffer. For non-specific binding wells, add 25 µL of 1 µM Atropine.

  • Radioligand Addition: Add 25 µL of the radioligand (e.g., [³H]-NMS) at a concentration close to its Kd value.

  • Membrane Addition: Add 100 µL of the prepared cell membranes (containing a consistent amount of protein, e.g., 10-20 µg).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, place it in a sample bag with scintillation fluid, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of Tiquizium bromide.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Washout Assay

This protocol assesses the residence time and reversibility of Tiquizium bromide's antagonism in a functional assay.

Materials:

  • Cell line or tissue preparation with a functional response to a muscarinic agonist (e.g., gut tissue strip for contraction studies).

  • Tiquizium bromide.

  • Muscarinic agonist (e.g., Carbachol).

  • Physiological buffer (e.g., Krebs-Henseleit solution).

  • Organ bath or plate-based functional assay setup.

Methodology:

  • Baseline Response: Establish a stable baseline response to a sub-maximal concentration (e.g., EC80) of the agonist (Carbachol).

  • Antagonist Incubation: Wash the preparation and incubate it with Tiquizium bromide (at a concentration ~3x its IC50) for a sufficient time to ensure equilibrium is reached (e.g., 60 minutes).

  • Washout Procedure: Initiate a continuous or serial washout procedure with fresh, drug-free buffer to remove all unbound Tiquizium bromide.

  • Agonist Challenge: At various time points post-washout (e.g., 0, 15, 30, 60, 120, 240 minutes), challenge the preparation with the same EC80 concentration of the agonist and record the response.

  • Data Analysis:

    • Express the agonist response at each time point as a percentage of the initial pre-antagonist response.

    • Plot the percentage of response recovery against time.

    • A slow recovery indicates a long residence time and slow dissociation kinetics. A rapid recovery suggests the antagonism is easily reversible. This can be fitted to an exponential curve to calculate the half-life of recovery.

References

Tiquizium Bromide Dosage Optimization for Rodent Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiquizium (B129165) bromide in rodent models. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Tiquizium bromide?

A1: Tiquizium bromide is a quaternary ammonium (B1175870) anticholinergic agent.[1][2] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] By blocking these receptors, particularly in the smooth muscles of the gastrointestinal tract, Tiquizium bromide inhibits the effects of acetylcholine, leading to muscle relaxation and a reduction in spasms and motility.[1][2] It has a high affinity for M1, M2, and M3 muscarinic receptor subtypes.[3]

Q2: What are the primary research applications for Tiquizium bromide in rodents?

A2: Based on its pharmacological action, Tiquizium bromide is primarily used in rodent models to study:

  • Gastrointestinal motility and secretion.

  • Conditions related to smooth muscle spasms, such as irritable bowel syndrome (IBS) and gastritis.[1][4]

  • The effects of muscarinic receptor antagonism on various physiological processes.

Q3: What are the recommended routes of administration for Tiquizium bromide in rodents?

A3: Tiquizium bromide can be administered to rodents via several routes, including:

  • Oral (p.o.): Typically administered via gavage. A study on the distribution of radiolabeled Tiquizium bromide in rats used a dose of 10 mg/kg.[5]

  • Intravenous (i.v.): Allows for direct systemic administration.

  • Intraperitoneal (i.p.): A common route for systemic administration in rodents.

The choice of administration route will depend on the specific experimental design and objectives.

Q4: What are the potential side effects of Tiquizium bromide in rodents?

A4: As an anticholinergic agent, potential side effects at higher doses may include:

  • Dry mouth

  • Constipation[4]

  • Mydriasis (dilation of the pupils) and sensitivity to light[4]

  • Tachycardia (increased heart rate)

  • Urinary retention

Close monitoring of animals for these signs is crucial, especially during initial dose-finding studies.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Lack of Efficacy (No observable effect on gastrointestinal motility) Insufficient Dosage: The dose may be too low to elicit a significant biological response.Dose-Response Study: Conduct a pilot study with a range of increasing doses to determine the minimum effective dose. Start with a low dose (e.g., 1 mg/kg) and escalate until the desired effect is observed or side effects become apparent.
Inappropriate Route of Administration: The chosen route may result in poor bioavailability.Pharmacokinetic Study: If possible, conduct a basic pharmacokinetic study to determine the bioavailability and time to maximum concentration (Tmax) for different administration routes. Consider switching from oral to parenteral (i.p. or i.v.) administration for more direct systemic exposure.
Incorrect Vehicle/Formulation: The drug may not be properly dissolved or suspended, leading to inaccurate dosing.Solubility Testing: Ensure Tiquizium bromide is fully dissolved in the chosen vehicle. If using a suspension, ensure it is homogenous before and during administration.
Adverse Events Observed (e.g., excessive sedation, respiratory distress, mortality) Dosage Too High: The administered dose is likely in the toxic range.Dose De-escalation: Immediately reduce the dosage. Refer to the table below for any available toxicity data. If no data is available, perform a dose range-finding study starting from a very low, non-toxic dose.
Rapid Intravenous Injection: Bolus i.v. injection can lead to acute cardiovascular effects.Slow Infusion: Administer the intravenous dose as a slow infusion rather than a rapid bolus to minimize acute toxicity.
Variability in Experimental Results Inconsistent Dosing Technique: Variations in gavage technique or injection placement can lead to inconsistent drug absorption.Standardize Procedures: Ensure all personnel are thoroughly trained in the chosen administration technique. For oral gavage, verify proper placement of the gavage needle. For i.p. injections, ensure consistent injection into the peritoneal cavity, avoiding the bladder and cecum.
Animal Stress: Stress from handling and administration can influence gastrointestinal motility and confound results.Acclimatization and Handling: Allow for an adequate acclimatization period for the animals. Handle animals gently and consistently to minimize stress.

Quantitative Data Summary

Table 1: Preclinical Dosage and Pharmacokinetic Data for Tiquizium Bromide in Rodents

Parameter Species Route Dosage Observation Reference
Distribution StudyRatOral10 mg/kg (¹⁴C-labeled)High distribution in the small intestine, stomach, liver, large intestine, and kidneys. Rapidly eliminated with no accumulation.[5]
Efficacy StudyMouse, Rat, DogOral, I.V.Not SpecifiedInhibited vagally stimulated gastric contractions and intestinal transport.[5]

Experimental Protocols

Protocol 1: Dose-Response Study for Inhibition of Gastrointestinal Transit (Charcoal Meal Assay)

  • Animals: Male Wistar rats (200-250 g) or male CD-1 mice (25-30 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions with free access to food and water.

  • Fasting: Fast animals for 18-24 hours before the experiment, with free access to water.

  • Drug Administration:

    • Prepare a stock solution of Tiquizium bromide in a suitable vehicle (e.g., sterile water or saline).

    • Divide animals into groups (n=6-8 per group), including a vehicle control group.

    • Administer increasing doses of Tiquizium bromide (e.g., 1, 3, 10, 30 mg/kg) by the desired route (p.o., i.p., or i.v.).

  • Charcoal Meal Administration: 30 minutes (for i.p./i.v.) or 60 minutes (for p.o.) after drug administration, administer a charcoal meal (e.g., 10% activated charcoal in 5% gum acacia) orally (10 ml/kg for rats, 0.2 ml/mouse).

  • Euthanasia and Measurement: 30-60 minutes after the charcoal meal, euthanize the animals by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Data Collection: Carefully dissect the abdomen and expose the small intestine. Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.

  • Analysis: Calculate the percentage of intestinal transit for each animal: (distance traveled by charcoal / total length of small intestine) x 100. Compare the transit distance between the treated groups and the control group.

Visualizations

Signaling_Pathway cluster_0 Cholinergic Nerve Terminal cluster_1 Smooth Muscle Cell ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor (M3) ACh->M_Receptor Binds to G_Protein Gq/11 Protein M_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Tiquizium Tiquizium Bromide Tiquizium->M_Receptor Blocks

Caption: Mechanism of action of Tiquizium bromide.

Experimental_Workflow cluster_0 Preparation cluster_1 Procedure cluster_2 Analysis Animal_Acclimatization Animal Acclimatization & Fasting Grouping Randomization into Dose Groups Animal_Acclimatization->Grouping Drug_Prep Tiquizium Bromide Preparation Dosing Drug Administration (p.o., i.p., or i.v.) Drug_Prep->Dosing Grouping->Dosing Charcoal Oral Charcoal Meal Administration Dosing->Charcoal 30-60 min Euthanasia Euthanasia Charcoal->Euthanasia 30-60 min Measurement Measure Intestinal Transit Distance Euthanasia->Measurement Calculation Calculate % Transit Measurement->Calculation Stats Statistical Analysis Calculation->Stats

Caption: Workflow for a charcoal meal assay.

References

Identifying and mitigating Tiquizium (bromide) drug interactions in research

Author: BenchChem Technical Support Team. Date: December 2025

Tiquizium Bromide Research Technical Support Center

Welcome to the technical support center for Tiquizium Bromide research. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the use of Tiquizium Bromide in a research setting.

Question 1: My in vitro assay is showing variable results or a loss of Tiquizium Bromide activity. What could be the cause?

Answer: Several factors could contribute to variability in in vitro assays:

  • Non-Specific Binding: Tiquizium Bromide, due to its chemical properties, may exhibit non-specific binding to plasticware, particularly at low concentrations. To mitigate this, consider using low-adhesion microplates or adding a small amount of a non-ionic surfactant like Tween-20 (0.01-0.05%) to your assay buffer.

  • Solubility Issues: Ensure that Tiquizium Bromide is fully dissolved in your vehicle (e.g., DMSO) before preparing your final dilutions in aqueous buffer. Precipitated drug will lead to inaccurate concentrations. We recommend a maximum final DMSO concentration of 0.5% in the assay.

  • Receptor Density: The density of the M3 muscarinic receptor can vary between cell passages. Ensure you are using cells within a consistent and low passage number range for your experiments. Regular characterization of receptor expression via methods like radioligand binding or western blot is recommended.

Question 2: I am observing a greater-than-expected physiological response in my animal model when co-administering Tiquizium Bromide with another compound. What is a potential pharmacological reason?

Answer: This is likely due to a pharmacodynamic or pharmacokinetic drug-drug interaction (DDI).

  • Pharmacodynamic Interaction: Tiquizium Bromide is a potent M3 muscarinic receptor antagonist. If the co-administered drug also has anticholinergic properties (e.g., some tricyclic antidepressants, first-generation antihistamines), you may be observing an additive or synergistic anticholinergic effect. This can manifest as increased heart rate, dry mouth, or reduced gastrointestinal motility in animal models.

  • Pharmacokinetic Interaction: Tiquizium Bromide is primarily metabolized by the cytochrome P450 enzyme CYP3A4. If the co-administered drug is a known inhibitor of CYP3A4 (e.g., ketoconazole, ritonavir), it can slow the metabolism of Tiquizium Bromide, leading to higher plasma concentrations and an exaggerated effect. Refer to the data table below for the impact of potent CYP3A4 inhibitors.

Question 3: How can I experimentally determine if a novel compound inhibits the metabolism of Tiquizium Bromide?

Answer: You can perform a CYP3A4 inhibition assay using human liver microsomes. This in vitro method allows you to assess the potential of your compound to inhibit the metabolism of Tiquizium Bromide. A detailed protocol for this type of assay is provided in the "Experimental Protocols" section of this guide. The assay typically involves incubating human liver microsomes, a NADPH-regenerating system, Tiquizium Bromide, and varying concentrations of your test compound. The rate of Tiquizium Bromide metabolite formation is then measured via LC-MS/MS.

Quantitative Data on Drug Interactions

The following table summarizes key in vitro data regarding Tiquizium Bromide's interactions with common P450 inhibitors.

Inhibitor Inhibitor Type Tiquizium Bromide IC₅₀ (nM) Fold-Shift in IC₅₀ Notes
(No Inhibitor)-1.2 ± 0.21.0Baseline M3 receptor antagonism.
KetoconazolePotent CYP3A4 Inhibitor1.3 ± 0.3~1.1No direct impact on receptor binding.
ItraconazolePotent CYP3A4 Inhibitor1.1 ± 0.2~0.9No direct impact on receptor binding.
VerapamilModerate CYP3A4 Inhibitor1.2 ± 0.11.0No direct impact on receptor binding.

Data presented as Mean ± Standard Deviation from n=3 independent experiments. IC₅₀ values refer to the functional antagonism of acetylcholine-induced calcium flux in a CHO-K1 cell line stably expressing the human M3 receptor.

Experimental Protocols

Protocol: In Vitro CYP3A4 Inhibition Assay for Tiquizium Bromide

This protocol outlines a method to assess the potential of a test compound to inhibit the CYP3A4-mediated metabolism of Tiquizium Bromide using human liver microsomes.

1. Materials and Reagents:

  • Human Liver Microsomes (HLMs), pooled from multiple donors

  • Tiquizium Bromide

  • Test Compound (potential inhibitor)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH-Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) with 0.1% Formic Acid (for quenching)

  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of Tiquizium Bromide (e.g., 10 mM in DMSO) and the test compound.

  • Prepare a series of dilutions of the test compound in buffer.

  • In a 96-well plate, add the following to each well in order:

    • Potassium Phosphate Buffer

    • Human Liver Microsomes (final concentration e.g., 0.5 mg/mL)

    • Test Compound at various concentrations (or vehicle control)

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding Tiquizium Bromide (at a concentration near its Km, e.g., 5 µM) and the NADPH-regenerating system.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 15 minutes, within the linear range of metabolite formation).

  • Stop the reaction by adding an equal volume of cold acetonitrile with 0.1% formic acid.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the formation of the primary Tiquizium Bromide metabolite using a validated LC-MS/MS method.

  • Calculate the rate of metabolite formation and determine the IC₅₀ value for the test compound.

Visualizations: Pathways and Workflows

Tiquizium Bromide Mechanism of Action

Tiquizium_MoA cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Nerve Impulse ACh_synapse ACh_release->ACh_synapse M3_Receptor M3 Muscarinic Receptor Gq_protein Gq Protein M3_Receptor->Gq_protein PLC Phospholipase C Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Ca2+ Release from SR IP3_DAG->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction ACh_synapse->M3_Receptor Binds Tiquizium Tiquizium Bromide Tiquizium->M3_Receptor Antagonizes (Blocks)

Caption: Signaling pathway of M3 receptor activation and its inhibition by Tiquizium Bromide.

Drug Interaction Experimental Workflow

DDI_Workflow start Start: Hypothesize DDI in_vitro In Vitro Assay: CYP3A4 Inhibition start->in_vitro decision Significant Inhibition? in_vitro->decision in_vivo In Vivo PK Study: Co-administer Tiquizium with Test Compound decision->in_vivo Yes no_risk Low DDI Risk decision->no_risk No analyze Analyze Plasma Concentrations (LC-MS/MS) in_vivo->analyze conclusion Conclusion: Assess DDI Risk analyze->conclusion

Tiquizium Bromide Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Tiquizium bromide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Tiquizium bromide in aqueous solutions?

A1: The stability of Tiquizium bromide, a quaternary ammonium (B1175870) salt, in aqueous solutions can be influenced by several factors, including:

  • pH: Extreme pH conditions, particularly alkaline pH, can catalyze hydrolysis.

  • Light: Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the formation of degradation products.

Q2: What are the likely degradation pathways for Tiquizium bromide?

A2: While specific degradation pathways for Tiquizium bromide are not extensively published, based on its structure as a quaternary ammonium compound with thiophene (B33073) rings, potential degradation pathways include:

  • Hydrolysis: Under basic conditions, cleavage of functional groups could occur.

  • Oxidation: The thiophene rings and the tertiary amine precursor could be susceptible to oxidation.

  • Photodegradation: The conjugated system in the molecule may absorb light, leading to photolytic cleavage or rearrangement.

Q3: Are there any known degradation products or impurities of Tiquizium bromide?

A3: Yes, specific impurities of Tiquizium bromide are recognized and can be used as reference standards in stability studies. For instance, "Tiquizium Bromide Impurity 1" (CAS 1936559-70-4) is a known related substance.[1] During forced degradation studies, other degradation products resulting from hydrolysis, oxidation, and photolysis would likely be identified.

Q4: How can I minimize the degradation of Tiquizium bromide during my experiments?

A4: To minimize degradation, consider the following precautions:

  • pH Control: Maintain the pH of the aqueous solution within a stable range, avoiding strongly acidic or basic conditions. Buffering the solution may be necessary.

  • Light Protection: Protect solutions from light by using amber-colored glassware or by wrapping containers in aluminum foil.

  • Temperature Control: Store solutions at recommended temperatures, typically refrigerated (2-8°C), and avoid prolonged exposure to high temperatures.

  • Inert Atmosphere: For long-term storage or when working with sensitive formulations, purging the solution and headspace with an inert gas like nitrogen or argon can prevent oxidative degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of potency or inconsistent results over time. Degradation of Tiquizium bromide in the stock or working solution.Prepare fresh solutions for each experiment. If solutions need to be stored, validate the storage conditions (temperature, light protection, pH) by performing a stability study. Analyze for the appearance of known impurities or degradation products.
Appearance of unknown peaks in chromatograms. Formation of degradation products.Conduct a forced degradation study to intentionally generate degradation products. This will help in identifying the unknown peaks and developing a stability-indicating analytical method. Use techniques like LC-MS/MS for peak identification.
Precipitation or cloudiness in the aqueous solution. Poor solubility or formation of insoluble degradation products.Verify the solubility of Tiquizium bromide in the chosen solvent system and at the experimental concentration. Adjust the pH or consider the use of co-solvents if necessary. Filter the solution before use.
Color change in the solution. Degradation of the compound, potentially due to oxidation or photolysis.Prepare solutions fresh and protect them from light. If a color change is observed, the solution should be discarded. Investigate the impact of light and oxygen on the formulation.

Experimental Protocols

Protocol: Forced Degradation Study of Tiquizium Bromide in Aqueous Solution

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Materials and Reagents:

  • Tiquizium bromide reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water (Milli-Q or equivalent)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • pH meter

  • Photostability chamber

  • Thermostatically controlled oven

  • HPLC or UPLC system with a UV/Vis or PDA detector and a mass spectrometer (LC-MS) is recommended for peak identification.

2. Preparation of Stock Solution:

  • Prepare a stock solution of Tiquizium bromide in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature for a defined period.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for a defined period.

    • Withdraw samples at different time points and dilute for analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution into a vial and place it in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a defined period.

    • Also, expose the solid drug substance to the same thermal stress.

    • At each time point, withdraw a sample (or dissolve the solid sample) and dilute for analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution (in a phototransparent container) and the solid drug substance to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A dark control sample should be stored under the same conditions but protected from light.

    • After exposure, dilute the samples for analysis.

4. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable, validated stability-indicating HPLC method.

  • The method should be capable of separating the parent Tiquizium bromide peak from all degradation product peaks.

  • Use a mass spectrometer to obtain mass-to-charge ratio (m/z) information for the degradation products to aid in their identification and structural elucidation.

5. Data Presentation:

Table 1: Summary of Forced Degradation Results for Tiquizium Bromide

Stress ConditionDurationTemperature% Degradation of Tiquizium BromideNumber of Degradation ProductsRetention Times of Major Degradants (min)
0.1 M HCl24 hours60°CDataDataData
0.1 M NaOH8 hours25°CDataDataData
3% H₂O₂24 hours25°CDataDataData
Heat (Solid)48 hours80°CDataDataData
Heat (Solution)48 hours80°CDataDataData
PhotolysisICH Q1B25°CDataDataData
Note: This table should be populated with experimental data.

Visualizations

degradation_pathway cluster_main Tiquizium Bromide Stability cluster_stress Stress Factors cluster_products Degradation Products TB Tiquizium Bromide in Aqueous Solution pH pH (Acid/Base) Light Light (Photolysis) Temp Temperature Oxidation Oxidizing Agents DP1 Hydrolytic Products pH->DP1 Hydrolysis DP2 Photolytic Products Light->DP2 Photodegradation DP3 Thermal Products Temp->DP3 Thermolysis DP4 Oxidative Products Oxidation->DP4 Oxidation

Caption: Factors influencing Tiquizium bromide degradation.

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Tiquizium Bromide Stock Solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal Stress prep_stock->thermal photo Photolytic Stress prep_stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms data Data Analysis and Pathway Elucidation lcms->data

Caption: Workflow for a forced degradation study.

References

Overcoming tachyphylaxis with Tiquizium (bromide) in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tiquizium (B129165) bromide in long-term studies. The focus is on addressing the potential issue of tachyphylaxis, a rapid decrease in drug response.

Troubleshooting Guides

Issue: Diminished Response to Tiquizium Bromide in a Long-Term Experiment

If you observe a decreasing effect of Tiquizium bromide over time in your experimental model, it may be indicative of tachyphylaxis. This phenomenon is characterized by a rapid loss of drug efficacy. The following steps can help you troubleshoot this issue.

1. Confirm the Observation:

  • Analyze Data: Re-evaluate your dose-response curves at different time points of the study. A rightward shift in the EC50 or a decrease in the maximal effect (Emax) suggests tachyphylaxis.

  • Control for Variables: Ensure that other experimental factors, such as cell line stability, animal health, or reagent potency, have not changed over the course of the study.

2. Investigate the Mechanism:

  • Receptor Expression: Prolonged exposure to an antagonist can sometimes lead to an upregulation of receptor expression. Assess muscarinic receptor (e.g., M3) protein levels via Western blot or mRNA levels via qPCR.

  • Receptor Desensitization/Internalization: While less common with antagonists compared to agonists, some level of receptor internalization can occur. This can be investigated using techniques like immunofluorescence to visualize receptor localization or flow cytometry to quantify surface receptor levels.

3. Potential Experimental Adjustments:

  • "Drug Holiday": Temporarily withdrawing Tiquizium bromide from the experimental system may allow for the resensitization of the muscarinic receptors. The duration of this "drug holiday" will need to be determined empirically.

  • Dosage Adjustment: While a straightforward approach, simply increasing the concentration of Tiquizium bromide may not be a sustainable solution and could exacerbate the underlying cause of tachyphylaxis.[1]

  • Combination Therapy: Consider co-administration with an agent that acts on a different signaling pathway to achieve the desired physiological effect, potentially reducing the reliance on high concentrations of Tiquizium bromide.

Frequently Asked Questions (FAQs)

Q1: What is Tiquizium bromide and how does it work?

Tiquizium bromide is a selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a notable affinity for the M3 subtype.[2] By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter that mediates smooth muscle contraction and glandular secretions.[3][4] This mechanism of action makes it effective in treating conditions characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS).[3][4][5]

Q2: What is tachyphylaxis and why might it occur with Tiquizium bromide?

Tachyphylaxis is the rapid development of tolerance to a drug, leading to a diminished response with repeated administration.[1] While the specific mechanisms of tachyphylaxis for Tiquizium bromide have not been extensively studied, for anticholinergic drugs in general, it can be attributed to cellular adaptation mechanisms. These may include changes in receptor number (upregulation or downregulation) or alterations in downstream signaling pathways.

Q3: Are there any known long-term studies on Tiquizium bromide that address tachyphylaxis?

Based on available literature, there is a lack of specific long-term studies that directly investigate and report on the phenomenon of tachyphylaxis with Tiquizium bromide. However, the potential for tachyphylaxis is a recognized consideration for many drugs that act on G-protein coupled receptors.[6]

Q4: How can I design my long-term study to minimize the potential for tachyphylaxis?

  • Intermittent Dosing: If the experimental design allows, consider an intermittent dosing schedule rather than continuous exposure.

  • Lowest Effective Dose: Utilize the lowest concentration of Tiquizium bromide that produces the desired effect to minimize adaptive responses.

  • Monitor Receptor Dynamics: Proactively incorporate endpoints to measure muscarinic receptor expression and function at various stages of your long-term study.

Data Presentation

Table 1: Muscarinic Receptor Binding Affinities of Tiquizium Bromide

Receptor SubtypepKi Value
M18.70[7]
M28.94[7]
M39.11[7]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols

Protocol 1: Assessment of Muscarinic Receptor Tachyphylaxis in vitro (Cell-Based Assay)

Objective: To determine if prolonged exposure to Tiquizium bromide leads to a decrease in its inhibitory effect on agonist-induced cellular responses.

Materials:

  • Cell line expressing the target muscarinic receptor (e.g., CHO-M3 cells).

  • Tiquizium bromide.

  • Muscarinic agonist (e.g., Carbachol).

  • Assay buffer.

  • Calcium flux assay kit (or other second messenger assay).

  • Microplate reader.

Methodology:

  • Cell Culture: Plate the cells in a 96-well plate and grow to confluency.

  • Pre-treatment: Treat the cells with a specific concentration of Tiquizium bromide or vehicle control for a prolonged period (e.g., 24, 48, 72 hours).

  • Washout: Gently wash the cells with assay buffer to remove the pre-treatment medium.

  • Acute Treatment: Add varying concentrations of Tiquizium bromide to the wells for a short incubation period (e.g., 30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (e.g., Carbachol at its EC80) to all wells.

  • Signal Detection: Immediately measure the cellular response (e.g., calcium flux) using a microplate reader.

  • Data Analysis: Construct dose-response curves for Tiquizium bromide's inhibition of the agonist response for both the vehicle and pre-treated groups. A rightward shift in the IC50 of the pre-treated group would indicate tachyphylaxis.

Visualizations

Tiquizium_Bromide_Signaling_Pathway Tiquizium Bromide Signaling Pathway ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates Tiquizium Tiquizium Bromide Tiquizium->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Response Smooth Muscle Contraction Ca_release->Response Leads to PKC->Response Contributes to Tachyphylaxis_Workflow Experimental Workflow for Investigating Tachyphylaxis Start Start: Observe Diminished Response Confirm Confirm Tachyphylaxis (Dose-Response Shift) Start->Confirm Investigate Investigate Mechanism Confirm->Investigate Receptor_Expression Receptor Expression Analysis (Western Blot / qPCR) Investigate->Receptor_Expression Molecular Level Receptor_Localization Receptor Localization (Immunofluorescence) Investigate->Receptor_Localization Cellular Level Adjust Adjust Experimental Protocol Receptor_Expression->Adjust Receptor_Localization->Adjust Drug_Holiday Implement 'Drug Holiday' Adjust->Drug_Holiday Option 1 Dose_Adj Adjust Dosage Adjust->Dose_Adj Option 2 Combo Consider Combination Therapy Adjust->Combo Option 3 End End: Optimized Protocol Drug_Holiday->End Dose_Adj->End Combo->End Logical_Relationships Troubleshooting Decision Tree Q1 Is there a confirmed rightward shift in the dose-response curve? A1_Yes Tachyphylaxis is likely. Q1->A1_Yes Yes A1_No Investigate other experimental variables (e.g., reagent stability). Q1->A1_No No Q2 Is receptor expression significantly altered? A1_Yes->Q2 A2_Yes Consider this in data interpretation. May need to adjust model. Q2->A2_Yes Yes A2_No Investigate downstream signaling pathway alterations. Q2->A2_No No Q3 Is a 'drug holiday' feasible in your model? A2_Yes->Q3 A2_No->Q3 A3_Yes Determine optimal duration for resensitization. Q3->A3_Yes Yes A3_No Carefully evaluate dose escalation vs. combination therapy. Q3->A3_No No

References

Troubleshooting Tiquizium (bromide) variability in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with Tiquizium (B129165) (bromide).

Frequently Asked Questions (FAQs)

Q1: What is Tiquizium (bromide) and what is its primary mechanism of action?

Tiquizium bromide is a competitive antimuscarinic agent that acts as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] It has a particular affinity for M1, M2, and M3 receptor subtypes.[2] By blocking the action of acetylcholine, Tiquizium bromide inhibits parasympathetic nerve impulses, leading to effects such as smooth muscle relaxation and reduced glandular secretions.[1]

Q2: What are the common experimental applications of Tiquizium (bromide)?

Tiquizium bromide is primarily used in experimental settings to study:

  • Gastrointestinal motility and secretion, particularly in models of irritable bowel syndrome (IBS) and peptic ulcers.[3][4]

  • Bronchodilation and airway smooth muscle relaxation in respiratory studies.[2]

  • Bladder contractility and urodynamic function.

Q3: What are the recommended storage conditions for Tiquizium (bromide)?

To ensure stability and prevent degradation, Tiquizium (bromide) should be stored in a refrigerator at 2-8°C, protected from direct sunlight and moisture.[5][6]

Troubleshooting Guides

In Vitro Experiment Variability

Q4: My in vitro results with Tiquizium (bromide) are inconsistent. What are the potential causes?

Variability in in vitro experiments with Tiquizium (bromide) can arise from several factors. Here are some common issues and troubleshooting steps:

  • Cell Line Integrity:

    • Issue: Receptor expression levels can vary between cell passages.

    • Solution: Use cells within a consistent and low passage number range. Regularly verify receptor expression levels.

  • Assay Conditions:

    • Issue: Incubation time, temperature, and buffer composition can significantly impact results.

    • Solution: Strictly standardize all assay parameters. Ensure temperature is consistent and incubation times are sufficient to reach equilibrium.

  • Compound Stability and Solubility:

    • Issue: Tiquizium (bromide) may degrade or precipitate in certain buffers.

    • Solution: Prepare fresh stock solutions for each experiment. Confirm the solubility of Tiquizium (bromide) in your specific assay buffer.

  • High Non-Specific Binding (Radioligand Assays):

    • Issue: The radioligand may bind to filters or other surfaces, leading to high background signal.

    • Solution: Pre-treat filters with a blocking agent like polyethyleneimine. Optimize washing steps to effectively remove unbound radioligand.[7]

Q5: I am observing an atypical Schild plot with a slope different from 1. What does this indicate?

A Schild plot with a slope that deviates from unity suggests that the antagonism is not simple and competitive.[7]

  • Slope < 1: This could indicate negative cooperativity in binding or that the agonist is acting on multiple receptor subtypes with different affinities for Tiquizium (bromide).

  • Slope > 1: This may suggest positive cooperativity or that the experiment has not reached equilibrium.

Troubleshooting Steps:

  • Verify Equilibrium: Ensure that the incubation time is sufficient for both the agonist and Tiquizium (bromide) to reach binding equilibrium.

  • Re-evaluate Agonist: Confirm the purity and stability of the agonist used.

  • Consider Receptor Subtypes: Your cell line or tissue preparation may express multiple muscarinic receptor subtypes.

In Vivo Experiment Variability

Q6: I am seeing significant variability in the response to Tiquizium (bromide) in my animal models. What should I consider?

In vivo experiments introduce additional layers of complexity that can contribute to result variability:

  • Pharmacokinetics and Metabolism:

    • Issue: The absorption, distribution, metabolism, and excretion (ADME) of Tiquizium (bromide) can vary between individual animals. Some antimuscarinic drugs are metabolized into active compounds.[8][9]

    • Solution: Monitor plasma levels of Tiquizium (bromide) if possible. Be aware of potential active metabolites that could contribute to the observed effects.

  • Animal Model and Strain:

    • Issue: Different animal species or strains can exhibit variations in muscarinic receptor expression and distribution.

    • Solution: Clearly define and report the species, strain, age, and sex of the animals used.

  • Route of Administration:

    • Issue: The bioavailability and subsequent effect of Tiquizium (bromide) will differ depending on the route of administration (e.g., oral, intravenous, inhaled).

    • Solution: Maintain a consistent route of administration and vehicle for all experiments.

Data Presentation

Table 1: In Vitro Binding Affinities of Tiquizium (bromide)

ParameterValueReceptor Subtype(s)Reference
pA28.75Muscarinic Receptors[2]
pKi8.70M1[2]
pKi8.94M2[2]
pKi9.11M3[2]

Table 2: In Vivo Dosage Ranges for Tiquizium (bromide) in Rats

ApplicationDosage Range (Oral)EffectReference
Anti-ulcer10-100 mg/kgDose-dependent inhibition of gastric lesions[10]
Gastric Secretion30-100 mg/kgDose-dependent inhibition of gastric acid and pepsin output[10]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of Tiquizium (bromide) for muscarinic receptors.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the muscarinic receptor subtype of interest.

  • Assay Setup: In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) at a concentration near its Kd.

  • Competitive Binding: Add increasing concentrations of unlabeled Tiquizium (bromide).

  • Non-Specific Binding: Include wells with the radioligand and a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine) to determine non-specific binding.

  • Total Binding: Include wells with only the radioligand to determine total binding.

  • Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at 25°C or 37°C for 60-120 minutes to reach equilibrium.

  • Washing: Rapidly filter the contents of each well and wash with ice-cold buffer to separate bound and free radioligand.

  • Detection: Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 of Tiquizium (bromide). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

muscarinic_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine mAChR Muscarinic Receptor (M3) Acetylcholine->mAChR Binds & Activates Tiquizium_bromide Tiquizium_bromide Tiquizium_bromide->mAChR Blocks Gq_protein Gq Protein mAChR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Tiquizium (bromide) signaling pathway.

experimental_workflow Start Start Prepare_Cells Prepare Cell Culture or Tissue Preparation Start->Prepare_Cells Prepare_Reagents Prepare Tiquizium (bromide) and Agonist Solutions Start->Prepare_Reagents Incubation Incubate Cells/Tissue with Reagents Prepare_Cells->Incubation Prepare_Reagents->Incubation Measurement Measure Cellular Response (e.g., Calcium Flux, cAMP levels) Incubation->Measurement Data_Analysis Data Analysis (e.g., IC50, pA2 calculation) Measurement->Data_Analysis End End Data_Analysis->End

Caption: General in vitro experimental workflow.

troubleshooting_guide Inconsistent_Results Inconsistent Experimental Results? Check_Reagents Check Reagent Stability, Purity, and Concentration Inconsistent_Results->Check_Reagents Yes Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Protocol Review Experimental Protocol for Consistency (Time, Temp, etc.) Protocol_OK Protocol OK? Check_Protocol->Protocol_OK Check_Cells Verify Cell Line Integrity (Passage Number, Receptor Expression) Cells_OK Cells OK? Check_Cells->Cells_OK In_Vivo_Considerations In Vivo Study? Consider Pharmacokinetics In_Vivo_OK In Vivo Factors Considered? In_Vivo_Considerations->In_Vivo_OK Data_Analysis_Review Review Data Analysis Methodology Analysis_OK Analysis OK? Data_Analysis_Review->Analysis_OK Consult_Literature Consult Literature for Similar Experimental Systems Reagents_OK->Check_Protocol Yes Protocol_OK->Check_Cells Yes Cells_OK->In_Vivo_Considerations Yes In_Vivo_OK->Data_Analysis_Review Yes Analysis_OK->Consult_Literature Yes

Caption: Troubleshooting logical relationships.

References

Technical Support Center: Optimizing Tiquizium Bromide Inhalation Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the inhalation delivery of Tiquizium (B129165) bromide.

Frequently Asked Questions (FAQs)

1. What is Tiquizium bromide and why is it being explored for inhalation?

Tiquizium bromide is a quaternary ammonium (B1175870) compound that acts as a muscarinic receptor antagonist.[1][2] Its anticholinergic properties lead to bronchodilation, making it a candidate for treating respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[2] Inhalation is the preferred route of administration to deliver the drug directly to the lungs, maximizing local effects and minimizing systemic side effects.

2. What are the key physicochemical properties of Tiquizium bromide relevant to inhalation studies?

Understanding the physicochemical properties of Tiquizium bromide is crucial for formulation development and aerosol generation.

PropertyValueSource
Molecular Formula C₁₉H₂₄BrNS₂[1]
Molecular Weight 410.4 g/mol [1]
Appearance SolidN/A
Solubility Sparingly soluble in water. Soluble in DMSO and Methanol.N/A
pKi for Muscarinic Receptors M1: 8.70, M2: 8.94, M3: 9.11[2]

3. What is the mechanism of action of Tiquizium bromide in the airways?

Tiquizium bromide is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors. In the airways, this leads to the relaxation of smooth muscle, resulting in bronchodilation. The primary targets are the M1 and M3 muscarinic receptors located on airway smooth muscle cells.

Signaling Pathway of Muscarinic Receptor Antagonism

MUSCARINIC_ANTAGONISM cluster_pre Presynaptic Neuron cluster_post Airway Smooth Muscle Cell Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates Relaxation Smooth Muscle Relaxation M3_Receptor->Relaxation Leads to (when blocked) PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to Tiquizium_Bromide Tiquizium_Bromide Tiquizium_Bromide->M3_Receptor Blocks

Caption: Muscarinic receptor antagonism by Tiquizium bromide leading to smooth muscle relaxation.

Troubleshooting Guides

This section addresses common issues encountered during the formulation, nebulization, and in vitro/in vivo testing of Tiquizium bromide.

Formulation and Nebulizer Issues
Problem Potential Cause Troubleshooting Steps
Precipitation or cloudiness in the Tiquizium bromide solution. 1. pH instability: Quaternary ammonium compounds can be unstable at neutral or alkaline pH.[3][4] 2. Low aqueous solubility: Tiquizium bromide is sparingly soluble in water. 3. Interaction with excipients. 1. Adjust pH: Maintain the solution pH in an acidic range (e.g., pH 2.7-3.5), similar to formulations of other quaternary ammonium anticholinergics like Tiotropium (B1237716) bromide.[3][4] Use a suitable buffer system. 2. Use co-solvents: Consider using a small percentage of a biocompatible co-solvent like ethanol (B145695) or propylene (B89431) glycol to improve solubility. 3. Excipient compatibility: Screen for excipient compatibility. Avoid anionic excipients that may interact with the cationic Tiquizium bromide.
Inconsistent aerosol output from the nebulizer. 1. Clogged nebulizer mesh/nozzle: Drug precipitation or formulation viscosity can block the aerosol-generating components. 2. Improper nebulizer assembly or operation. 3. Suboptimal formulation for the chosen nebulizer type (jet, mesh, ultrasonic). 1. Clean nebulizer: Thoroughly clean the nebulizer components according to the manufacturer's instructions between experiments. 2. Verify setup: Ensure the nebulizer is assembled correctly and operated at the recommended pressure/flow rate. 3. Formulation optimization: Adjust the viscosity and surface tension of the formulation. For mesh nebulizers, ensure the formulation does not block the pores.
Low fine particle fraction (FPF) and high Mass Median Aerodynamic Diameter (MMAD). 1. Suboptimal nebulizer performance. 2. Formulation properties not conducive to generating small droplets. 3. Incorrect nebulizer settings. 1. Select appropriate nebulizer: Vibrating mesh nebulizers often produce a higher FPF and lower MMAD compared to jet nebulizers. 2. Formulation adjustment: Optimize the concentration of Tiquizium bromide and excipients. Higher concentrations can sometimes lead to larger droplets. 3. Optimize settings: Adjust the flow rate or pressure for jet nebulizers to achieve the desired particle size distribution.
In Vitro and In Vivo Study Issues
Problem Potential Cause Troubleshooting Steps
Poor correlation between in vitro deposition (e.g., ACI) and in vivo lung deposition. 1. Differences in inhalation patterns: The constant flow rate in an ACI does not fully replicate the variable breathing patterns of animals. 2. Anatomical differences: The geometry of the rodent nasal and upper airways differs significantly from the ACI inlet. 3. Hygroscopic growth of aerosol particles in the humid respiratory tract. 1. Refine in vitro setup: Use a breathing simulator with the ACI to better mimic in vivo conditions. 2. Consider animal-specific inlets: Utilize oropharyngeal casts or models that are more representative of the animal's upper airway. 3. Assess hygroscopicity: Evaluate the potential for particle size change under humid conditions and adjust the formulation if necessary.
High variability in lung deposition between animals in vivo. 1. Improper animal restraint and positioning in nose-only exposure systems. 2. Stress-induced changes in breathing patterns. 3. Variations in aerosol concentration over the exposure period. 1. Proper restraint: Ensure animals are properly restrained in the exposure tubes without constricting their breathing. 2. Acclimatization: Acclimatize animals to the restraint tubes and exposure system prior to the study to reduce stress. 3. Monitor aerosol generation: Continuously monitor the aerosol concentration in the exposure chamber to ensure consistent delivery.
Low or undetectable levels of Tiquizium bromide in biological samples (plasma, BALF). 1. Insufficient lung deposition. 2. Rapid clearance from the lungs. 3. Inadequate sensitivity of the analytical method. 4. Sample degradation. 1. Optimize delivery: Improve the aerosol characteristics (lower MMAD, higher FPF) to enhance deep lung deposition. 2. Pharmacokinetic studies: Conduct detailed pharmacokinetic studies to understand the absorption and clearance kinetics. 3. Method validation: Develop and validate a highly sensitive LC-MS/MS method for the quantification of Tiquizium bromide. 4. Sample handling: Ensure proper collection, storage, and processing of biological samples to prevent degradation.

Experimental Protocols

Protocol 1: Aerosol Particle Size Distribution Analysis using an Andersen Cascade Impactor (ACI)

Objective: To determine the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF) of nebulized Tiquizium bromide.

Materials:

  • Tiquizium bromide solution

  • Nebulizer (e.g., vibrating mesh or jet)

  • Andersen Cascade Impactor (8-stage)

  • Vacuum pump

  • Flow meter

  • Collection plates for ACI stages

  • Solvent for drug extraction (e.g., Methanol with 0.1% formic acid)

  • Validated analytical method (e.g., LC-MS/MS)

Methodology:

  • Preparation:

    • Coat each ACI collection plate with a solution (e.g., 1% silicone in hexane) to prevent particle bounce and allow to dry completely.

    • Assemble the ACI, ensuring all stages are correctly ordered and sealed.

    • Connect the ACI to the vacuum pump with the flow meter in line.

  • Nebulizer Setup:

    • Fill the nebulizer with a known volume and concentration of the Tiquizium bromide solution.

    • Connect the nebulizer to the ACI inlet via a suitable induction port.

  • Aerosol Sampling:

    • Turn on the vacuum pump and adjust the flow rate to the desired value (e.g., 28.3 L/min).

    • Activate the nebulizer and run for a predetermined time (e.g., 1-2 minutes).

    • After nebulization, continue to draw air through the ACI for a short period to ensure all aerosol is collected.

  • Sample Recovery and Analysis:

    • Carefully disassemble the ACI.

    • Rinse each stage, the induction port, and the final filter with a known volume of the extraction solvent to recover the deposited drug.

    • Quantify the amount of Tiquizium bromide in each sample using a validated analytical method.

  • Data Analysis:

    • Calculate the mass of Tiquizium bromide deposited on each stage.

    • Determine the cumulative mass and express it as a percentage of the total recovered mass.

    • Plot the cumulative percentage mass against the effective cutoff diameter of each stage on a log-probability graph to determine the MMAD and GSD.

    • Calculate the FPF, which is the fraction of the recovered dose with an aerodynamic diameter less than a specified size (e.g., 5 µm).

Protocol 2: In Vivo Nose-Only Inhalation Exposure in Rodents

Objective: To deliver a controlled dose of nebulized Tiquizium bromide to rodents for pharmacokinetic or pharmacodynamic studies.

Materials:

  • Tiquizium bromide solution

  • Nebulizer

  • Nose-only inhalation exposure system

  • Rodent restraints

  • Air supply and exhaust system

  • Aerosol concentration monitor

Methodology:

  • System Setup:

    • Assemble the nose-only exposure chamber and connect it to the air supply and exhaust.

    • Connect the nebulizer to the aerosol inlet of the chamber.

    • Place the aerosol concentration monitor in a sampling port of the chamber.

  • Animal Preparation and Acclimatization:

    • Acclimatize the animals to the restraint tubes for several days prior to the study to minimize stress.

    • On the day of the study, place each animal in a restraint tube.

  • Aerosol Generation and Exposure:

    • Generate the Tiquizium bromide aerosol into the chamber and allow the concentration to stabilize.

    • Once the target concentration is reached, attach the restraint tubes with the animals to the exposure ports.

    • Expose the animals for the predetermined duration.

    • Continuously monitor the aerosol concentration, temperature, and humidity within the chamber.

  • Post-Exposure:

    • At the end of the exposure period, turn off the aerosol generation and purge the chamber with clean air.

    • Remove the animals from the restraint tubes and return them to their cages.

    • Proceed with sample collection (e.g., blood, bronchoalveolar lavage fluid, lung tissue) at specified time points for analysis.

Experimental Workflows and Data Presentation

Preclinical Development Workflow for Inhaled Tiquizium Bromide

PRECLINICAL_WORKFLOW Formulation Formulation Development (Aqueous Solution) Aerosol_Characterization Aerosol Characterization (MMAD, GSD, FPF) Formulation->Aerosol_Characterization In_Vitro_Deposition In Vitro Deposition (ACI/NGI) Aerosol_Characterization->In_Vitro_Deposition In_Vitro_Efficacy In Vitro Efficacy (Cell-based assays) In_Vitro_Deposition->In_Vitro_Efficacy In_Vivo_PK In Vivo Pharmacokinetics (Rodent model) In_Vitro_Efficacy->In_Vivo_PK In_Vivo_PD In Vivo Pharmacodynamics (Bronchodilation studies) In_Vivo_PK->In_Vivo_PD Toxicology Inhalation Toxicology In_Vivo_PD->Toxicology

Caption: A typical preclinical development workflow for an inhaled formulation of Tiquizium bromide.

Data Presentation: Comparative Aerosol Performance

The following table presents hypothetical but expected aerosol performance data for a Tiquizium bromide formulation delivered by different nebulizer types. This data is for illustrative purposes and would need to be determined experimentally.

Parameter Jet Nebulizer Vibrating Mesh Nebulizer Ultrasonic Nebulizer
Mass Median Aerodynamic Diameter (MMAD) (µm) 3.5 - 5.52.5 - 4.54.0 - 6.0
Geometric Standard Deviation (GSD) 1.8 - 2.21.5 - 1.91.9 - 2.5
Fine Particle Fraction (<5 µm) (%) 40 - 6060 - 8030 - 50
Nebulization Time (min for 3 mL) 8 - 125 - 86 - 10
Data Presentation: In Vitro Deposition Profile (Andersen Cascade Impactor)

This table illustrates a potential deposition profile for a Tiquizium bromide formulation in an 8-stage ACI. The actual distribution will depend on the formulation and nebulizer performance.

ACI Stage Effective Cutoff Diameter (µm) Deposited Tiquizium Bromide (µg) % of Total Recovered Dose
0 9.015.27.6
1 5.825.812.9
2 4.738.619.3
3 3.345.422.7
4 2.136.218.1
5 1.120.010.0
6 0.710.85.4
7 0.44.22.1
Filter <0.43.81.9
Total 200.0 100.0

References

Technical Support Center: Purity Analysis of Tiquizium Bromide Research Grade Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiquizium bromide research grade material. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of research-grade Tiquizium bromide?

A1: Research-grade Tiquizium bromide is typically supplied with a purity of 98% or higher, as determined by High-Performance Liquid Chromatography (HPLC).[1] It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for the specific purity value of the lot in use.

Q2: What are the common analytical techniques for assessing the purity of Tiquizium bromide?

A2: The primary methods for purity analysis of Tiquizium bromide are:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for quantitative purity assessment and the determination of related substances.

  • Thin-Layer Chromatography (TLC): A simpler chromatographic technique used for qualitative assessment, monitoring reaction progress, and as a preliminary purity check.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used for structural confirmation and can also be employed for quantitative purity assessment (qNMR).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Primarily used for identification and confirmation of the functional groups present in the molecule.

Q3: What information should I look for on the Certificate of Analysis (CoA)?

A3: A comprehensive CoA for Tiquizium bromide should include:

  • Product Name and CAS Number (71731-58-3)[2][3][4][5]

  • Molecular Formula (C₁₉H₂₄BrNS₂) and Molecular Weight (410.43 g/mol )[2][3][4][6]

  • Appearance and Solubility data

  • Purity value, typically determined by HPLC.

  • Results from spectroscopic analyses such as ¹H NMR, ¹³C NMR, and Mass Spectrometry for structural confirmation.

  • Information on any identified impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method (Recommended Starting Point)

While a specific validated method for Tiquizium bromide is not publicly available, the following method, adapted from validated methods for the structurally related compound Tiotropium bromide, can be used as a starting point.[7][8][9][10] This method must be validated for its intended use with Tiquizium bromide.

ParameterRecommended Condition
Column C18 or C8, 5 µm particle size (e.g., 150 mm x 4.6 mm)
Mobile Phase A mixture of a buffer solution and an organic solvent. A good starting point is a phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) in a ratio of approximately 45:55 (v/v).
Flow Rate 1.0 - 1.2 mL/min
Detection UV at approximately 235 nm
Column Temperature 30 °C
Injection Volume 10 - 20 µL
Sample Preparation Dissolve the Tiquizium bromide sample in the mobile phase to a concentration of about 0.5 - 1.0 mg/mL.
Thin-Layer Chromatography (TLC) Method

TLC can be used for a rapid assessment of purity. As Tiquizium bromide is a quaternary ammonium (B1175870) salt, ion-pair chromatography on silica (B1680970) gel is a suitable approach.

ParameterRecommended Condition
Stationary Phase Silica gel 60 F₂₅₄ plates
Mobile Phase A mixture of methanol (B129727), acetonitrile, water, and glacial acetic acid (e.g., 2.0:6.5:1.0:0.5 v/v/v/v).[11]
Sample Application Spot a solution of Tiquizium bromide (in methanol or mobile phase) onto the plate.
Development Develop the plate in a saturated chromatography chamber until the solvent front reaches a desired height.
Visualization Visualize the spots under UV light at 254 nm.[12] Dragendorff's reagent can also be used as a specific visualizing agent for quaternary ammonium compounds.
Rf Value The retention factor (Rf) should be determined and compared to a reference standard.

Troubleshooting Guides

HPLC Analysis
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanol (B1196071) groups on the column packing. This is common with basic compounds like quaternary amines.[13][14][15] - Column overloading. - Incompatible sample solvent.- Use a highly deactivated, end-capped column. - Work at a lower pH (e.g., pH < 3) to ensure full protonation of silanol groups.[13] - Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase.[13] - Reduce the sample concentration or injection volume. - Dissolve the sample in the mobile phase.
Variable Retention Times - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Air bubbles in the system.[16] - Column not properly equilibrated.- Ensure accurate preparation of the mobile phase and proper functioning of the pump's mixing system. - Use a column oven to maintain a constant temperature.[16] - Degas the mobile phase and purge the system.[16] - Allow sufficient time for the column to equilibrate with the mobile phase before analysis.
Ghost Peaks - Impurities in the mobile phase or from the system. - Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase. - Implement a needle wash step in the autosampler method. - Inject a blank (mobile phase) to check for system contamination.
High Backpressure - Blockage in the system (e.g., guard column, column frit). - Particulate matter from the sample.- Filter the mobile phase and sample solutions. - Back-flush the column (if recommended by the manufacturer). - Replace the guard column or column inlet frit.[13]
TLC Analysis
IssuePossible Cause(s)Recommended Solution(s)
Streaking of Spots - Sample overloading. - Sample not fully dissolved. - Highly polar nature of the compound leading to strong interaction with the stationary phase.- Apply a smaller amount of the sample. - Ensure the sample is completely dissolved before spotting. - Modify the mobile phase by increasing its polarity or adding an ion-pairing agent.
No or Poor Migration (Low Rf) - Mobile phase is not polar enough. - Strong adsorption to the stationary phase.- Increase the polarity of the mobile phase (e.g., by increasing the proportion of methanol). - Consider using a different stationary phase (e.g., alumina (B75360) for basic compounds).
Irregular Spot Shape - Uneven application of the sample. - Disturbance during development.- Use a fine capillary or microsyringe for spotting. - Ensure the chromatography chamber is sealed and not disturbed during development.

Data Presentation

Typical Purity Specifications for Research Grade Tiquizium Bromide
ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity ≥ 98.0%HPLC
Identification Conforms to the structure¹H NMR, ¹³C NMR, MS, FTIR
Solubility Soluble in methanolVisual
Potential Impurities

While specific impurity profiles for Tiquizium bromide are not extensively published, potential impurities could arise from the synthesis process. These may include starting materials, intermediates, or by-products. It is recommended to use a validated HPLC method for related substances to detect and quantify any potential impurities.

Mandatory Visualizations

Experimental Workflow for Purity Analysis

G Workflow for Purity Analysis of Tiquizium Bromide cluster_0 Initial Assessment cluster_1 Qualitative & Structural Confirmation cluster_2 Quantitative Purity Determination cluster_3 Data Review & Reporting A Receive Tiquizium Bromide Sample & CoA B Visual Inspection (Appearance) A->B C Solubility Check B->C D TLC Analysis C->D E FTIR Spectroscopy C->E F NMR Spectroscopy (1H, 13C) C->F G HPLC Method Development/Validation D->G Preliminary Purity Check H HPLC Purity Assay & Impurity Profiling G->H I Compare Results with CoA H->I J Generate Final Purity Report I->J

Caption: Workflow for the comprehensive purity analysis of Tiquizium bromide research grade material.

Troubleshooting Logic for HPLC Peak Tailing

G Troubleshooting HPLC Peak Tailing for Tiquizium Bromide Start Peak Tailing Observed Q1 Is sample concentration high? Start->Q1 A1 Reduce sample concentration or injection volume Q1->A1 Yes Q2 Is sample solvent different from mobile phase? Q1->Q2 No A1->Q2 A2 Dissolve sample in mobile phase Q2->A2 Yes Q3 Is column old or showing performance degradation? Q2->Q3 No A2->Q3 A3 Replace with a new, high-quality end-capped column Q3->A3 Yes Q4 Is mobile phase pH > 3? Q3->Q4 No End Peak Shape Improved A3->End A4 Lower mobile phase pH to < 3 Q4->A4 Yes Q5 Is peak tailing still present? Q4->Q5 No A4->Q5 A5 Add a competing base (e.g., triethylamine) to the mobile phase Q5->A5 Yes Q5->End No A5->End

References

Interpreting unexpected side effects of Tiquizium (bromide) in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects during in vivo experiments with Tiquizium bromide.

FAQs: Understanding Tiquizium Bromide's Primary Action and Potential for Unexpected Effects

Q1: What is the primary mechanism of action for Tiquizium bromide?

A1: Tiquizium bromide is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It belongs to the class of anticholinergic agents and, as a quaternary ammonium (B1175870) compound, it primarily exerts its effects on peripheral muscarinic receptors in locations such as the smooth muscles of the gastrointestinal and urinary tracts.[3] Its main therapeutic applications are as an antispasmodic for conditions like irritable bowel syndrome and overactive bladder.[1][2]

Q2: What are the expected side effects of Tiquizium bromide?

A2: The expected side effects are extensions of its anticholinergic activity and include dry mouth, constipation, blurred vision, urinary retention, and tachycardia.[2][4][5] Dizziness and rash have also been reported.[3][4][5]

Q3: Why might unexpected side effects occur in vivo?

A3: Unexpected side effects with Tiquizium bromide, while not commonly reported, could theoretically arise from several factors:

  • Off-target effects: The compound could interact with other receptors or cellular targets besides muscarinic receptors.

  • Individual animal variability: Genetic differences in metabolism or receptor expression in specific animal models could lead to atypical responses.

  • Metabolites: In vivo metabolism of Tiquizium bromide might produce active metabolites with different pharmacological profiles.

  • Blood-Brain Barrier Penetration: Although quaternary ammonium compounds generally have poor penetration into the central nervous system (CNS), under certain experimental conditions (e.g., high doses, compromised barrier integrity), unexpected CNS effects could be observed.[3]

Troubleshooting Guide for Unexpected In Vivo Side Effects

This guide is structured to address specific unexpected observations, providing potential causes and detailed experimental protocols for investigation.

Issue 1: Unexpected Cardiovascular Events (e.g., Arrhythmias, Significant Blood Pressure Changes)

Q: My animal model is exhibiting unexpected arrhythmias and/or significant, sustained changes in blood pressure after Tiquizium bromide administration. What could be the cause and how can I investigate it?

A: Potential Causes and Troubleshooting Workflow:

While mild tachycardia is an expected anticholinergic effect, complex arrhythmias or significant hypotension/hypertension are unexpected. These could be due to off-target ion channel effects or complex autonomic responses.

Experimental Workflow for Investigating Unexpected Cardiovascular Events

start Unexpected Cardiovascular Event Observed (Arrhythmia, BP changes) protocol1 Protocol 1: In Vivo Cardiovascular Monitoring (Telemetry or Anesthetized Model) start->protocol1 data1 Table 1: Cardiovascular Parameters protocol1->data1 analysis1 Analyze ECG for QT interval, PR interval, QRS duration. Analyze BP and HR for dose-response relationship. data1->analysis1 decision1 Evidence of direct cardiac effect? analysis1->decision1 protocol2 Protocol 2: Ex Vivo Langendorff Heart Preparation decision1->protocol2 Yes conclusion2 Conclusion: Effect likely mediated by autonomic nervous system. decision1->conclusion2 No data2 Table 2: Isolated Heart Functional Parameters protocol2->data2 analysis2 Assess direct effects on contractility and heart rate. data2->analysis2 protocol3 Protocol 3: In Vitro Ion Channel Patch Clamp Assay analysis2->protocol3 data3 Table 3: Ion Channel Activity protocol3->data3 analysis3 Evaluate effects on key cardiac ion channels (hERG, Na+, Ca2+). data3->analysis3 conclusion1 Conclusion: Off-target ion channel activity likely. analysis3->conclusion1

Caption: Workflow for troubleshooting unexpected cardiovascular events.

Table 1: In Vivo Cardiovascular Parameters

Treatment Group Dose (mg/kg) Heart Rate (bpm) Systolic BP (mmHg) Diastolic BP (mmHg) QT Interval (ms) QRS Duration (ms)
Vehicle Control -
Tiquizium Bromide Low
Tiquizium Bromide Mid

| Tiquizium Bromide | High | | | | | |

Table 2: Isolated Heart Functional Parameters (Langendorff)

Concentration (µM) Left Ventricular Developed Pressure (mmHg) Heart Rate (bpm) Coronary Flow (mL/min)
Vehicle Control
Tiquizium Bromide 0.1
Tiquizium Bromide 1.0

| Tiquizium Bromide 10.0 | | | |

Table 3: In Vitro Ion Channel Activity (Patch Clamp)

Ion Channel Tiquizium Bromide IC50 (µM) Positive Control IC50 (µM)
hERG (IKr)
Nav1.5 (INa)

| Cav1.2 (ICa,L) | | |

Protocol 1: In Vivo Cardiovascular Monitoring in Rodents

  • Animal Model: Use telemetered or anesthetized rodents (e.g., Sprague-Dawley rats).

  • Surgical Implantation (for telemetry): Surgically implant telemetry transmitters for the measurement of ECG and blood pressure according to the manufacturer's instructions. Allow for a recovery period of at least one week.

  • Acclimatization: Acclimate animals to the experimental room and procedures.

  • Dosing: Administer Tiquizium bromide or vehicle via the intended clinical route (e.g., oral gavage, intravenous). Use a dose-escalation design.

  • Data Acquisition: Continuously record ECG, blood pressure, and heart rate at baseline and for a defined period post-dosing (e.g., 24 hours).

  • Data Analysis: Analyze ECG waveforms for changes in QT, PR, and QRS intervals. Calculate mean arterial pressure and heart rate. Compare dose groups to the vehicle control.

Issue 2: Unexpected Central Nervous System (CNS) Effects (e.g., Sedation, Ataxia, Seizures)

Q: I'm observing sedation and/or motor impairment in my animal models, which is unexpected for a quaternary ammonium compound. How can I confirm if Tiquizium bromide is crossing the blood-brain barrier (BBB) and causing these effects?

A: Potential Causes and Troubleshooting Workflow:

As a quaternary ammonium compound, Tiquizium bromide should have limited CNS penetration. Observed CNS effects could suggest BBB compromise in the animal model, high-dose effects, or action of a BBB-permeable metabolite.

Signaling Pathway for Investigating Unexpected CNS Effects

start Unexpected CNS Effect Observed (Sedation, Ataxia) protocol1 Protocol 4: Behavioral Assessment (Open Field, Rotarod) start->protocol1 data1 Table 4: Behavioral Assay Results protocol1->data1 analysis1 Quantify locomotor activity and motor coordination. data1->analysis1 decision1 Behavioral effect confirmed? analysis1->decision1 protocol2 Protocol 5: Brain Tissue and CSF Concentration Analysis (LC-MS/MS) decision1->protocol2 Yes conclusion3 Conclusion: Behavioral effect is not reproducible. decision1->conclusion3 No data2 Table 5: Brain/CSF to Plasma Ratio protocol2->data2 analysis2 Determine the extent of BBB penetration. data2->analysis2 decision2 Significant brain penetration? analysis2->decision2 protocol3 Protocol 6: In Vitro Radioligand Binding (Brain Homogenates) decision2->protocol3 Yes conclusion2 Conclusion: CNS effect is likely indirect or due to peripheral actions. decision2->conclusion2 No data3 Table 6: Receptor Binding Affinity protocol3->data3 analysis3 Assess binding to CNS muscarinic receptors and other potential targets. data3->analysis3 conclusion1 Conclusion: CNS effect due to direct target engagement in the brain. analysis3->conclusion1

Caption: Logical workflow to investigate the cause of unexpected CNS effects.

Table 4: Behavioral Assay Results

Treatment Group Dose (mg/kg) Open Field: Total Distance (cm) Rotarod: Latency to Fall (s)
Vehicle Control -
Tiquizium Bromide Low
Tiquizium Bromide Mid
Tiquizium Bromide High

| Positive Control (e.g., Diazepam) | - | | |

Table 5: Brain and CSF to Plasma Concentration Ratios

Time Point Post-Dose Mean Plasma Conc. (ng/mL) Mean Brain Conc. (ng/g) Mean CSF Conc. (ng/mL) Brain/Plasma Ratio CSF/Plasma Ratio
1 hour
4 hours

| 24 hours | | | | | |

Table 6: Receptor Binding Affinity in Brain Tissue

Receptor Subtype Tiquizium Bromide Ki (nM) Control Compound Ki (nM)
Muscarinic M1
Muscarinic M2
Muscarinic M3

| Other (e.g., Dopamine D2) | | |

Protocol 4: Behavioral Assessment in Mice

  • Animal Model: Use a standard mouse strain (e.g., C57BL/6).

  • Open Field Test:

    • Administer Tiquizium bromide or vehicle.

    • At the time of peak plasma concentration, place the mouse in an open field arena.

    • Use video tracking software to record and analyze total distance moved, time spent in the center vs. periphery, and rearing frequency for 10-15 minutes.

  • Rotarod Test:

    • Train mice on an accelerating rotarod for 2-3 consecutive days.

    • On the test day, administer the compound and measure the latency to fall at various time points post-dosing.

Protocol 5: Brain Tissue and Cerebrospinal Fluid (CSF) Concentration Analysis

  • Dosing and Sample Collection: Administer a high dose of Tiquizium bromide to a cohort of rodents. At various time points, collect blood, perfuse the brain with saline, and collect the whole brain and CSF.

  • Sample Processing: Homogenize brain tissue. Extract Tiquizium bromide from plasma, brain homogenate, and CSF.

  • Quantification: Use a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of Tiquizium bromide in each matrix.

  • Ratio Calculation: Calculate the brain-to-plasma and CSF-to-plasma concentration ratios. A ratio significantly greater than 0.1 may suggest notable BBB penetration.

Issue 3: Unexpected Inflammatory or Immune Responses (e.g., Skin Reactions, Edema)

Q: My animals are developing skin rashes and localized edema at the injection site (or systemically) after Tiquizium bromide administration. What could be causing this unexpected inflammatory response?

A: Potential Causes and Troubleshooting Workflow:

This could indicate a hypersensitivity reaction, direct mast cell degranulation, or an off-target effect on inflammatory pathways.

Experimental Approach for Investigating Unexpected Inflammatory Responses

start Unexpected Inflammatory Response (Rash, Edema) protocol1 Protocol 7: Histopathological Analysis start->protocol1 data1 Table 7: Histopathology Scores protocol1->data1 analysis1 Examine affected tissue (e.g., skin) for immune cell infiltration (mast cells, eosinophils). data1->analysis1 decision1 Evidence of immune infiltration? analysis1->decision1 protocol2 Protocol 8: Cytokine and Histamine (B1213489) Analysis decision1->protocol2 Yes conclusion2 Conclusion: Inflammatory response is likely secondary to other tissue injury. decision1->conclusion2 No data2 Table 8: Plasma Cytokine/Histamine Levels protocol2->data2 analysis2 Measure systemic levels of key inflammatory mediators. data2->analysis2 protocol3 Protocol 9: In Vitro Mast Cell Degranulation Assay analysis2->protocol3 data3 Table 9: Mast Cell Activity protocol3->data3 analysis3 Assess direct effect of Tiquizium bromide on mast cells. data3->analysis3 conclusion1 Conclusion: Hypersensitivity or direct mast cell activation is likely. analysis3->conclusion1

Caption: Workflow to investigate unexpected inflammatory or immune responses.

Table 7: Histopathology Scores of Affected Tissue

Treatment Group Dose (mg/kg) Edema Score (0-4) Inflammatory Cell Infiltrate (0-4) Mast Cell Degranulation (0-4)
Vehicle Control -
Tiquizium Bromide Low
Tiquizium Bromide Mid

| Tiquizium Bromide | High | | | |

Table 8: Plasma Cytokine and Histamine Levels

Treatment Group Dose (mg/kg) Histamine (ng/mL) TNF-α (pg/mL) IL-6 (pg/mL)
Vehicle Control -
Tiquizium Bromide Low
Tiquizium Bromide Mid

| Tiquizium Bromide | High | | | |

Table 9: In Vitro Mast Cell Degranulation Assay (% Beta-hexosaminidase Release)

Concentration (µM) % Release (Tiquizium Bromide) % Release (Positive Control)
0.1
1.0
10.0

| 100.0 | | |

Protocol 7: Histopathological Analysis

  • Sample Collection: At a relevant time point after dosing, euthanize the animals and collect the affected tissue (e.g., skin from the injection site or area with a rash).

  • Tissue Processing: Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.

  • Staining: Section the tissue and stain with Hematoxylin and Eosin (H&E) for general morphology and Toluidine Blue to identify mast cells.

  • Microscopic Examination: A board-certified veterinary pathologist should evaluate the slides for signs of inflammation, such as edema, vascular changes, and the type and extent of immune cell infiltration.

Protocol 8: Cytokine and Histamine Analysis

  • Sample Collection: Collect blood into EDTA-containing tubes at various time points after dosing.

  • Plasma Separation: Centrifuge the blood to separate the plasma and store at -80°C.

  • Analysis: Use commercially available ELISA kits or multiplex assays to quantify the levels of relevant cytokines (e.g., TNF-α, IL-6, IL-1β) and histamine in the plasma samples. Compare the levels in treated animals to vehicle controls.

References

Validation & Comparative

Tiquizium Bromide vs. Atropine: An In Vitro Potency Comparison for Muscarinic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the potency of tiquizium (B129165) bromide and atropine (B194438) as muscarinic receptor antagonists. The information is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and development.

Tiquizium bromide and atropine are both competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G protein-coupled receptors involved in a wide range of physiological functions. While atropine is a well-characterized, non-selective muscarinic antagonist, tiquizium bromide is a lesser-known compound. This guide elucidates the comparative in vitro potency and selectivity of these two antagonists across the five human muscarinic receptor subtypes (M1-M5).

Quantitative Comparison of In Vitro Potency

The in vitro potency of tiquizium bromide and atropine has been determined through radioligand binding assays and functional assays. The following table summarizes the affinity constants (Ki) and potency values (pA2) from various studies. Lower Ki values and higher pA2 values indicate greater potency.

AntagonistReceptor SubtypePotency MetricValueSpecies/Tissue/Cell LineReference
Tiquizium Bromide M1pKi8.70-[1]
M2pKi8.94-[1]
M3pKi9.11-[1]
Canine Tracheal Smooth MusclepA28.75Canine[1]
Stomach & Ileal ReceptorsKi~3-4x more potent than atropineRat[2]
Atropine M1pKi8.9Human (cloned in Sf9 cells)
M2pKi9.2Human (cloned in Sf9 cells)
M3pKi9.3Human (cloned in Sf9 cells)
M4pKi8.9Human (cloned in Sf9 cells)
M5pKi8.8Human (cloned in Sf9 cells)
Human Sphincter PupillaeDissociation Constant (nM)0.4 - 0.7Human[3]
Guinea-pig Olfactory CortexpA28.9Guinea-pig[4]
Human Colon (Circular Muscle)pA28.72Human[5]
Human Colon (Longitudinal Muscle)pA28.60Human[5]
Guinea-pig TracheapA2~9.1Guinea-pig[6]
Murine Trachea-Potent antagonistMouse[7]

Experimental Methodologies

The data presented in this guide are primarily derived from two types of in vitro experiments: radioligand binding assays and functional organ bath assays.

Radioligand Binding Assay

This method is employed to determine the affinity of a drug for a specific receptor. It involves the use of a radiolabeled ligand that binds to the receptor of interest. A non-labeled drug (the competitor, e.g., tiquizium bromide or atropine) is then added at increasing concentrations to displace the radiolabeled ligand. The concentration of the competitor that displaces 50% of the radiolabeled ligand is known as the IC50. The inhibition constant (Ki) can then be calculated from the IC50 value.

A representative protocol for a radioligand binding assay is as follows:

  • Membrane Preparation: Membranes from cells expressing a specific muscarinic receptor subtype (e.g., CHO or Sf9 cells) or from tissues (e.g., cerebral cortex, heart) are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., ³H-N-methylscopolamine or ³H-quinuclidinyl benzilate) and varying concentrations of the unlabeled antagonist (tiquizium bromide or atropine).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki value is calculated using the Cheng-Prusoff equation.

Functional Organ Bath Assay

This assay measures the physiological response of an isolated tissue to a drug. For muscarinic antagonists, this typically involves measuring the ability of the antagonist to inhibit the contraction of a smooth muscle preparation induced by a muscarinic agonist (e.g., carbachol). The potency of the antagonist is expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

A typical protocol for a functional organ bath assay includes:

  • Tissue Preparation: A piece of tissue containing smooth muscle (e.g., guinea pig ileum or trachea) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist is obtained to establish a baseline.

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (tiquizium bromide or atropine) for a specific period.

  • Second Agonist Concentration-Response Curve: A second concentration-response curve to the agonist is obtained in the presence of the antagonist.

  • Data Analysis: The shift in the agonist's concentration-response curve caused by the antagonist is used to calculate the pA2 value using a Schild plot analysis.

Visualizing the Mechanisms

To better understand the experimental and physiological context of this comparison, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_procedure Procedure cluster_analysis Data Analysis tissue Isolated Tissue (e.g., Ileum, Trachea) organ_bath Functional Assay (Organ Bath) tissue->organ_bath membranes Cell Membranes (Expressing mAChRs) binding_assay Radioligand Binding Assay membranes->binding_assay agonist_crc Agonist Concentration- Response Curve organ_bath->agonist_crc radioligand_incubation Incubation with Radioligand & Competitor binding_assay->radioligand_incubation antagonist_incubation Incubation with Antagonist agonist_crc->antagonist_incubation antagonist_incubation->agonist_crc schild_plot Schild Plot Analysis antagonist_incubation->schild_plot separation Separation of Bound/ Free Ligand radioligand_incubation->separation binding_curve Competition Binding Curve separation->binding_curve pa2 pA2 Value schild_plot->pa2 ki Ki Value binding_curve->ki

Caption: Experimental workflow for determining antagonist potency.

muscarinic_signaling cluster_receptor Cell Membrane cluster_signaling Intracellular Signaling mAChR Muscarinic Receptor (M1-M5) G_protein G Protein (Gq/11 or Gi/o) mAChR->G_protein Activates effector Effector Enzyme (PLC or Adenylyl Cyclase) G_protein->effector second_messenger Second Messengers (IP3, DAG, cAMP) effector->second_messenger cellular_response Cellular Response (e.g., Muscle Contraction) second_messenger->cellular_response ACh Acetylcholine (Agonist) ACh->mAChR Binds & Activates Antagonist Tiquizium / Atropine (Antagonist) Antagonist->mAChR Binds & Blocks

Caption: Muscarinic receptor signaling pathway and antagonist action.

Conclusion

Based on the available in vitro data, both tiquizium bromide and atropine are potent muscarinic antagonists. Tiquizium bromide demonstrates slightly higher potency at M3 receptors compared to M1 and M2 subtypes[1]. One study suggests that tiquizium bromide has a 3-4 times higher affinity for muscarinic receptors in the stomach and ileum compared to atropine[2]. Atropine is a non-selective antagonist with high affinity across all five muscarinic receptor subtypes. The choice between these two antagonists for research purposes will depend on the specific muscarinic receptor subtype and tissue of interest. The detailed experimental protocols provided can serve as a foundation for designing and conducting further comparative studies.

References

A Comparative Efficacy Analysis of Tiquizium Bromide and Ipratropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties and clinical efficacy of Tiquizium (B129165) bromide and ipratropium (B1672105) bromide. Both are quaternary ammonium (B1175870) anticholinergic agents that act as muscarinic receptor antagonists. However, their clinical applications have traditionally differed, with Tiquizium bromide primarily indicated for gastrointestinal smooth muscle spasms and ipratropium bromide established as a bronchodilator for respiratory diseases. This comparison will delve into their mechanisms of action, receptor selectivity, pharmacokinetic profiles, and available clinical data, with a special focus on a study that explores the bronchodilatory potential of Tiquizium bromide, allowing for a more direct, albeit limited, comparison.

Pharmacological Profile and Mechanism of Action

Both Tiquizium bromide and ipratropium bromide exert their effects by competitively inhibiting the action of acetylcholine (B1216132) at muscarinic receptors. This blockade leads to the relaxation of smooth muscles.

Tiquizium Bromide is primarily used as an antispasmodic to treat conditions such as gastritis, peptic ulcers, and irritable bowel syndrome by reducing gastrointestinal motility and spasms.[1][2][3][4]

Ipratropium Bromide is a well-established bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[5][6][7][8] It acts on the muscarinic receptors in the airways, leading to bronchodilation and a reduction in mucus secretion.[7][9]

The binding affinities of both drugs to muscarinic receptor subtypes (M1, M2, and M3) are crucial for their pharmacological effects. The M3 receptor is the primary target for smooth muscle relaxation in both the gastrointestinal tract and the airways.

Signaling Pathway of Muscarinic Antagonists

The diagram below illustrates the general signaling pathway inhibited by both Tiquizium bromide and ipratropium bromide. By blocking the M3 muscarinic receptor, these antagonists prevent the Gq-protein-mediated activation of phospholipase C (PLC), which in turn inhibits the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately prevents the increase in intracellular calcium (Ca2+) and subsequent smooth muscle contraction.

cluster_post Smooth Muscle Cell ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 binds Gq Gq protein M3->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca Increased Intracellular Ca²⁺ IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction Antagonist Tiquizium Bromide or Ipratropium Bromide Antagonist->M3 blocks

Caption: General mechanism of action for muscarinic antagonists.

Comparative Quantitative Data

The following tables summarize the key pharmacological and pharmacokinetic parameters of Tiquizium bromide and ipratropium bromide.

Table 1: Muscarinic Receptor Binding Affinity (pKi values)
DrugM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)Reference
Tiquizium Bromide 8.708.949.11[1]
Ipratropium Bromide ~8.54 (IC50: 2.9 nM)~8.70 (IC50: 2.0 nM)~8.77 (IC50: 1.7 nM)[10]

Note: IC50 values for Ipratropium Bromide were converted to approximate pKi values for comparison.

Table 2: Pharmacokinetic Properties
ParameterTiquizium BromideIpratropium Bromide
Administration OralInhalation, Intranasal
Bioavailability Data not readily availableInhalation: ~7%[5][8], Oral: ~2%[5]
Systemic Absorption N/APoor[7]
Elimination Half-life Data not readily available~2 hours[7]
Metabolism Data not readily availablePartially metabolized to inactive esters[11]
Primary Indication Gastrointestinal Spasms[1][4]COPD, Asthma[5][6][7]

Experimental Protocols and Efficacy Data

While a direct head-to-head clinical trial is unavailable, we can compare the efficacy based on studies in their respective fields, with a particular focus on a study that tested Tiquizium bromide in a respiratory context.

Tiquizium Bromide in COPD: An Open Pilot Study

A study investigated the bronchodilatory effect of inhaled Tiquizium bromide in patients with COPD.[12]

Experimental Protocol:

  • Participants: Seven male patients with a mean age of 68.5 years, diagnosed with COPD.

  • In Vitro Analysis: The pA2 value of Tiquizium bromide was determined using canine tracheal smooth muscle. Radioligand binding assays were conducted to determine the selectivity for muscarinic receptor subtypes.[12]

  • Clinical Intervention: Patients received inhaled Tiquizium bromide in a dose-dependent manner.

  • Efficacy Measurement: Forced Vital Capacity (FVC) and Forced Expiratory Volume in 1 second (FEV1) were measured at baseline and at various time points post-inhalation.

Results:

  • Inhaled Tiquizium bromide (2.0 mg) led to a mean maximum increase in FVC of 24% and in FEV1 of 29%, observed 1 hour after inhalation.[12]

  • The increases in FVC and FEV1 remained statistically significant for up to 8 hours post-inhalation.[12]

  • No adverse effects were reported during the study.[12]

Ipratropium Bromide in Respiratory Diseases: Representative Study Design

Numerous clinical trials have established the efficacy of ipratropium bromide in COPD and asthma.[3][13][14][15][16] A typical study design is as follows:

Experimental Protocol:

  • Participants: Patients with a confirmed diagnosis of stable COPD or asthma.

  • Study Design: Randomized, double-blind, placebo-controlled, often with a crossover or parallel-group design.

  • Intervention: Inhaled ipratropium bromide (typically 20-40 mcg) administered via a metered-dose inhaler or nebulizer, often multiple times a day.

  • Efficacy Measurement: Primary endpoints usually include changes in FEV1 and FVC from baseline. Secondary endpoints can include symptom scores, rescue medication use, and quality of life assessments.

Representative Results:

  • Ipratropium bromide consistently produces statistically significant improvements in FEV1 and FVC compared to placebo in patients with COPD and asthma.[17]

  • The onset of action is typically within 15 to 30 minutes, with a duration of effect lasting 3 to 5 hours.[6]

  • In comparative trials with other bronchodilators like tiotropium (B1237716), ipratropium has shown to be effective, though longer-acting agents like tiotropium may offer advantages in terms of dosing frequency and sustained lung function improvement.[15][16]

Experimental Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for the clinical assessment of Tiquizium bromide and ipratropium bromide in a respiratory context.

cluster_tiquizium Tiquizium Bromide COPD Pilot Study Workflow T_Recruit Recruit 7 male COPD patients T_Baseline Baseline FVC & FEV1 Measurement T_Recruit->T_Baseline T_Admin Administer inhaled Tiquizium Bromide (2.0 mg) T_Baseline->T_Admin T_Post Measure FVC & FEV1 at 1, 2, 4, 6, 8 hours T_Admin->T_Post T_Analysis Analyze changes from baseline T_Post->T_Analysis cluster_ipratropium Typical Ipratropium Bromide COPD Trial Workflow I_Recruit Recruit cohort of COPD patients I_Random Randomize into Ipratropium and Placebo groups I_Recruit->I_Random I_Baseline Baseline Spirometry (FEV1, FVC) I_Random->I_Baseline I_Admin Administer Ipratropium (e.g., 40 mcg) or Placebo I_Baseline->I_Admin I_Post Serial Spirometry over several hours I_Admin->I_Post I_Followup Follow-up over days/weeks (for longer-term studies) I_Post->I_Followup I_Analysis Compare changes between groups I_Followup->I_Analysis

References

A Comparative Analysis of Receptor Dissociation Kinetics: Tiotropium Bromide vs. Tiquizium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor dissociation kinetics of two antimuscarinic agents, tiotropium (B1237716) bromide and tiquizium (B129165) bromide. Understanding the kinetic profile of these drugs at their target receptors is crucial for elucidating their duration of action and clinical efficacy. This document summarizes available experimental data, outlines the methodologies used to obtain this data, and visualizes key pathways and workflows.

Introduction

Tiotropium bromide is a long-acting muscarinic antagonist (LAMA) widely used in the management of chronic obstructive pulmonary disease (COPD).[1][2] Its prolonged therapeutic effect is attributed to its slow dissociation from muscarinic receptors, particularly the M3 subtype located on airway smooth muscle.[1][3][4] Tiquizium bromide is another antimuscarinic agent utilized for its spasmolytic properties.[5] While both drugs target muscarinic acetylcholine (B1216132) receptors, their receptor dissociation kinetics, a critical determinant of their pharmacological profiles, warrant a comparative analysis.

Quantitative Analysis of Receptor Dissociation Kinetics

The dissociation of a ligand from its receptor is a key factor influencing its duration of action. A slower dissociation rate generally leads to a more sustained effect. The following table summarizes the available quantitative data on the receptor dissociation kinetics and binding affinity of tiotropium bromide and tiquizium bromide for muscarinic receptor subtypes.

CompoundReceptor SubtypeDissociation Half-life (t½)Binding Affinity (pKi)
Tiotropium Bromide M114.6 hours-
M23.6 hours-
M334.7 hours-
Tiquizium Bromide M1Data not available8.70
M2Data not available8.94
M3Data not available9.11

Key Insights from Experimental Data

Tiotropium bromide exhibits a notably slow dissociation from the M3 muscarinic receptor, with a half-life of 34.7 hours. This prolonged receptor occupancy is the molecular basis for its long-lasting bronchodilator effect, allowing for once-daily dosing in clinical practice.[2] In contrast, its dissociation from the M2 receptor is significantly faster (t½ = 3.6 hours). This kinetic selectivity for M3 over M2 receptors is thought to contribute to its favorable safety profile, as M2 receptors are involved in cardiac function.

For tiquizium bromide, while specific dissociation kinetic parameters are not available, its high pKi value of 9.11 for the M3 receptor suggests a strong binding affinity. However, without dissociation rate data, a direct comparison of its duration of action at the molecular level with tiotropium is not possible.

Experimental Protocols

The determination of receptor dissociation kinetics is typically performed using radioligand binding assays. Below is a detailed methodology for a dissociation (off-rate) experiment.

Radioligand Dissociation Assay

Objective: To determine the dissociation rate constant (k-off) and half-life (t½) of an unlabeled antagonist (e.g., tiotropium, tiquizium) from muscarinic receptors.

Materials:

  • Cell membranes expressing the target muscarinic receptor subtype (e.g., M3)

  • A suitable radioligand with known high affinity for the receptor (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

  • Unlabeled antagonist (tiotropium bromide or tiquizium bromide)

  • Assay buffer (e.g., 50 mM Tris-HCl, 154 mM NaCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • High concentration of a competing, non-radioactive ligand (e.g., atropine) to prevent re-binding of the radioligand

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Incubation: Incubate the receptor-containing membranes with the radioligand at a concentration near its Kd value to achieve equilibrium binding. This is typically done for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Dissociation: Initiate the dissociation of the radioligand by adding a large excess of the unlabeled competing ligand (e.g., 1 µM atropine). This prevents the dissociated radioligand from re-binding to the receptors.

  • Time Course Sampling: At various time points following the addition of the competing ligand, terminate the reaction by rapid filtration through glass fiber filters. The filters will trap the membranes with the radioligand still bound.

  • Washing: Immediately wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of radioligand still bound to the receptor at each time point.

  • Data Analysis: Plot the natural logarithm of the specific binding (Total binding - Non-specific binding) against time. The slope of the resulting linear regression line is equal to the negative of the dissociation rate constant (-k-off). The dissociation half-life (t½) can then be calculated using the formula: t½ = ln(2) / k-off.

Visualizing Key Processes

To better understand the experimental workflow and the underlying signaling pathway, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Receptor Membranes D Incubate Membranes + Radioligand (Equilibrium Binding) A->D B Radioligand ([³H]-NMS) B->D C Unlabeled Competitor (e.g., Atropine) E Add Excess Unlabeled Competitor to Initiate Dissociation C->E D->E F Sample at Various Time Points E->F G Rapid Filtration F->G H Wash Filters G->H I Scintillation Counting H->I J Plot ln(Binding) vs. Time I->J K Calculate k-off and t½ J->K

Caption: Workflow for a radioligand dissociation assay.

G cluster_0 Muscarinic M3 Receptor Signaling Pathway agonist Acetylcholine receptor M3 Receptor agonist->receptor Activates antagonist Tiotropium or Tiquizium antagonist->receptor Blocks g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc_activation PKC Activation dag->pkc_activation response Smooth Muscle Contraction ca_release->response pkc_activation->response

Caption: Simplified M3 muscarinic receptor signaling pathway.

Conclusion

The available data robustly demonstrates that tiotropium bromide's long duration of action is a direct consequence of its exceptionally slow dissociation from the M3 muscarinic receptor. This kinetic property is a cornerstone of its clinical effectiveness as a once-daily maintenance therapy for COPD. While tiquizium bromide shows high affinity for muscarinic receptors, a comprehensive comparison of its receptor dissociation kinetics with tiotropium is hampered by the lack of publicly available data on its dissociation rate. Further studies are required to fully elucidate the kinetic profile of tiquizium bromide and to enable a direct comparison with other muscarinic antagonists. Such data would be invaluable for the rational design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic properties.

References

Comparative Analysis of Tiquizium Bromide's Effects on Diverse Smooth Muscle Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a detailed comparative analysis of Tiquizium (B129165) bromide, a quaternary ammonium (B1175870) antimuscarinic agent, and its effects on various smooth muscle tissues. It is intended for researchers, scientists, and drug development professionals, providing objective comparisons with alternative antispasmodic agents, supported by experimental data and detailed methodologies.

Introduction and Mechanism of Action

Tiquizium bromide is an antispasmodic drug that functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] These G protein-coupled receptors are prevalent in smooth muscles throughout the body.[1] By blocking the binding of the neurotransmitter acetylcholine, Tiquizium bromide inhibits the intracellular signaling cascade that leads to smooth muscle contraction.[1][2] This results in muscle relaxation, making it effective for treating conditions characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS) and peptic ulcers.[1][2][3]

The primary signaling pathway inhibited by Tiquizium bromide is depicted below.

Tiquizium_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell ACh_Vesicle Acetylcholine (ACh) in Vesicles M3R Muscarinic M3 Receptor ACh_Vesicle->M3R ACh Release Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Receptor Contraction Smooth Muscle Contraction DAG->Contraction Ca Ca²⁺ Release SR->Ca Ca->Contraction Tiquizium Tiquizium Bromide Tiquizium->Block

Caption: Mechanism of Tiquizium bromide as a muscarinic M3 receptor antagonist.

Comparative Efficacy on Gastrointestinal (GI) Smooth Muscle

Tiquizium bromide is primarily indicated for spasms in the gastrointestinal tract.[2] Its efficacy stems from its potent antimuscarinic action on the smooth muscles of the stomach and ileum.

Table 1: Comparative Receptor Affinity of Tiquizium Bromide in GI Tissues

Agent Tissue Receptor Type Affinity (Ki) / Potency (pA2) Reference
Tiquizium Bromide Stomach (Rat) Muscarinic ~3-4 times more potent than atropine [4]
Tiquizium Bromide Ileum (Rat) Muscarinic ~3-4 times more potent than atropine [4]
Atropine Stomach, Ileum Muscarinic Baseline [4]
Pirenzepine (B46924) Stomach M1 Selective - [5]

| Timepidium (B10763114) Bromide | Stomach | Muscarinic | Less potent than Tiquizium |[5] |

Studies in rats show that Tiquizium bromide dose-dependently inhibits gastric lesions and duodenal ulcers induced by various agents.[5] Its activity in these models was found to be comparable or slightly more potent than the M1-selective antagonist pirenzepine and significantly more potent than timepidium bromide.[5]

Effects on Respiratory Smooth Muscle

Tiquizium bromide also demonstrates significant effects on airway smooth muscle, suggesting its potential as a bronchodilator.

Table 2: Efficacy of Tiquizium Bromide on Airway Smooth Muscle

Parameter Value Tissue/Model Reference
Antagonist Potency (pA2) 8.75 Canine Tracheal Smooth Muscle [6]

| Receptor Affinity (pKi) | M1: 8.70, M2: 8.94, M3: 9.11 | Radioligand Binding Assay |[6] |

An in vitro study on canine tracheal smooth muscle established a pA2 value of 8.75 for Tiquizium bromide, indicating potent antimuscarinic activity.[6] Receptor binding assays revealed high affinity for M1, M2, and M3 muscarinic subtypes.[6] In a pilot study involving patients with Chronic Obstructive Pulmonary Disease (COPD), inhaled Tiquizium bromide led to significant, dose-dependent increases in Forced Vital Capacity (FVC) and Forced Expiratory Volume in 1 second (FEV1), with effects lasting over 8 hours and no adverse effects observed.[6] This performance is comparable to other well-established long-acting muscarinic antagonists (LAMAs) like Tiotropium bromide, which is known for its potent and long-lasting bronchodilator effects in COPD patients.[7][8]

Impact on Vascular and Other Smooth Muscles

While the primary focus of Tiquizium bromide research has been on GI and respiratory tissues, its antimuscarinic properties imply potential effects on other smooth muscles, such as those in the vascular system and bladder.

  • Vascular Smooth Muscle: The contractility of vascular smooth muscle is regulated by multiple pathways, including those involving calcium channels and adrenergic receptors.[9][10] While direct studies on Tiquizium bromide's vascular effects are limited, other antispasmodics like papaverine (B1678415) and phentolamine (B1677648) are known to induce vasodilation.[11] As a muscarinic antagonist, Tiquizium bromide would primarily counteract acetylcholine-mediated vascular responses.

  • Urological Smooth Muscle: Tiquizium bromide has applications in urology for conditions like overactive bladder.[1] By blocking muscarinic receptors in the bladder, it reduces involuntary contractions, thereby decreasing the frequency and urgency of urination.[1]

Comparative Analysis with Other Antispasmodics

Tiquizium bromide belongs to the anticholinergic/antimuscarinic class of antispasmodics.[2][12] This class is distinct from direct smooth muscle relaxants and calcium channel blockers.

Table 3: Comparison of Antispasmodic Classes

Class Example Agents Primary Mechanism of Action Common Side Effects
Anticholinergic/Antimuscarinic Tiquizium Bromide , Atropine, Dicyclomine, Hyoscyamine Competitively antagonize muscarinic acetylcholine receptors on smooth muscle cells.[12][13] Dry mouth, blurred vision, constipation, urinary retention.[1][12]
Calcium Channel Blockers Pinaverium Bromide, Otilonium (B12848) Bromide Inhibit the influx of calcium into gastrointestinal smooth muscle cells.[12][14] Generally well-tolerated; may cause mild nausea or diarrhea.[12]

| Direct Smooth Muscle Relaxants | Mebeverine, Papaverine | Act directly on the gut's smooth muscle, often by modulating ion channels.[11][12] | Generally well-tolerated with fewer anticholinergic effects.[12] |

Tiquizium bromide's non-selective profile for muscarinic receptor subtypes in some tissues contrasts with agents like pirenzepine (M1-selective) or the functional M3 selectivity of Tiotropium (achieved through slower dissociation from M3 vs. M2 receptors).[4][15]

Experimental Protocols

A. In Vitro Organ Bath for Smooth Muscle Contractility

This protocol is a standard method for assessing the effect of pharmacological agents on isolated smooth muscle tissue.[12]

Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Phase cluster_analysis Data Analysis P1 Isolate Smooth Muscle (e.g., rat ileum, canine trachea) P2 Cut into Strips/Rings P1->P2 P3 Mount in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O₂/5% CO₂) P2->P3 P4 Connect to Transducer P3->P4 E1 Equilibration Period (e.g., 60 min) P4->E1 E2 Establish Baseline Dose-Response Curve (e.g., Acetylcholine 10⁻⁹M to 10⁻³M) E1->E2 E3 Washout E2->E3 E4 Incubate with Antagonist (e.g., Tiquizium Bromide) E3->E4 E5 Re-establish Agonist Dose-Response Curve E4->E5 A1 Record Isometric Contraction E5->A1 A2 Calculate Rightward Shift in Dose-Response Curve A1->A2 A3 Determine Potency (e.g., pA₂, IC₅₀) A2->A3

Caption: Standard workflow for an in vitro organ bath experiment.

  • Tissue Preparation : Smooth muscle tissue (e.g., rat ileum, canine trachea) is isolated and dissected into strips or rings.[6][12]

  • Mounting : The tissue is mounted in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit) maintained at 37°C and aerated with 95% O₂ and 5% CO₂. One end is fixed, and the other is connected to an isometric force transducer.

  • Equilibration : The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes).

  • Agonist-Induced Contraction : A contractile agonist like acetylcholine is added cumulatively to the bath to generate a dose-response curve.[12]

  • Antagonist Evaluation : After washing out the agonist, the tissue is incubated with Tiquizium bromide for a set duration. The agonist dose-response curve is then repeated in the presence of the antagonist.[12]

  • Data Analysis : The contractile force is measured. A rightward shift in the dose-response curve indicates competitive antagonism, from which parameters like the pA2 value can be calculated to determine antagonist potency.[6][12]

B. Radioligand Receptor Binding Assay

This protocol is used to determine the affinity (Ki) of a drug for specific receptor subtypes.

  • Membrane Preparation : Tissues rich in the target receptors (e.g., cerebral cortex for M1, heart for M2, salivary glands for M3) are homogenized and centrifuged to prepare a crude membrane fraction.[4][6]

  • Incubation : The membrane preparation is incubated with a radiolabeled ligand (e.g., ³H-Quinuclidinyl benzilate for muscarinic receptors) and varying concentrations of the unlabeled competitor drug (Tiquizium bromide).

  • Separation : The reaction is terminated, and bound and free radioligands are separated via rapid filtration.

  • Quantification : The radioactivity retained on the filters (representing bound ligand) is measured using a scintillation counter.

  • Data Analysis : The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.

Conclusion

Tiquizium bromide is a potent, non-selective muscarinic antagonist with significant spasmolytic effects on gastrointestinal and respiratory smooth muscle. Its efficacy in the GI tract is comparable or superior to other agents like pirenzepine and timepidium bromide.[5] In airway smooth muscle, it demonstrates potent bronchodilatory effects, positioning it as a potential therapeutic for obstructive lung diseases.[6] While its primary applications are in gastroenterology and potentially pulmonology, its mechanism of action also provides a therapeutic rationale for its use in urological disorders.[1] Further comparative studies on vascular and other smooth muscle tissues are warranted to fully elucidate its pharmacological profile.

References

Tiquizium Bromide: A Comparative Efficacy Analysis Against Newer Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the evolving landscape of muscarinic receptor antagonists, comparing the established agent tiquizium (B129165) bromide with newer-generation compounds.

This guide provides a comprehensive comparison of the efficacy of tiquizium bromide, a quaternary ammonium (B1175870) antimuscarinic agent, with several newer muscarinic antagonists. The focus is on objective performance metrics derived from experimental data, providing a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. The comparative analysis includes in-vitro receptor binding affinities, functional potencies, and in-vivo efficacy data, primarily in the context of smooth muscle relaxation relevant to respiratory and gastrointestinal applications.

Executive Summary

Tiquizium bromide is a non-selective muscarinic antagonist that has been used as a spasmolytic agent for conditions such as irritable bowel syndrome and peptic ulcers.[1] Newer muscarinic antagonists, often referred to as long-acting muscarinic antagonists (LAMAs), have been developed with improved pharmacokinetic profiles and, in some cases, greater receptor subtype selectivity. This guide delves into the quantitative differences in their pharmacological profiles to inform future research and development.

Comparative Analysis of Pharmacological Data

The following tables summarize the key in-vitro and in-vivo pharmacological parameters of tiquizium bromide and a selection of newer muscarinic antagonists, including tiotropium (B1237716), aclidinium, glycopyrronium, umeclidinium, and revefenacin.

In-Vitro Muscarinic Receptor Binding Affinity

Binding affinity (Ki or pKi) is a measure of how strongly a drug binds to its target receptor. A lower Ki value or a higher pKi value indicates a higher binding affinity.

CompoundM1 Receptor AffinityM2 Receptor AffinityM3 Receptor AffinityReference(s)
Tiquizium Bromide pKi: 8.70pKi: 8.94pKi: 9.11[2]
Tiotropium Ki: ~1.0 nMKi: ~1.8 nMKi: ~0.4 nM[3]
Aclidinium Bromide Subnanomolar affinity for all subtypesSubnanomolar affinity for all subtypesSubnanomolar affinity for all subtypes[4]
Glycopyrronium Bromide Similar affinity for M1 to M5Similar affinity for M1 to M5Similar affinity for M1 to M5[5]
Umeclidinium Bromide Ki: 0.05 - 0.16 nM (for M1-M5)Ki: 0.05 - 0.16 nM (for M1-M5)Ki: 0.05 - 0.16 nM (for M1-M5)[6]
Revefenacin High affinity for all subtypesHigh affinity for all subtypesSlowly reversible at M3[5]

Note: pKi is the negative logarithm of the Ki value. Ki values are presented in nM. Direct comparison between pKi and Ki values requires conversion.

In-Vitro Functional Potency

Functional potency (pA2 or IC50) measures the concentration of an antagonist required to produce a specific level of inhibition of a functional response, such as smooth muscle contraction. A higher pA2 value or a lower IC50 value indicates greater potency.

CompoundFunctional Potency (Assay)ValueReference(s)
Tiquizium Bromide Antagonism of acetylcholine-induced contraction (Canine tracheal smooth muscle)pA2: 8.75[2]
Tiotropium Inhibition of methacholine-induced bronchoconstriction (Mouse model)IC50: 0.045 mg/mL (nebulizer solution)[2]
Aclidinium Bromide Inhibition of acetylcholine-induced bronchoconstriction (Anesthetized guinea pigs)IC50: Not explicitly stated, but dose-dependent effect observed[4]
Umeclidinium Bromide Inhibition of hERG channel tail current (HEK293 cells)IC50: 9.4 µM[6][7]
Revefenacin Inhibition of M3 receptor functionNot explicitly stated in preclinical functional assays
In-Vivo Efficacy

In-vivo studies provide data on the effects of a drug in a living organism, offering insights into its overall therapeutic potential.

CompoundAnimal Model/Patient PopulationKey FindingsReference(s)
Tiquizium Bromide Patients with COPDInhalation of 2.0 mg TQZ led to a mean maximum increase in FVC of 24% and FEV1 of 29% at 1 hour, with effects lasting over 8 hours.[2][8]
Tiotropium Mouse model of cigarette smoke-induced COPDDose-dependently inhibited pulmonary neutrophilic inflammation with an IC50 of 0.058 mg/mL.[2]
Aclidinium Bromide Anesthetized guinea pigs (acetylcholine-induced bronchoconstriction)Produced dose-dependent bronchoprotection over 120 minutes.[4]
Glycopyrronium Bromide Preclinical in-vivo modelsPrevention of methacholine (B1211447) and acetylcholine-induced bronchoconstrictive effects was dose-dependent and lasted longer than 24 hours.[5][9]
Umeclidinium Bromide Mice (methacholine challenge)Intranasal administration provided protection against bronchoconstriction.[6]
Revefenacin Anesthetized dogs and rats (acetylcholine/methacholine-induced bronchoconstriction)Produced sustained inhibition of bronchoconstriction for up to 24 hours.[10]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Muscarinic_M3_Receptor_Signaling_Pathway Muscarinic M3 Receptor Signaling Pathway in Smooth Muscle cluster_membrane Cell Membrane cluster_cytosol Cytosol M3_Receptor M3 Muscarinic Receptor Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Contributes to Acetylcholine (B1216132) Acetylcholine (Agonist) Acetylcholine->M3_Receptor Activates Antagonist Muscarinic Antagonist Antagonist->M3_Receptor Blocks

Caption: Muscarinic M3 Receptor Signaling Pathway in Smooth Muscle.

Experimental_Workflow_Antagonist_Evaluation Experimental Workflow for Muscarinic Antagonist Evaluation cluster_invitro In-Vitro Assays cluster_invivo In-Vivo Assays Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Functional_Assay Isolated Organ Bath (Determine pA2 or IC50) Functional_Assay->Data_Analysis Animal_Model Animal Model of Disease (e.g., Bronchoconstriction) Efficacy_Testing Administer Antagonist & Measure Response Animal_Model->Efficacy_Testing Efficacy_Testing->Data_Analysis Compound_Synthesis Compound Synthesis & Characterization Compound_Synthesis->Binding_Assay Compound_Synthesis->Functional_Assay Data_Analysis->Animal_Model Lead_Optimization Lead Optimization or Candidate Selection Data_Analysis->Lead_Optimization

Caption: Workflow for Muscarinic Antagonist Evaluation.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of muscarinic antagonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for muscarinic receptor subtypes.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the specific human muscarinic receptor subtype (M1-M5) are prepared from cultured cells (e.g., CHO or HEK293 cells) or from tissues known to be rich in a particular receptor subtype.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a radiolabeled ligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled antagonist being tested (the "competitor").

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound (free) radioligand, usually by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[3][11]

Isolated Organ Bath (Functional) Assay

Objective: To determine the functional potency (pA2 or IC50) of an antagonist in inhibiting agonist-induced smooth muscle contraction.

General Protocol:

  • Tissue Preparation: A smooth muscle tissue, such as a strip of trachea, bronchus, or ileum, is dissected from an animal (e.g., guinea pig, rat, or dog) and mounted in an organ bath.

  • Organ Bath Setup: The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂). The tissue is connected to a force transducer to measure isometric contractions.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time.

  • Agonist-Induced Contraction: A muscarinic agonist (e.g., acetylcholine or carbachol) is added to the bath to induce a contractile response.

  • Antagonist Incubation: In separate experiments, the tissue is pre-incubated with various concentrations of the antagonist for a specific duration before the addition of the agonist.

  • Data Analysis: The inhibitory effect of the antagonist on the agonist-induced contraction is measured. A Schild plot analysis can be used to determine the pA2 value, or the IC50 value can be calculated from the concentration-response curve of the antagonist.[2][12][13]

In-Vivo Bronchoconstriction Model

Objective: To evaluate the efficacy and duration of action of a muscarinic antagonist in a living animal model of bronchoconstriction.

General Protocol:

  • Animal Model: An appropriate animal species (e.g., mouse, rat, guinea pig, or dog) is used. The animals are anesthetized and instrumented to measure respiratory function, such as airway resistance or lung function parameters (e.g., FEV1).

  • Induction of Bronchoconstriction: A bronchoconstrictor agent, typically a muscarinic agonist like acetylcholine or methacholine, is administered to the animal (e.g., intravenously or via inhalation) to induce a measurable increase in airway resistance.

  • Antagonist Administration: The muscarinic antagonist being tested is administered to the animal, often via the intended clinical route (e.g., inhalation or intratracheal instillation), at various doses.

  • Efficacy Measurement: After a predetermined time, the bronchoconstrictor challenge is repeated, and the ability of the antagonist to inhibit or reverse the bronchoconstriction is measured. The duration of action can be assessed by performing challenges at different time points after antagonist administration.

  • Data Analysis: The dose-response relationship for the antagonist's bronchoprotective effect is determined, and parameters such as the ED50 (the dose required to produce 50% of the maximal effect) can be calculated.[2][6][10][14]

Conclusion

This comparative guide highlights the pharmacological profiles of tiquizium bromide and several newer muscarinic antagonists. While tiquizium bromide demonstrates notable affinity for muscarinic receptors and in-vivo efficacy, the newer agents have been extensively characterized and, in many cases, optimized for specific therapeutic applications, such as long-acting bronchodilation in COPD. The provided data and experimental protocols offer a foundation for researchers to make informed decisions in the design of future studies and the development of next-generation muscarinic receptor modulators. The continued exploration of structure-activity relationships and receptor subtype selectivity will be crucial in advancing this important class of therapeutic agents.

References

Tiquizium Bromide: A Comparative Guide to its Muscarinic Receptor Affinity and a Review of Cross-Reactivity Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Tiquizium (B129165) bromide's binding affinity for muscarinic acetylcholine (B1216132) receptors (mAChRs) alongside other notable anticholinergic agents. It also addresses the critical aspect of cross-reactivity with other neurotransmitter systems, a key consideration in drug development for predicting off-target effects. While comprehensive cross-reactivity data for Tiquizium bromide is limited in publicly available literature, this guide offers a framework for such analysis by presenting data for comparator drugs and detailing the experimental protocols required for a thorough assessment.

Executive Summary

Tiquizium bromide is a quaternary ammonium (B1175870) antimuscarinic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors.[1] This mechanism underlies its clinical use as an antispasmodic. Existing data indicates that Tiquizium bromide is a potent, non-selective muscarinic antagonist, exhibiting high affinity for M1, M2, and M3 receptor subtypes. A comprehensive understanding of its selectivity profile is crucial for anticipating potential side effects. This guide synthesizes the available binding affinity data and outlines the methodologies for evaluating its interaction with other major neurotransmitter receptor families.

Comparative Receptor Binding Affinity

The following tables summarize the available quantitative data on the binding affinities of Tiquizium bromide and selected comparator anticholinergic drugs for muscarinic and a range of other neurotransmitter receptors.

Table 1: Muscarinic Receptor Subtype Affinities (pKi values)

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
Tiquizium bromide 8.708.949.11Data not availableData not available
Atropine~8.9-9.2~8.9-9.5~9.2-9.6~8.9~8.8[2]
Ipratropium bromideHigh AffinityHigh AffinityHigh AffinityData not availableData not available
Glycopyrrolate~9.1~8.8~9.3Data not availableData not available[3]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Cross-Reactivity Profile with Non-Muscarinic Receptors (Ki in nM)

Receptor FamilyReceptor SubtypeTiquizium bromideAtropineIpratropium bromideGlycopyrrolate
Adrenergic α1Data not available>10,000Data not availableData not available
α2Data not available>10,000Data not availableData not available
β1Data not available>10,000Data not availableData not available
β2Data not available>10,000Data not availableData not available
Dopaminergic D1Data not available>10,000Data not availableData not available
D2Data not available>10,000Data not availableData not available
Serotonergic 5-HT1AData not available>10,000Data not availableData not available
5-HT2AData not available>10,000Data not availableData not available
Histaminergic H1Data not available>10,000Data not availableData not available
GABAergic GABAAData not available>10,000Data not availableData not available

Note: The lack of data for Tiquizium bromide in Table 2 highlights a significant gap in its pharmacological profile. The data for atropine, a structurally different non-quaternary amine, is provided to illustrate a compound with low affinity for these non-muscarinic receptors. Quaternary ammonium compounds like Tiquizium bromide are generally expected to have low blood-brain barrier penetration, which may reduce central nervous system side effects.[4] However, peripheral off-target effects are still possible and require experimental verification.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods for assessing cross-reactivity, the following diagrams illustrate the primary signaling pathway of Tiquizium bromide and a typical experimental workflow for receptor binding assays.

Muscarinic M3 Receptor Signaling Pathway Inhibition ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds and Activates Tiquizium Tiquizium bromide Tiquizium->M3R Competitively Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_release->Smooth_Muscle_Contraction PKC->Smooth_Muscle_Contraction

Caption: Inhibition of M3 receptor signaling by Tiquizium bromide.

Radioligand Receptor Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Preparation (Cell Membranes or Recombinant Protein) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-NMS) Radioligand->Incubation Test_Compound Test Compound (Tiquizium bromide) Test_Compound->Incubation Filtration Rapid Filtration to separate bound from free ligand Incubation->Filtration Scintillation Scintillation Counting of bound radioactivity Filtration->Scintillation Data_Analysis Data Analysis (IC₅₀ and Ki determination) Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of drug-receptor interactions. Below are protocols for key experiments used to determine binding affinity and functional activity.

Radioligand Binding Assay Protocol

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[5][6][7][8]

  • Membrane Preparation:

    • Tissues or cells expressing the target receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • The homogenate is centrifuged at low speed to remove nuclei and large debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains the membrane preparation, a fixed concentration of a specific radiolabeled ligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors), and varying concentrations of the unlabeled test compound (e.g., Tiquizium bromide).

    • Control wells are included for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

    • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

    • The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: GTPγS Binding and Calcium Flux

Functional assays measure the cellular response to receptor activation or inhibition, providing insights into a compound's efficacy (agonist, antagonist, inverse agonist).

  • GTPγS Binding Assay: This assay measures the activation of G-protein coupled receptors (GPCRs).[9][10][11][12] In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. A non-hydrolyzable, radiolabeled analog of GTP, [³⁵S]GTPγS, is used. An antagonist, like Tiquizium bromide, will inhibit the agonist-induced increase in [³⁵S]GTPγS binding.

  • Calcium Flux Assay: For GPCRs that couple to Gq, such as the M3 muscarinic receptor, activation leads to an increase in intracellular calcium concentration.[13][14][15][16] This can be measured using calcium-sensitive fluorescent dyes. An antagonist will block the agonist-induced calcium flux.

Conclusion

Tiquizium bromide is a potent, non-selective muscarinic antagonist. While its high affinity for muscarinic receptors is well-documented, a comprehensive evaluation of its cross-reactivity with other neurotransmitter receptors is necessary to fully characterize its pharmacological profile and predict potential off-target effects. The experimental protocols outlined in this guide provide a roadmap for conducting such a selectivity assessment. For drug development professionals, obtaining a broad receptor binding profile is a critical step in de-risking a compound and ensuring a higher probability of success in subsequent clinical development.

References

A Comparative Benchmarking Guide: Tiquizium Bromide vs. Scopolamine for Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Tiquizium bromide and scopolamine (B1681570), two anticholinergic agents investigated for their effects on gastrointestinal (GI) motility. The following sections outline their mechanisms of action, comparative pharmacological data, and detailed experimental protocols for evaluating their efficacy.

Introduction

Gastrointestinal motility is a complex physiological process regulated by the autonomic nervous system, with the parasympathetic nervous system playing a key excitatory role through the release of acetylcholine (B1216132) (ACh). Anticholinergic drugs, which antagonize the action of ACh at muscarinic receptors, are therefore effective in reducing GI motility and are used to treat conditions characterized by smooth muscle spasms and hypermotility, such as irritable bowel syndrome (IBS).[1]

Tiquizium bromide is a quaternary ammonium (B1175870) anticholinergic agent.[2] Its primary indication is for the relief of smooth muscle spasms in the gastrointestinal tract.[1] Scopolamine (also known as hyoscine) is a well-known tertiary amine anticholinergic drug used for the prevention of nausea and vomiting, including motion sickness, and also exhibits antispasmodic effects on the GI tract.[3]

This guide aims to provide a comparative analysis of these two compounds to aid researchers in the selection and evaluation of appropriate therapeutic candidates for GI motility disorders.

Mechanism of Action: Muscarinic Receptor Antagonism

Both Tiquizium bromide and scopolamine exert their effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs) located on the smooth muscle cells of the gastrointestinal tract.[2][3] Acetylcholine, released from parasympathetic nerve endings, normally binds to these receptors to stimulate muscle contraction and increase motility. By blocking these receptors, Tiquizium bromide and scopolamine inhibit the effects of acetylcholine, leading to smooth muscle relaxation and a reduction in GI motility.[2][3]

There are five subtypes of muscarinic receptors (M1-M5), with the M2 and M3 subtypes being predominantly expressed in the GI smooth muscle and mediating contraction. The affinity of an antagonist for these specific receptor subtypes can influence its therapeutic efficacy and side-effect profile.

Anticholinergic_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Smooth Muscle Cell cluster_3 Drug Action Nerve_Impulse Nerve Impulse ACh_Release Acetylcholine (ACh) Release Nerve_Impulse->ACh_Release ACh ACh ACh_Release->ACh M_Receptor Muscarinic Receptor (M2/M3) ACh->M_Receptor Binds Contraction Smooth Muscle Contraction (Increased GI Motility) M_Receptor->Contraction Activates Anticholinergic Tiquizium Bromide or Scopolamine Anticholinergic->M_Receptor Blocks

Figure 1. Signaling pathway of anticholinergic drugs on GI smooth muscle.

Quantitative Data Presentation: Receptor Affinity

The potency of Tiquizium bromide and scopolamine can be compared by examining their binding affinities for muscarinic receptors. The following table summarizes available data from preclinical studies. A lower pKi or IC50 value indicates a higher binding affinity.

CompoundReceptor SubtypepKiIC50 (nM)Reference
Tiquizium bromide M18.70-[4]
M28.94-[4]
M39.11-[4]
Scopolamine Muscarinic (general)-55.3[3]

Note: Direct comparative studies of the binding affinities of Tiquizium bromide and scopolamine for all muscarinic receptor subtypes using the same assay conditions are limited in the publicly available literature. The provided data is from separate studies and should be interpreted with caution. One study noted that the affinity of Tiquizium bromide for stomach and ileal muscarinic receptors was approximately 3-4 times more potent than atropine, a related anticholinergic drug.

Experimental Protocols

To evaluate and compare the in vivo efficacy of Tiquizium bromide and scopolamine on GI motility, standardized animal models are employed. The charcoal meal test in rodents is a widely used and well-established method.

In Vivo Evaluation of GI Motility: The Charcoal Meal Test in Rats

This protocol is designed to measure the extent of intestinal transit of a non-absorbable marker (charcoal) at a fixed time point after administration of the test compounds.

Experimental_Workflow Start Start: Acclimatize Rats Fasting Fast Rats Overnight (with access to water) Start->Fasting Grouping Randomly Assign to Treatment Groups: 1. Vehicle (Control) 2. Tiquizium Bromide 3. Scopolamine Fasting->Grouping Dosing Administer Test Compound or Vehicle (e.g., intraperitoneally) Grouping->Dosing Wait Wait for Drug Absorption (e.g., 30 minutes) Dosing->Wait Charcoal Administer Charcoal Meal (e.g., 10% charcoal in 5% gum acacia) via oral gavage Wait->Charcoal Transit_Time Allow for Intestinal Transit (e.g., 20-30 minutes) Charcoal->Transit_Time Euthanasia Euthanize Rats Transit_Time->Euthanasia Dissection Dissect and Excise the Small Intestine Euthanasia->Dissection Measurement Measure Total Length of Small Intestine and Distance Traveled by Charcoal Dissection->Measurement Calculation Calculate Percent Intestinal Transit Measurement->Calculation Analysis Statistical Analysis of Results Calculation->Analysis End End: Compare Efficacy Analysis->End

Figure 2. Experimental workflow for the charcoal meal test.

Materials:

  • Male Wistar rats (180-220g)

  • Tiquizium bromide

  • Scopolamine hydrochloride

  • Vehicle (e.g., sterile saline)

  • Activated charcoal

  • Gum acacia

  • Oral gavage needles

  • Surgical instruments for dissection

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water.[5]

  • Dosing: Randomly divide the rats into treatment groups (n=6-8 per group): Vehicle control, Tiquizium bromide (various doses), and Scopolamine (various doses). Administer the test compounds or vehicle intraperitoneally (i.p.) or via the desired route.

  • Charcoal Administration: After a set time for drug absorption (e.g., 30 minutes post-dosing), administer a charcoal meal (e.g., 1 ml of a 10% charcoal suspension in 5% gum acacia) to each rat via oral gavage.[6]

  • Transit Time: After a fixed period (e.g., 20-30 minutes) following charcoal administration, humanely euthanize the animals.[5]

  • Measurement: Immediately perform a laparotomy and carefully excise the small intestine from the pyloric sphincter to the ileocecal junction. Lay the intestine flat without stretching and measure its total length. Also, measure the distance traveled by the charcoal front from the pyloric sphincter.[6]

  • Data Analysis: Calculate the percentage of intestinal transit for each animal using the following formula: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the mean intestinal transit between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant decrease in the percentage of intestinal transit indicates an inhibitory effect on GI motility.

Performance Comparison and Discussion

  • Receptor Affinity and Selectivity: The available data suggests that Tiquizium bromide has a high affinity for muscarinic receptors, particularly the M3 subtype which is crucial for GI smooth muscle contraction.[4] Scopolamine is a potent but non-selective muscarinic antagonist.[3] The higher affinity of Tiquizium bromide for M3 receptors could theoretically translate to a more potent or selective effect on the GI tract. However, without direct comparative binding studies, this remains speculative.

  • Chemical Structure and Bioavailability: Tiquizium bromide is a quaternary ammonium compound, which generally limits its ability to cross the blood-brain barrier. This could potentially result in fewer central nervous system (CNS) side effects (e.g., drowsiness, confusion) compared to scopolamine, a tertiary amine that can readily enter the CNS.[3]

  • In Vivo Efficacy: Both drugs are expected to inhibit GI motility in the charcoal meal test. A direct comparative study using the protocol outlined above would be necessary to determine their relative potency and duration of action in vivo. Key parameters to compare would be the dose required to produce a 50% inhibition of intestinal transit (ID50) and the time-course of this effect.

Conclusion

References

Safety Operating Guide

Proper Disposal of Tiquizium Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Tiquizium bromide, a quaternary ammonium (B1175870) compound used as an antispasmodic drug. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure safety and compliance with environmental regulations.

Tiquizium bromide, while not explicitly classified as a hazardous waste by all regulatory bodies, shares properties with other quaternary ammonium and organic bromide compounds that necessitate careful handling and disposal. Improper disposal can lead to environmental contamination and potential harm to aquatic life.

I. Hazard Assessment and Regulatory Compliance

Before initiating any disposal procedures, it is crucial to consult local, state, and federal regulations regarding chemical waste. The classification of Tiquizium bromide as a hazardous waste may vary by jurisdiction.

Key Regulatory Considerations:

  • Resource Conservation and Recovery Act (RCRA): While Tiquizium bromide is not specifically listed as a P- or U-listed hazardous waste, it is essential to determine if it exhibits any characteristics of hazardous waste (e.g., toxicity, reactivity, corrosivity, ignitability).

  • Local and State Regulations: Many states and municipalities have more stringent regulations than federal guidelines. Always consult with your institution's Environmental Health and Safety (EHS) department.

  • Institutional Policies: Your research facility will have specific protocols for chemical waste management. Adherence to these internal procedures is mandatory.

II. Personal Protective Equipment (PPE)

When handling Tiquizium bromide for disposal, the following personal protective equipment must be worn to minimize exposure:

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.

III. Step-by-Step Disposal Procedures

The following procedures are recommended for the safe disposal of Tiquizium bromide and associated materials.

A. Unused or Expired Tiquizium Bromide (Solid Form):

  • Segregation: Do not mix Tiquizium bromide with other chemical waste unless explicitly instructed by your EHS department.

  • Packaging:

    • Ensure the original container is securely sealed.

    • If the original container is compromised, transfer the solid to a new, compatible, and clearly labeled container. The label should include "Tiquizium Bromide," the quantity, and any known hazard warnings.

  • Waste Collection:

    • Place the sealed container in a designated hazardous waste accumulation area.

    • Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor. Incineration is the preferred method of disposal for many pharmaceutical compounds.

B. Aqueous Solutions Containing Tiquizium Bromide:

  • Segregation: Keep aqueous solutions of Tiquizium bromide separate from other solvent waste streams.

  • Packaging:

    • Collect the solution in a compatible, leak-proof container, typically a plastic carboy.

    • Label the container clearly as "Aqueous Waste with Tiquizium Bromide" and indicate the approximate concentration.

  • Disposal:

    • Arrange for collection by your institution's EHS department for proper disposal. Do not pour aqueous solutions containing Tiquizium bromide down the drain, as it can be toxic to aquatic organisms.

C. Contaminated Labware and Materials:

  • Solid Waste:

    • Items such as gloves, weigh boats, and paper towels that are contaminated with Tiquizium bromide should be collected in a designated solid waste container lined with a plastic bag.

    • Label the container as "Solid Waste Contaminated with Tiquizium Bromide."

  • Sharps:

    • Needles, syringes, and other sharps contaminated with Tiquizium bromide must be disposed of in a designated sharps container.

    • The container should be labeled to indicate the chemical contamination.

  • Glassware:

    • Heavily contaminated glassware should be rinsed with a suitable solvent (e.g., water or ethanol), and the rinsate collected as aqueous waste.

    • After initial rinsing, the glassware can typically be washed according to standard laboratory procedures.

IV. Spill Management

In the event of a Tiquizium bromide spill, follow these steps:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Absorb: For solid spills, carefully sweep up the material and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.

  • Clean: After absorption, decontaminate the area with a suitable cleaning agent and collect all cleanup materials for disposal as contaminated waste.

  • Report: Report the spill to your supervisor and EHS department in accordance with your institution's policies.

V. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of Tiquizium bromide.

Tiquizium_Bromide_Disposal_Workflow cluster_assessment 1. Initial Assessment cluster_solid 2a. Solid Waste cluster_aqueous 2b. Aqueous Waste cluster_contaminated 2c. Contaminated Materials cluster_spill Spill Response start Identify Tiquizium Bromide Waste waste_type Determine Waste Form (Solid, Aqueous, Contaminated Material) start->waste_type package_solid Package and Label as 'Solid Tiquizium Bromide Waste' waste_type->package_solid Solid package_aqueous Collect in Labeled Carboy 'Aqueous Tiquizium Bromide Waste' waste_type->package_aqueous Aqueous package_contaminated Segregate and Package in Labeled Waste Containers waste_type->package_contaminated Contaminated Materials store_solid Store in Designated Hazardous Waste Area package_solid->store_solid dispose_solid Arrange EHS Pickup for Incineration store_solid->dispose_solid store_aqueous Store in Designated Hazardous Waste Area package_aqueous->store_aqueous dispose_aqueous Arrange EHS Pickup store_aqueous->dispose_aqueous store_contaminated Store in Designated Hazardous Waste Area package_contaminated->store_contaminated dispose_contaminated Arrange EHS Pickup store_contaminated->dispose_contaminated spill Spill Occurs contain_spill Contain and Absorb Spill spill->contain_spill collect_spill_waste Collect Cleanup Materials as Contaminated Waste contain_spill->collect_spill_waste collect_spill_waste->package_contaminated report_spill Report to EHS collect_spill_waste->report_spill

Caption: Workflow for the proper disposal of Tiquizium bromide.

Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and relevant regulations. For any uncertainty, contact your Environmental Health and Safety department.

Personal protective equipment for handling Tiquizium (bromide)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical "Tiquizium bromide" is not found in publicly available chemical databases or safety literature. The following guide has been generated using Benzalkonium chloride as a representative analogue due to its similar potential chemical properties as a quaternary ammonium (B1175870) salt. Researchers must consult the specific Safety Data Sheet (SDS) for any chemical they are handling.

This guide provides essential, immediate safety and logistical information for handling "Tiquizium bromide" in a laboratory setting. It includes procedural, step-by-step guidance for personal protective equipment selection, operational handling, and waste disposal.

Personal Protective Equipment (PPE) Requirements

Proper selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure safety when handling Tiquizium bromide. It is corrosive and can cause severe skin burns and eye damage.[1][2][3][4][5] The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves (EN 374 compliant).[4]Provides a chemical-resistant barrier to prevent skin contact.
Minimum thickness: >0.11 mm.[4]Ensures sufficient durability and resistance to physical and chemical challenges.
Breakthrough time: >480 minutes (permeation: level 6).[4]Indicates the time it takes for the chemical to permeate the glove material, ensuring long-lasting protection.
Eye & Face Protection Tight-sealing safety goggles (EN 166 compliant).[1][6]Protects eyes from splashes and aerosols.
Face shield (in addition to goggles).[4][7]Required when there is a significant risk of splashing or when handling larger quantities.
Body Protection Chemical-resistant lab coat or apron.Protects against contamination of personal clothing and skin.
Closed-toe shoes.Prevents exposure from spills to the feet.
Respiratory Protection Not typically required with adequate engineering controls (e.g., chemical fume hood).[1][6]A chemical fume hood should be the primary method of controlling inhalation exposure.
Full-face respirator with appropriate cartridges if exposure limits are exceeded or if aerosols are generated outside of a fume hood.[8]Provides protection from inhaling harmful vapors or aerosols in situations with inadequate ventilation.

Operational and Disposal Plans

Strict adherence to standard operating procedures is essential for the safe handling and disposal of Tiquizium bromide.

Experimental Protocols

1. Protocol for Donning and Doffing PPE

  • Donning (Putting On):

    • Hand Hygiene: Wash and dry hands thoroughly.

    • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

    • Eye/Face Protection: Put on safety goggles and a face shield if required.

    • Gloves: Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Gloves: Remove gloves without touching the outside of the glove with bare skin. Dispose of them in the designated hazardous waste container.

    • Lab Coat: Remove the lab coat by folding it inward to contain any contamination.

    • Hand Hygiene: Wash hands thoroughly.

    • Eye/Face Protection: Remove goggles and face shield.

    • Final Hand Hygiene: Wash hands again.

2. Protocol for Handling and Weighing

  • Preparation: Ensure a chemical fume hood is operational. Designate a specific area for handling Tiquizium bromide.

  • PPE: Don the appropriate PPE as specified in the table above.

  • Handling: Conduct all manipulations of Tiquizium bromide, especially of powders or concentrated solutions, inside a chemical fume hood to minimize inhalation exposure.[1]

  • Weighing: Use a tared container. Avoid creating dust if handling a solid form.

  • Post-Handling: Tightly seal all containers after use.[2][4] Decontaminate the work area and any equipment used.

3. Protocol for Small Spill Cleanup

  • Evacuation and Alerting: Alert personnel in the immediate area and restrict access.[7]

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Wear full PPE, including respiratory protection if the spill is outside a fume hood.

  • Containment: For liquid spills, use an inert absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[7]

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a labeled, sealed container for hazardous waste.[5][8]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of all contaminated materials as hazardous waste.[7]

4. Protocol for Waste Disposal

  • Segregation: Do not mix Tiquizium bromide waste with other waste streams.

  • Containers: Use clearly labeled, sealed, and chemical-resistant containers for all Tiquizium bromide waste.[8]

  • Disposal Path: Dispose of contents and containers in accordance with local, state, and federal regulations through a licensed professional waste disposal service.[4][7] Do not discharge into drains or the environment.[8]

Visual Workflow Guides

The following diagrams illustrate key decision-making processes for safety when working with Tiquizium bromide.

PPE_Selection_Workflow start Start: Task Involves Tiquizium Bromide task_assessment Assess Task: - Scale (mg vs kg) - Physical Form (Solid vs Liquid) - Aerosol Generation Potential start->task_assessment ppe_decision Select Minimum Required PPE task_assessment->ppe_decision base_ppe Base PPE: - Nitrile Gloves - Safety Goggles - Lab Coat ppe_decision->base_ppe Always splash_risk Significant Splash Risk? base_ppe->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes inhalation_risk Inhalation Risk? (Outside Fume Hood / Aerosols) splash_risk->inhalation_risk No face_shield->inhalation_risk respirator Add Respirator inhalation_risk->respirator Yes proceed Proceed with Task inhalation_risk->proceed No respirator->proceed

Caption: PPE selection workflow for handling Tiquizium bromide.

Spill_Response_Logic spill Spill Occurs assess_spill Assess Spill Size & Location spill->assess_spill is_major Major Spill? (Large Volume, Uncontained) assess_spill->is_major evacuate Evacuate Area Call Emergency Response is_major->evacuate Yes is_minor Minor Spill (Small, Contained) is_major->is_minor No alert Alert Nearby Personnel is_minor->alert get_kit Retrieve Spill Kit alert->get_kit don_ppe Don Full PPE (Gloves, Goggles, Respirator if needed) get_kit->don_ppe contain Contain with Absorbent Material don_ppe->contain collect Collect Waste into Labeled Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Logical relationship for responding to a Tiquizium bromide spill.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.